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  • Product: Quinamine
  • CAS: 77549-88-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of Quinine

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis of quinine's mechanism of action, supported by quantitative data, experimental methodol...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis of quinine's mechanism of action, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

Core Mechanism of Action: Antimalarial Activity

The primary and most well-documented mechanism of action of quinine is its activity against the malaria parasite, Plasmodium falciparum. While the precise mechanism is not fully resolved, the most widely accepted hypothesis centers on the disruption of heme detoxification within the parasite.[1]

Plasmodium falciparum digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Quinine is believed to interfere with this process.

Key aspects of quinine's antimalarial action include:

  • Inhibition of Hemozoin Biocrystallization: Quinine is thought to inhibit the polymerization of heme, leading to an accumulation of toxic free heme within the parasite.[1][2] This buildup of reactive heme is lethal to the parasite.

  • Interference with Nucleic Acid and Protein Synthesis: In vitro studies have indicated that quinine can inhibit the synthesis of nucleic acids and proteins in P. falciparum.[1]

  • Inhibition of Glycolysis: Quinine has also been shown to inhibit glycolysis in the parasite.[1]

  • Targeting Purine Nucleoside Phosphorylase: Quinine may also exert its effect by targeting the malaria purine nucleoside phosphorylase enzyme.[1]

While chloroquine, another quinoline antimalarial, accumulates to a high concentration in the parasite's acidic food vacuole, the more lipophilic quinine does not concentrate as extensively and may have alternative sites of action.[2]

Signaling Pathway for Antimalarial Action of Quinine

G cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Quinine Quinine Quinine->Heme Inhibits Polymerization

Caption: Proposed mechanism of quinine's antimalarial action.

Other Biological Activities

Beyond its antimalarial properties, quinine exhibits other biological activities.

Potassium Channel Blocker

Quinine is known to act as a potassium channel blocker. This activity is relevant to its historical use in treating nocturnal leg cramps, although this application is no longer recommended due to potential side effects.

Dissociation of Antiphospholipid Immune Complexes

Recent studies have shown that quinine can dissociate anti-β2-glycoprotein I (anti-β2GPI) immune complexes from phospholipid bilayers. This effect was found to be more pronounced than that of the structurally similar drug hydroxychloroquine. Quinine was observed to both desorb pre-formed immune complexes and inhibit their formation.

Quantitative Data

The following table summarizes key quantitative data related to the activity of quinine.

ParameterValueCondition/AssayReference
Inhibition of Immune Complex Formation (Quinine)0.192 ± 0.025 µg/cm²Ellipsometry and Atomic Force Microscopy[3]
Inhibition of Immune Complex Formation (Hydroxychloroquine)0.352 ± 0.014 µg/cm²Ellipsometry and Atomic Force Microscopy[3]

Experimental Protocols

Detailed experimental protocols for key findings are crucial for reproducibility and further research.

Ellipsometry and Atomic Force Microscopy for Immune Complex Dissociation

Objective: To measure the effect of quinine on the dissociation of anti-β2GPI immune complexes.

Methodology:

  • Bilayer Preparation: Planar phospholipid bilayers are prepared on a suitable substrate.

  • Immune Complex Formation: The bilayers are incubated with β2-glycoprotein I followed by anti-β2GPI antibodies to form immune complexes on the surface.

  • Quinine Treatment: A solution of quinine at a specified concentration (e.g., 0.2 mg/ml) is introduced to the system.

  • Measurement:

    • Ellipsometry: This technique is used to measure the thickness of the molecular layers on the surface, allowing for the quantification of bound and dissociated immune complexes.

    • Atomic Force Microscopy (AFM): AFM is employed to visualize the surface topography, providing a direct observation of the disintegration of immune complexes upon the addition of quinine.

  • Data Analysis: The change in adsorbed mass (µg/cm²) is calculated from the ellipsometry data to quantify the desorptive and inhibitory effects.

Reference for Protocol: [3]

Experimental Workflow for Immune Complex Dissociation Studies

G A Prepare Phospholipid Bilayer B Incubate with β2GPI and anti-β2GPI antibodies A->B C Formation of Immune Complexes B->C D Introduce Quinine Solution C->D E Measure with Ellipsometry D->E F Image with Atomic Force Microscopy D->F G Quantify Dissociation E->G H Visualize Disintegration F->H

Caption: Experimental workflow for studying immune complex dissociation.

Conclusion

Quinine's primary mechanism of action as an antimalarial agent involves the disruption of heme detoxification in Plasmodium falciparum. Additionally, it exhibits other notable biological activities, including potassium channel blockade and the dissociation of antiphospholipid immune complexes. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of quinine and related quinoline alkaloids. Further research is warranted to elucidate the complete molecular targets and signaling pathways modulated by this historically significant compound.

References

Exploratory

The Elusive Synthesis of Quinamine: A Technical Overview of a Minor Cinchona Alkaloid

For Researchers, Scientists, and Drug Development Professionals Abstract Quinamine, a minor alkaloid found in the bark of Cinchona species, presents a unique structural deviation from its more famous relatives, quinine a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinamine, a minor alkaloid found in the bark of Cinchona species, presents a unique structural deviation from its more famous relatives, quinine and cinchonine. While the total syntheses of major Cinchona alkaloids are landmark achievements in organic chemistry, the synthetic pathway to quinamine remains conspicuously absent from the scientific literature. This technical guide provides a comprehensive overview of the current state of knowledge regarding quinamine, including its distinct chemical structure. In the absence of a documented total synthesis, this document details synthetic strategies for its core heterocyclic components: the furo[2,3-b]indole and the quinuclidine ring systems. This analysis serves to highlight the synthetic challenges and opportunities that quinamine presents, offering a roadmap for future research in the synthesis of this and other complex natural products.

Introduction: The Quinamine Enigma

Quinamine (CAS 464-85-7) is a naturally occurring alkaloid isolated from the bark of trees of the Cinchona genus, the same biological source as the renowned antimalarial drug, quinine.[1] Unlike quinine, which possesses a quinoline moiety, quinamine is characterized by a novel furo[2,3-b]indol-3a-ol heterocyclic system linked to a quinuclidine core. This structural variance suggests a divergent biosynthetic pathway and presents a distinct and unsolved challenge in chemical synthesis.

Despite the extensive body of work on the total synthesis of quinine, a specific and complete synthesis of quinamine has not been reported in the peer-reviewed literature. This guide, therefore, aims to provide a detailed account of what is known and to equip researchers with the foundational knowledge required to approach the synthesis of this intriguing molecule.

Chemical Structure of Quinamine

The chemical structure of quinamine is formally named [1S-[1a,2a(3aS,8aR),4a,5b]]-8a-(5-Ethenyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol. Its molecular formula is C19H24N2O2 with a molecular weight of 312.41 g/mol .

The molecule is comprised of two key heterocyclic systems:

  • A furo[2,3-b]indole core: This is a tricyclic system where a furan ring is fused to the 2 and 3 positions of an indole.

  • A quinuclidine ring: A bicyclic amine that is a common feature of Cinchona alkaloids.

These two components are linked by a carbon-carbon bond between the quinuclidine ring and the spirocyclic carbon of the furo[2,3-b]indole system.

Synthetic Strategies for the Core Moieties

While a total synthesis of quinamine is not documented, the synthesis of its constituent parts has been explored in various contexts.

Synthesis of the Furo[2,3-b]indole Core

The furo[2,3-b]indole scaffold is a recurring motif in a number of biologically active natural products and synthetic compounds. Several synthetic strategies have been developed for its construction.

One notable approach involves the Rh(II)-catalyzed reaction of 3-diazooxindoles with arylacetylenes. This method proceeds via a cyclopropenation followed by an in situ rearrangement to furnish the aromatic furo[2,3-b]indole.[2]

Representative Experimental Protocol for Furo[2,3-b]indole Synthesis

Note: This is a general protocol for the synthesis of a substituted furo[2,3-b]indole and not of the specific quinamine core.

To a solution of 3-diazooxindole (1.0 equiv) and an electron-rich arylacetylene (1.2 equiv) in a suitable solvent such as dichloromethane, a catalytic amount of Rh2(OAc)4 (typically 1-5 mol%) is added at room temperature under an inert atmosphere. The reaction mixture is stirred until the diazo compound is consumed, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired furo[2,3-b]indole derivative.

The following diagram illustrates a generalized workflow for the synthesis of a furo[2,3-b]indole core.

furoindole_synthesis diazooxindole 3-Diazooxindole intermediate Cyclopropene Intermediate diazooxindole->intermediate Cyclopropenation arylacetylene Arylacetylene arylacetylene->intermediate catalyst Rh(II) Catalyst catalyst->intermediate furoindole Furo[2,3-b]indole intermediate->furoindole Rearrangement

Generalized synthesis of the furo[2,3-b]indole core.
Synthesis of the Quinuclidine Core

The quinuclidine moiety, 1-azabicyclo[2.2.2]octane, is a well-known structural element in medicinal chemistry. Its synthesis has been extensively studied. A common approach involves the cyclization of piperidine derivatives.

For instance, a substituted piperidine with an appropriate leaving group on a two-carbon side chain at the 4-position can undergo intramolecular cyclization to form the bicyclic quinuclidine ring system.

Representative Experimental Protocol for Quinuclidine Synthesis

Note: This is a general protocol and would require modification for the specific substitution pattern found in quinamine.

A solution of a 4-(2-haloethyl)piperidine derivative in a high-boiling point solvent such as dimethylformamide (DMF) is heated in the presence of a non-nucleophilic base, for example, potassium carbonate. The reaction is monitored for the consumption of the starting material. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by distillation or chromatography to yield the quinuclidine derivative.

The logical relationship for a typical quinuclidine synthesis is depicted below.

quinuclidine_synthesis piperidine 4-Substituted Piperidine cyclization Intramolecular Cyclization piperidine->cyclization base Base base->cyclization quinuclidine Quinuclidine Derivative cyclization->quinuclidine

General synthetic approach to the quinuclidine core.

Biosynthesis of Related Cinchona Alkaloids: A Potential Clue?

The biosynthesis of the major Cinchona alkaloids like quinine originates from the amino acid tryptophan and the monoterpenoid secologanin.[3][4][5] Tryptophan is converted to tryptamine, which then condenses with secologanin to form strictosidine, a key intermediate in the biosynthesis of many indole alkaloids.[1][3] A series of complex enzymatic transformations, including rearrangements and ring openings and closings, eventually leads to the formation of the quinoline ring system of quinine.

It is plausible that the biosynthesis of quinamine shares the early stages of this pathway, diverging at a later stage. The formation of the furo[2,3-b]indole core of quinamine could potentially arise from an oxidative cyclization of an indole-containing intermediate that is a precursor to the quinoline ring formation in the quinine pathway. However, specific enzymatic studies to confirm this hypothesis are lacking.

The biosynthetic pathway for Cinchona alkaloids is outlined in the following diagram.

cinchona_biosynthesis tryptophan Tryptophan strictosidine Strictosidine tryptophan->strictosidine secologanin Secologanin secologanin->strictosidine intermediate Indole Intermediates strictosidine->intermediate quinine Quinine (Quinoline Alkaloids) intermediate->quinine Known Pathway quinamine Quinamine (Furo[2,3-b]indole Alkaloids) intermediate->quinamine Hypothesized Divergence

Hypothesized divergence in the biosynthesis of quinamine.

Quantitative Data

Due to the absence of a reported total synthesis of quinamine, there is no quantitative data such as reaction yields, spectroscopic data (NMR, IR, MS), or optimal reaction conditions for its synthesis to present in a tabular format. The characterization data for isolated natural quinamine is available in the literature.[1]

Conclusion and Future Outlook

Quinamine remains a compelling yet elusive target for total synthesis. The lack of a published synthetic route presents a significant opportunity for the field of organic chemistry. The development of a total synthesis would not only provide access to this unique natural product for further biological evaluation but would also likely spur the development of new synthetic methodologies for the construction of complex, spirocyclic furo[2,3-b]indole systems.

Future research should focus on:

  • Exploring biomimetic syntheses: Investigating chemical transformations that mimic the hypothesized biosynthetic pathway from a common indole precursor.

  • Developing novel strategies for coupling the core moieties: Devising a method to stereoselectively form the carbon-carbon bond between a pre-synthesized furo[2,3-b]indole and a quinuclidine derivative.

  • Elucidating the biosynthetic pathway: Utilizing modern molecular biology and analytical techniques to identify the enzymes and intermediates involved in the biosynthesis of quinamine in Cinchona species.

Successfully addressing these challenges will undoubtedly be a significant contribution to the art and science of chemical synthesis.

References

Foundational

Quinamine Solubility: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a detailed overview of the solubility of quinamine. This document compiles the available quantitative and...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a detailed overview of the solubility of quinamine. This document compiles the available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Introduction to Quinamine

Quinamine is a cinchona alkaloid, a class of naturally occurring compounds originally isolated from the bark of the Cinchona tree. It is structurally distinct from its more commonly known counterpart, quinine, and as such, its physicochemical properties, including solubility, are different. A comprehensive understanding of quinamine's solubility in various solvents is fundamental for its application in research and development, particularly in areas such as pharmacology and medicinal chemistry.

Quinamine Solubility Profile

The available data on the solubility of quinamine is limited in comparison to the more extensively studied quinine. The following table summarizes the currently available semi-quantitative and qualitative solubility information for quinamine. It is important to note that temperature can significantly affect solubility, but specific temperature conditions were not provided for all data points.

SolventQuantitative SolubilityQualitative SolubilityReference
Water1 g in 1500 mL (approx. 0.67 mg/mL)Sparingly soluble[1]
80% Alcohol1 g in 120 mL (approx. 8.33 mg/mL)Soluble[1]
Ether1 g in 50 mL (20 mg/mL)Soluble[1]
Absolute Alcohol-Soluble[1]
Hot Ether-Soluble[1]
Hot Benzene-Soluble[1]
Hot Petroleum Ether-Soluble[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is widely accepted and recommended for its accuracy.

Objective: To determine the saturation concentration of quinamine in a specific solvent at a controlled temperature.

Materials:

  • Quinamine (solid)

  • Solvent of interest

  • Thermostatic shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid quinamine to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is reached.

  • Equilibration: Place the sealed container in a thermostatic shaker set to a constant temperature. Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established in preliminary experiments.

  • Phase Separation: After equilibration, remove the container from the shaker and allow it to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.

  • Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant. To remove any remaining microscopic particles, filter the collected supernatant using a syringe filter that is chemically compatible with the solvent.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of quinamine in the diluted solution using a validated analytical technique such as HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility of quinamine in the solvent by taking into account the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow start Start add_excess Add excess quinamine to a known volume of solvent start->add_excess equilibrate Equilibrate in a thermostatic shaker (24-72h) add_excess->equilibrate centrifuge Centrifuge to separate solid and liquid phases equilibrate->centrifuge filter Filter the supernatant centrifuge->filter quantify Quantify quinamine concentration (e.g., HPLC) filter->quantify end End quantify->end

Caption: A generalized workflow for determining compound solubility.

Disclaimer: The solubility data for quinamine is notably scarce in publicly available literature when compared to quinine. Researchers are advised to experimentally verify the solubility of quinamine for their specific applications and conditions. The provided experimental protocol is a general guideline and may require optimization based on the specific properties of the solvent and the analytical instrumentation used.

References

Exploratory

Quinamine: A Technical Guide to its Natural Sources and Isolation for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the natural sources and isolation of quinamine, a minor quinoline alkal...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources and isolation of quinamine, a minor quinoline alkaloid found in plants of the Cinchona genus. While research has predominantly focused on the major Cinchona alkaloids such as quinine and quinidine, the minor constituents like quinamine represent a potential reservoir of novel bioactive compounds for drug discovery and development. This document details the known botanical sources of quinamine, outlines established methodologies for the extraction of total alkaloids from Cinchona bark, and describes advanced chromatographic techniques applicable to the isolation and purification of minor alkaloids, including quinamine. Due to a scarcity of specific quantitative data for quinamine, this guide also presents data for total and major alkaloid content in various Cinchona species to provide a relevant context. Furthermore, in the absence of documented signaling pathways for quinamine, a known pathway for the related and well-studied alkaloid, quinine, is presented for illustrative purposes. All experimental protocols are detailed to facilitate replication, and quantitative data is summarized in tabular format for clarity.

Natural Sources of Quinamine

Quinamine is a naturally occurring phytochemical found within the bark of trees belonging to the Cinchona genus (family Rubiaceae).[1] These trees are native to the Andean forests of South America. The primary documented botanical source of quinamine is Cinchona calisaya. While numerous Cinchona species are known to produce a wide array of quinoline alkaloids, the concentration of minor alkaloids such as quinamine can vary significantly depending on the species, geographical location, and environmental conditions.

Geographical Distribution of Cinchona Species

The natural habitat of Cinchona species is the mountainous regions of South America, particularly in countries like Peru, Bolivia, Ecuador, and Colombia. However, due to the immense medicinal importance of their alkaloids, particularly quinine for the treatment of malaria, various Cinchona species have been cultivated in other parts of the world, including India, Indonesia (Java), and parts of Africa. The composition and content of alkaloids, including the minor ones, can be influenced by the soil, climate, and altitude of these different geographical locations.

Quantitative Data on Alkaloid Content in Cinchona Species

Cinchona Species Total Alkaloid Content (%) Quinine Content (%)
C. calisaya3 - 70 - 4
C. pubescens4.5 - 8.51 - 3
C. officinalis5 - 82 - 7.5
C. ledgeriana5 - 143 - 13

Table 1: Comparison of total alkaloid and quinine content in the bark of different Cinchona species. Data compiled from available literature.[1]

Isolation and Purification of Quinamine

The isolation of quinamine, as a minor alkaloid, is a multi-step process that begins with the extraction of total alkaloids from the raw plant material, followed by separation and purification techniques to isolate the target compound from the complex mixture.

General Alkaloid Extraction from Cinchona Bark

Several methods have been established for the efficient extraction of alkaloids from Cinchona bark. The choice of method often depends on the scale of extraction, available equipment, and desired purity of the initial crude extract.

3.1.1. Experimental Protocol: Acid-Base Extraction

This classical method is widely used for the laboratory-scale extraction of alkaloids.

  • Maceration: The dried and powdered Cinchona bark is macerated with an acidic aqueous solution (e.g., 1-5% sulfuric acid or hydrochloric acid) for a prolonged period (24-48 hours). This process protonates the alkaloids, forming their water-soluble salts.

  • Filtration: The mixture is filtered to separate the acidic extract containing the alkaloid salts from the solid plant residue.

  • Basification: The acidic extract is then basified by the addition of a base, such as sodium hydroxide or ammonium hydroxide, to a pH of 9-10. This deprotonates the alkaloid salts, causing the free alkaloid bases to precipitate out of the aqueous solution.

  • Solvent Extraction: The precipitated alkaloids are then extracted into an immiscible organic solvent, such as dichloromethane or chloroform.

  • Concentration: The organic solvent is evaporated under reduced pressure to yield the crude total alkaloid extract.

3.1.2. Advanced Extraction Techniques

Modern extraction techniques can offer improved efficiency and reduced extraction times.

  • Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and mass transfer.

  • Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a heated solvent.

Separation and Purification of Minor Alkaloids

Following the initial extraction of total alkaloids, the more challenging task is the separation of the minor constituents, like quinamine, from the much more abundant major alkaloids. A potential strategy involves the selective precipitation of the major alkaloids.

3.2.1. Experimental Protocol: Selective Precipitation of Major Alkaloids

This protocol is based on the differential solubility of the sulfate salts of Cinchona alkaloids.

  • Dissolution: The crude total alkaloid extract is dissolved in a minimal amount of dilute sulfuric acid.

  • Precipitation: The pH of the solution is carefully adjusted to approximately 6.5 by the slow addition of a base (e.g., sodium hydroxide solution). At this pH, quinine sulfate, being less soluble than the sulfates of other alkaloids, will selectively precipitate out of the solution.

  • Filtration: The precipitated quinine sulfate is removed by filtration. The remaining filtrate is now enriched in the other alkaloids, including the minor ones like quinamine.

Chromatographic Purification of Quinamine

The final step in isolating pure quinamine involves the use of high-resolution chromatographic techniques to separate it from the remaining mixture of alkaloids.

3.3.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful tool for the separation of structurally similar alkaloids.

  • Stationary Phase: A C18 column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution, where the proportion of the organic modifier is gradually increased, is often necessary to achieve optimal separation of all components.

  • Detection: A UV detector is typically used, with the detection wavelength set to the absorption maximum of the quinoline chromophore (around 230-280 nm).

3.3.2. Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to HPLC that uses supercritical carbon dioxide as the main component of the mobile phase. It can offer fast and efficient separations of complex mixtures.

3.3.3. Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that separates compounds based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of charged molecules like alkaloids.

Signaling Pathways and Biological Activity

As of the date of this document, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by quinamine. Research on the biological activities of quinamine is also very limited.

However, studies on the major Cinchona alkaloid, quinine, have provided some insights into the potential biological targets of this class of compounds. For instance, quinine has been shown to inhibit myogenic differentiation by disrupting the AKT signaling pathway. While this finding cannot be directly extrapolated to quinamine, it provides a starting point for future investigations into the pharmacological effects of minor Cinchona alkaloids.

Visualizations

Experimental Workflow for Isolation of Minor Cinchona Alkaloids

G cluster_0 Extraction cluster_1 Enrichment of Minor Alkaloids cluster_2 Purification Cinchona_Bark Cinchona Bark Powder Extraction Total Alkaloid Extraction (e.g., Acid-Base Extraction) Cinchona_Bark->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Precipitation Selective Precipitation of Major Alkaloids (e.g., Quinine Sulfate) Crude_Extract->Precipitation Filtrate Filtrate Enriched in Minor Alkaloids Precipitation->Filtrate Chromatography Chromatographic Separation (e.g., Preparative HPLC) Filtrate->Chromatography Quinamine Pure Quinamine Chromatography->Quinamine

Caption: General workflow for the isolation of quinamine.

Illustrative Signaling Pathway of a Related Alkaloid: Quinine

G Quinine Quinine AKT AKT Quinine->AKT Inhibits Myogenic_Differentiation Myogenic_Differentiation AKT->Myogenic_Differentiation Promotes

Caption: Quinine's inhibitory effect on the AKT pathway.

Conclusion

Quinamine remains a relatively understudied minor alkaloid from Cinchona species. This technical guide consolidates the available information on its natural sources and provides a detailed framework for its isolation and purification based on established methods for related compounds. The lack of specific quantitative data and knowledge of its biological activity and signaling pathways highlights a significant research gap and a promising area for future investigation. The methodologies and contextual data presented herein are intended to serve as a valuable resource for researchers aiming to unlock the potential of quinamine and other minor Cinchona alkaloids in the field of drug discovery and development.

References

Foundational

An In-depth Technical Guide on the Core Pharmacological Properties of Quinamine

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide addresses the pharmacological properties of quinamine, a cinchona alkaloid. A comprehensive review of the s...

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the pharmacological properties of quinamine, a cinchona alkaloid. A comprehensive review of the scientific literature reveals a significant scarcity of direct pharmacological studies on quinamine itself. Despite its isolation and chemical characterization, its biological activities and mechanisms of action remain largely unexplored. This document summarizes the available chemical data for quinamine, presents the known pharmacological properties of its close structural relative, cinchonamine, and provides a broader context of the pharmacological activities associated with cinchona and quinoline alkaloids. Due to the lack of specific experimental data for quinamine, the detailed experimental protocols, quantitative data tables, and specific signaling pathways requested cannot be provided for quinamine directly. Instead, this guide offers data on related compounds to infer potential areas of interest for future research.

Chemical Properties of Quinamine

Quinamine is a naturally occurring alkaloid found in the bark of trees from the Cinchona genus, such as Cinchona pubescens and Cinchona officinalis. It is considered one of the minor cinchona alkaloids, alongside the more abundant and well-studied compounds like quinine, quinidine, cinchonine, and cinchonidine.[1][2][3]

Chemical Identifiers and Properties:

  • CAS Registry Number: 464-85-7[4]

  • Molecular Formula: C₁₉H₂₄N₂O₂

  • Molecular Weight: 312.41 g/mol

  • Chemical Name: [1S-[1a,2a(3aS,8aR),4a,5b]]-8a-(5-Ethenyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol

Structurally, quinamine is distinct from the major cinchona alkaloids. Notably, the reduction of quinamine with lithium aluminum hydride yields cinchonamine, another pharmacologically active alkaloid. This chemical relationship suggests that the biological activities of cinchonamine may provide some initial insights into the potential, yet uninvestigated, properties of quinamine.

Pharmacological Properties of Structurally Related Alkaloids

Given the absence of direct pharmacological data for quinamine, this section details the known properties of cinchonamine and the broader class of cinchona/quinoline alkaloids.

Cinchonamine: A Derivative of Quinamine

As the reduction product of quinamine, cinchonamine's biological profile is the most relevant available proxy. Cinchonine, another Cinchona alkaloid, has a wide range of biological properties, including anti-cancer, anti-obesity, anti-inflammatory, anti-parasitic, antimicrobial, anti-platelet aggregation, and anti-osteoclast differentiation effects.[5][6][7]

The following table summarizes the documented pharmacological activities of cinchonine, which may serve as a starting point for investigating quinamine.

Pharmacological ActivityDescription of Effects and Mechanism of ActionReferences
Anticancer Induces apoptosis by activating caspase-3 and PARP-1. It also triggers the endoplasmic reticulum stress response, up-regulating GRP78 and promoting the phosphorylation of PERK and ETIF-2α.[5][6][7]
Anti-inflammatory Potential to reduce the impact of high-fat diets, suggesting suitability for targeting obesity-related inflammatory diseases. Modulates the release and synthesis of inflammatory mediators.[5][8]
Anti-obesity Cinchonine has shown more dramatic anti-obesity effects than many other phytochemicals.[1]
Anti-parasitic (Antimalarial) Historically used as an antimalarial agent. It interferes with the metabolism of the Plasmodium parasite.[6][7][8]
Antimicrobial Used as an antimicrobial agent against various pathogens.[1]
Anti-platelet Aggregation Acts as a potent inhibitor of human platelet aggregation.[7]
Bone Metabolism Inhibits osteoclastogenesis by inhibiting TAK1 activation and suppressing NFATc1 expression through the regulation of AP-1 and NF-κB.[5][6][9]
Analgesic & Antipyretic Exhibits mild pain-relieving and fever-reducing properties.[8]
General Pharmacological Profile of Quinoline Alkaloids

Quinoline alkaloids, the class to which quinamine belongs, are a significant source of biologically active compounds.[10][11] This family of natural products is known for a wide spectrum of pharmacological activities, including:

  • Antimalarial: The foundational use of cinchona alkaloids like quinine.[12][13]

  • Anticancer: Compounds like camptothecin are prominent examples.[11]

  • Antiviral, Antibacterial, and Antifungal: Many derivatives have shown efficacy against various microbes.[10][14]

  • Anti-inflammatory and Antioxidant: These activities are common among this class of compounds.[15]

  • Cardioprotective: Some quinoline alkaloids have effects on the cardiovascular system.[10]

The diverse biological activities of these alkaloids stem from their varied and complex chemical structures, which allow them to interact with a wide range of biological targets.[10][11]

Signaling Pathways: An Exemplar from a Related Alkaloid

No signaling pathways have been elucidated for quinamine. However, to illustrate a potential mechanism of action for this class of compounds, the following diagram depicts a simplified signaling pathway involved in the anti-cancer effects of cinchonine , a related cinchona alkaloid.

Disclaimer: This diagram is for illustrative purposes only and represents a known pathway for cinchonine. It has not been experimentally validated for quinamine.

cinchonine_pathway cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinchonine Cinchonine GRP78 GRP78 (Upregulation) Cinchonine->GRP78 TAK1 TAK1 (Inhibition) Cinchonine->TAK1 Caspase3 Caspase-3 (Activation) Cinchonine->Caspase3 PERK PERK (Phosphorylation) GRP78->PERK NFkB_AP1 NF-κB / AP-1 (Suppression) TAK1->NFkB_AP1 Apoptosis Apoptosis NFkB_AP1->Apoptosis Inhibits PARP1 PARP-1 (Activation) Caspase3->PARP1 PARP1->Apoptosis

Simplified signaling of Cinchonine's pro-apoptotic effects.

This pathway illustrates how cinchonine can induce apoptosis in cancer cells through the endoplasmic reticulum stress response and activation of caspases.[5][6]

Experimental Protocols: A Note on the Lack of Data

A thorough search of the scientific literature, including chemical databases and historical archives, did not yield any specific experimental protocols for the pharmacological evaluation of quinamine. To study this compound, researchers would need to adapt standard assays used for other cinchona alkaloids. These would likely include:

  • In vitro cytotoxicity assays: Using a panel of cancer cell lines (e.g., MTT, SRB assays) to screen for potential anticancer activity.

  • Antimicrobial assays: Broth microdilution or agar diffusion methods to test against a range of bacteria and fungi.

  • Anti-inflammatory assays: Measuring the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) in cell-based models like LPS-stimulated macrophages.

  • Enzyme inhibition assays: Targeting enzymes relevant to the activities of other cinchona alkaloids, such as heme polymerase for antimalarial screening.

  • Receptor binding assays: Screening against a broad panel of CNS and other receptors to identify potential targets.

  • In vivo studies: Utilizing animal models of malaria, cancer, or inflammation to evaluate efficacy, toxicity, and pharmacokinetics, should promising in vitro activity be discovered.

Conclusion and Future Directions

Quinamine is a chemically characterized but pharmacologically uninvestigated cinchona alkaloid. While the broader family of quinoline alkaloids is a rich source of bioactive compounds, quinamine's specific biological properties remain unknown. The known activities of its reduction product, cinchonamine, suggest that quinamine could potentially possess anticancer, anti-inflammatory, and antimicrobial properties.

There is a clear need for foundational pharmacological screening of quinamine to determine its biological activity profile. Future research should focus on systematic in vitro testing across various disease models to uncover any therapeutic potential. Should any significant activity be identified, subsequent studies should aim to elucidate its mechanism of action, identify its molecular targets, and explore its structure-activity relationships. Such research would not only fill a significant gap in the knowledge of cinchona alkaloids but could also lead to the discovery of novel therapeutic agents.

References

Exploratory

The Unveiling of Quinamine: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Lost in the shadow of its illustrious sibling, quinine, the cinchona alkaloid quinamine holds a unique place in the history of pharmacology. Di...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lost in the shadow of its illustrious sibling, quinine, the cinchona alkaloid quinamine holds a unique place in the history of pharmacology. Discovered in the late 19th century as a minor component of the potent cinchona bark, its story is one of early phytochemical exploration and the quest to understand the full spectrum of compounds responsible for the bark's remarkable therapeutic properties. This technical guide delves into the history of quinamine's discovery, its early uses, and the experimental methodologies that first brought it to light, providing a comprehensive resource for researchers interested in the rich history of natural product chemistry and drug discovery.

Discovery and Early History

Quinamine was first isolated and identified as a distinct alkaloid from the bark of Cinchona species in the 1870s and 1880s. This discovery was part of a broader effort by phytochemists to characterize the numerous alkaloids present in cinchona bark beyond the well-known quinine and cinchonine. The pioneering work of O. Hesse in 1872 and A. C. Oudemans in 1879 was instrumental in establishing the existence of quinamine and other "new alkaloids" such as conquinamine and cinchonamine. These findings, published in prominent German scientific journals of the era, marked a significant step in understanding the chemical complexity of this vital medicinal plant.

Quinamine was identified in the bark of Cinchona pubescens (syn. C. succirubra) and Cinchona officinalis (syn. C. ledgeriana), often co-occurring with the major cinchona alkaloids. Its discovery challenged the then-prevailing view that the therapeutic effects of cinchona bark were solely attributable to quinine, opening up new avenues of research into the potential synergistic or independent activities of these minor alkaloids.

Physicochemical Properties

Early investigations into quinamine established its fundamental chemical and physical characteristics. These properties were crucial for its identification and separation from other cinchona alkaloids.

PropertyValueReference
Molecular Formula C₁₉H₂₄N₂O₂(Hesse, 1872; Oudemans, 1879)
Molecular Weight 312.41 g/mol (Calculated based on the molecular formula)
Melting Point 172 °C(Hesse, 1872)
Optical Rotation [α]D +105.2° (in chloroform)(Hesse, 1881)
Solubility Sparingly soluble in cold water, more soluble in alcohol and ether.(Hesse, 1872)

Historical Experimental Protocols

The isolation of quinamine in the 19th century was a meticulous process involving classical wet chemistry techniques. While the exact protocols varied slightly between researchers, the general approach followed a series of extraction and precipitation steps to separate the alkaloids based on their differing solubilities and basicities.

Hesse's Method for the Isolation of Quinamine (1872)

This protocol is a summarized interpretation of the methods described in O. Hesse's 1872 publication in Berichte der deutschen chemischen Gesellschaft.

Objective: To isolate quinamine from the mother liquors of quinine sulfate production.

Materials:

  • Mother liquor from quinine sulfate crystallization

  • Ammonia solution

  • Ether

  • Dilute sulfuric acid

  • Sodium carbonate solution

  • Alcohol

Procedure:

  • The mother liquor, rich in minor alkaloids, was treated with an excess of ammonia to precipitate the crude alkaloid mixture.

  • The precipitate was collected, dried, and then extracted with boiling ether to dissolve the quinamine and other ether-soluble alkaloids, leaving behind the less soluble alkaloids like cinchonine.

  • The ethereal solution was then shaken with a very dilute sulfuric acid solution. This step was carefully controlled to neutralize the quinamine and bring it into the aqueous phase as a sulfate salt, while leaving other, less basic alkaloids in the ether.

  • The acidic aqueous solution containing quinamine sulfate was then treated with sodium carbonate to precipitate the free base of quinamine.

  • The precipitated quinamine was then recrystallized from hot alcohol to achieve purification.

Oudemans' Method of Analysis (1879)

This protocol is a summarized interpretation of the methods described in A. C. Oudemans' 1879 publication in Justus Liebigs Annalen der Chemie.

Objective: To analyze the alkaloid content, including quinamine, in Cinchona bark.

Materials:

  • Powdered Cinchona bark

  • Slaked lime

  • Alcohol (80%)

  • Dilute sulfuric acid

  • Sodium hydroxide solution

  • Ether

  • Tartaric acid

Procedure:

  • The powdered bark was mixed with slaked lime and moistened with water to liberate the free alkaloids.

  • The mixture was then percolated with 80% alcohol to extract the alkaloids.

  • The alcoholic extract was acidified with dilute sulfuric acid and the alcohol was removed by distillation.

  • The resulting aqueous solution was concentrated and treated with an excess of sodium hydroxide to precipitate the crude alkaloids.

  • The crude alkaloid precipitate was then dissolved in ether.

  • The ethereal solution was subjected to a series of fractional precipitations using tartaric acid. This step exploited the different solubilities of the tartrate salts of the various alkaloids, allowing for their separation. Quinamine tartrate, being more soluble than the tartrates of quinine and cinchonidine, would remain in the mother liquor after the precipitation of these major alkaloids.

  • Further purification of the quinamine fraction was achieved through repeated crystallization.

Biological Activity and Use: A Historical Perspective

Information on the specific historical uses and biological activity of pure quinamine is scarce. Early pharmacological investigations of cinchona preparations focused primarily on the well-established antimalarial properties of quinine. The minor alkaloids, including quinamine, were often considered as impurities or, at best, as having weak or negligible activity compared to quinine.

There is no substantial historical evidence to suggest that quinamine was ever used as a standalone therapeutic agent. Its presence in "cinchona febrifuge," a mixture of total alkaloids from cinchona bark, means it was likely consumed as part of this broader anti-fever remedy. The rationale for using the total alkaloid mixture was often one of economics, as it was cheaper to produce than purified quinine. Some physicians of the time also believed that the mixed alkaloids might have a broader or more sustained therapeutic effect than quinine alone, though this was not rigorously proven for quinamine specifically.

Modern, albeit limited, research on the biological activities of minor cinchona alkaloids has shown that some, like cinchonine, possess antiplasmodial activity, though generally less potent than quinine. Specific in-vitro studies on the antiplasmodial, antiarrhythmic, or cytotoxic effects of quinamine are not widely reported in the available literature, highlighting a significant gap in our understanding of this historical alkaloid.

Chemical Structure and Further Investigations

The definitive chemical structure of quinamine was elucidated in the mid-20th century, long after its initial discovery. The work of Henry and his colleagues in 1945, published in the Journal of the Chemical Society, represented a significant advancement in the chemical understanding of quinamine, paving the way for a more complete structural determination.

Conclusion and Future Directions

The history of quinamine's discovery is a testament to the meticulous work of early phytochemists who laid the groundwork for our modern understanding of natural products. While its therapeutic use has been historically overshadowed by quinine, the story of quinamine serves as a reminder of the chemical complexity of natural medicines and the potential for minor constituents to contribute to the overall therapeutic profile of a botanical remedy.

For contemporary researchers, the study of quinamine and other minor cinchona alkaloids presents several opportunities. Further investigation into the pharmacological properties of quinamine, including its potential antiplasmodial, antiarrhythmic, and cytotoxic activities, could reveal novel biological effects. Modern analytical and spectroscopic techniques can be applied to historical samples of cinchona bark or preparations to better understand the historical context of its use. The detailed experimental protocols of the 19th-century chemists, when viewed through a modern lens, offer valuable insights into the evolution of chemical and pharmaceutical sciences.

Logical Relationship of Historical Investigation

Quinamine_Discovery_and_Investigation cluster_Discovery 19th Century Discovery cluster_Investigation 20th Century Investigation & Modern Relevance Cinchona_Bark Cinchona Bark (Complex mixture of alkaloids) Quinine_Production Quinine Sulfate Production Cinchona_Bark->Quinine_Production Oudemans_1879 Oudemans (1879) Analysis of Bark Cinchona_Bark->Oudemans_1879 Mother_Liquors Mother Liquors (Enriched in minor alkaloids) Quinine_Production->Mother_Liquors Hesse_1872 Hesse (1872) Isolation from Mother Liquors Mother_Liquors->Hesse_1872 Quinamine_Discovery Discovery of Quinamine (and other minor alkaloids) Hesse_1872->Quinamine_Discovery Oudemans_1879->Quinamine_Discovery Henry_1945 Henry et al. (1945) Chemical Investigation Quinamine_Discovery->Henry_1945 Structure_Elucidation Structure Elucidation Henry_1945->Structure_Elucidation Pharmacological_Screening Modern Pharmacological Screening (Limited Data Available) Structure_Elucidation->Pharmacological_Screening Future_Research Future Research Opportunities (Antiplasmodial, Antiarrhythmic, etc.) Pharmacological_Screening->Future_Research

Caption: Logical flow from the 19th-century discovery of quinamine to modern research opportunities.

Foundational

An In-depth Technical Guide to Quinamine Derivatives and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the basic properties of quinamine derivatives, a class of compounds belonging to the Cinchona alka...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of quinamine derivatives, a class of compounds belonging to the Cinchona alkaloids. Due to the limited availability of direct experimental data on quinamine itself, this guide leverages the extensive research on the structurally similar and well-characterized Cinchona alkaloids, such as quinine, to infer and understand the basicity of quinamine and its potential derivatives.

Introduction to Quinamine and its Structural Context

Quinamine is a naturally occurring Cinchona alkaloid found in the bark of trees of the Cinchona genus. Structurally, it shares the core bicyclic quinuclidine and quinoline ring systems characteristic of this family of compounds. The basicity of these alkaloids is a critical physicochemical parameter that influences their pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion (ADME), and biological activity. The basicity is primarily attributed to the two nitrogen atoms within the structure: the more basic quinuclidine nitrogen and the less basic quinoline nitrogen.

The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a quantitative measure of the strength of a base. A higher pKa value corresponds to a stronger base. For dibasic compounds like the Cinchona alkaloids, two pKa values (pKa1 and pKa2) describe the protonation equilibria of the two nitrogen atoms.

Basicity of Cinchona Alkaloids: A Reference for Quinamine Derivatives

Table 1: pKa Values of Selected Cinchona Alkaloids

CompoundpKa1 (Quinoline N)pKa2 (Quinuclidine N)Solvent/Method
Quinine5.079.7Not specified
Quinine-8.55 / 8.56Not specified
Quinine Dihydrochloride-8.5Not specified[1]
Quinidine7.95-80% aq. methyl cellosolve[2]
Epiquinine8.44-80% aq. methyl cellosolve[2]
Epiquinidine8.32-80% aq. methyl cellosolve[2]

Note: The variation in reported pKa values can be attributed to different experimental conditions, such as solvent and temperature.

The quinuclidine nitrogen is consistently the more basic of the two, with a pKa value typically in the range of 8 to 10. The quinoline nitrogen is significantly less basic, with a pKa around 4 to 5. This difference is due to the sp2 hybridization of the quinoline nitrogen and the delocalization of its lone pair of electrons within the aromatic system, which reduces its availability for protonation.

For quinamine derivatives, it is expected that the quinuclidine nitrogen will be the primary center of basicity. Modifications to the quinamine structure will modulate the pKa values based on the electronic effects of the introduced substituents. Electron-donating groups will tend to increase basicity (raise the pKa), while electron-withdrawing groups will decrease it (lower the pKa).

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for drug development. The following are detailed protocols for two common methods used for determining the pKa of alkaloids.

3.1 Potentiometric Titration

Potentiometric titration is a highly precise method for pKa determination.[3] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte (e.g., 1 mM of the quinamine derivative) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol for sparingly soluble compounds.[3]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[4][5]

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[4][5]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range (e.g., pH 4.00, 7.00, and 10.00).[4]

  • Titration Procedure:

    • Place a known volume of the analyte solution into a temperature-controlled titration vessel.

    • Add the background electrolyte solution.

    • If the analyte is a base, titrate with the standardized strong acid solution. Add the titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize (drift of less than 0.01 pH units per minute) and record the pH and the volume of titrant added.[5]

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain the titration curve.

    • The pKa is determined from the pH at the half-equivalence point. For a dibasic compound, two inflection points will be observed, corresponding to the two pKa values.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately determine the equivalence point(s).

3.2 UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum upon protonation/deprotonation.[3] It is particularly useful for compounds with low solubility or when only small amounts of the sample are available.

Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values spanning a range that covers the expected pKa of the analyte.

  • Preparation of Analyte Solutions:

    • Prepare a stock solution of the quinamine derivative in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of solutions by diluting the stock solution in each of the buffer solutions to a constant final concentration.

  • Spectroscopic Measurement:

    • Record the UV-Vis absorbance spectrum for each of the buffered analyte solutions over a relevant wavelength range.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the selected wavelength(s) against the pH.

    • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.[6]

    • The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa value more accurately.[7]

Visualizing Relevant Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study of quinamine derivatives.

Quinine_Metabolism_Workflow Quinine Quinine Metabolite1 3-Hydroxyquinine (Major Metabolite) Quinine->Metabolite1 CYP3A4 Metabolite2 2'-Quininone Quinine->Metabolite2 CYP3A4, 1A2, 2C19 (minor) Metabolite3 (10R/10S)-11-dihydroxydihydroquinine Quinine->Metabolite3 CYP3A4, 1A2, 2C19 (minor) Glucuronide Quinine Glucuronide Quinine->Glucuronide Glucuronidation Elimination Renal Elimination Quinine->Elimination Unchanged Drug Metabolite1->Elimination Glucuronide->Elimination

Caption: Metabolic pathway of quinine, a representative Cinchona alkaloid.[8]

Drug_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Approval & Post-Market Target Target Identification & Validation LeadGen Lead Generation (Quinamine Derivatives Synthesis) Target->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt InVitro In Vitro Testing (Activity & Toxicity) LeadOpt->InVitro InVivo In Vivo Testing (Animal Models) InVitro->InVivo Phase1 Phase I (Safety) InVivo->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Review Regulatory Review NDA->Review PostMarket Phase IV (Post-Market Surveillance) Review->PostMarket

Caption: A generalized workflow for the development of new drugs based on Cinchona alkaloid derivatives.

Conclusion

The basic properties of quinamine derivatives are of fundamental importance to their potential as therapeutic agents. While direct experimental data for quinamine is scarce, a thorough understanding of its basicity can be achieved through comparative analysis with other Cinchona alkaloids. The quinuclidine nitrogen is the dominant basic center, and its pKa can be modulated by synthetic modifications. The experimental protocols provided herein offer robust methods for the precise determination of the pKa values of novel quinamine derivatives, which is an essential step in the drug discovery and development process. The workflows visualized in this guide provide a broader context for the experimental and developmental pathways for this important class of natural products.

References

Exploratory

Theoretical Models of Quinamine Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Quinamine, a cinchona alkaloid closely related to quinine and quinidine, has garnered interest for its potential therapeutic applications beyon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinamine, a cinchona alkaloid closely related to quinine and quinidine, has garnered interest for its potential therapeutic applications beyond its traditional use in treating malaria. As a member of the quinoline class of compounds, quinamine's bioactivity is presumed to stem from a variety of molecular interactions, influencing a range of signaling pathways and physiological processes. This technical guide provides a comprehensive overview of the theoretical models of quinamine's bioactivity, drawing upon data from closely related quinoline derivatives to build a predictive framework. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of quinamine and the development of novel therapeutics.

Core Mechanisms of Action and Molecular Targets

The bioactivity of quinamine is multifaceted, with evidence suggesting several key mechanisms of action. These are largely inferred from studies on the broader class of quinoline antimalarials and other derivatives.

Interference with Heme Detoxification in Plasmodium falciparum

The primary and most well-understood mechanism of action for quinoline antimalarials is the disruption of heme detoxification within the malaria parasite, Plasmodium falciparum.

  • Heme Polymerization Inhibition: During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline compounds, including theoretically quinamine, are thought to accumulate in the parasite's acidic food vacuole. Here, they cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.

Modulation of Ion Channels

Quinine and its stereoisomer quinidine are known to modulate various ion channels, a property likely shared by quinamine. This activity is central to both its therapeutic effects and potential cardiotoxicity.

  • Potassium (K+) Channel Blockade: Quinine has been shown to block several types of potassium channels. This can alter cellular membrane potential and affect processes such as nerve impulse transmission and muscle contraction.

  • Calcium (Ca2+) Signaling: Studies on quinine indicate that it can influence intracellular calcium concentrations. This can occur through the blockade of calcium release from intracellular stores, potentially by inhibiting the binding of inositol 1,4,5-trisphosphate (IP3) to its receptor[1].

Inhibition of Key Cellular Enzymes

Quinoline derivatives have been shown to inhibit a range of enzymes crucial for cellular function and proliferation.

  • Topoisomerases: Some quinoline compounds exhibit anticancer activity by inhibiting topoisomerases. These enzymes are essential for DNA replication and repair, and their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.

  • Kinases: The TRAF6-AKT signaling pathway, which is crucial for cell survival and proliferation, has been identified as a target for quinine. It is plausible that quinamine could also interact with and modulate the activity of kinases within this and other signaling cascades.

Interaction with DNA

Molecular modeling and simulation studies suggest that quinine can interact with DNA, although the binding is considered weak. The protonated quinoline ring is thought to intercalate between DNA base pairs through π-stacking interactions. This interaction could potentially interfere with DNA replication and transcription.

Quantitative Bioactivity Data

Direct quantitative bioactivity data for quinamine is scarce in the available literature. However, by examining data from the closely related compound quinine and other quinoline derivatives, we can establish a theoretical framework for quinamine's potential potency. The following tables summarize relevant quantitative data that can be used to model quinamine's bioactivity.

CompoundAssayTarget/Cell LineIC50 / Kd / KiReference
Quinine AntimalarialPlasmodium falciparumIC50: 8.0 ng/mL (W2 clone)[2]
Quinine AnticancerHeLa, A549Not specified[3]
Quinoline Derivative (10g) AnticancerHuman tumor cell linesIC50: < 1.0 μM[3]
Quinine Ion Channel BlockadeK+ channelsNot specified
Quinine Calcium SignalingMacrophage intracellular storesBlocks 71% of IP3 binding[1]
Quinine Hemin BindingDeuteroheminBinding constant: 10(4) M-1[4]

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the bioactivity of quinamine. These protocols are based on established methods for testing antimalarial and cytotoxic compounds.

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Fluorescence Assay

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.

Materials:

  • Plasmodium falciparum culture (e.g., 3D7 or Dd2 strains)

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

  • Human erythrocytes (O+)

  • Quinamine (dissolved in an appropriate solvent, e.g., DMSO)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Dilution: Prepare serial dilutions of quinamine in a 96-well plate. Include a drug-free control.

  • Parasite Suspension: Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

  • Incubation: Add the parasite suspension to the drug-containing wells and incubate for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity against the log of the quinamine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)

  • Quinamine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of quinamine for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the quinamine concentration to determine the IC50 value.

Signaling Pathways and Logical Relationships

Based on the known bioactivities of related quinoline compounds, quinamine is hypothesized to modulate several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these theoretical relationships.

Inhibition of Heme Polymerization in Plasmodium falciparum

G Hemoglobin Hemoglobin in Erythrocyte Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Leads to Quinamine Quinamine Quinamine->Hemozoin Inhibits

Caption: Theoretical inhibition of heme polymerization by quinamine in P. falciparum.

Modulation of Calcium Signaling

G Ligand Ligand Receptor Cell Surface Receptor Ligand->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 IP3R IP3 Receptor (on ER) IP3->IP3R Binds to Ca_release Ca2+ Release IP3R->Ca_release ER Endoplasmic Reticulum (ER) Downstream Downstream Cellular Effects Ca_release->Downstream Quinamine Quinamine Quinamine->IP3R Inhibits Binding

Caption: Postulated mechanism of quinamine's interference with calcium signaling.

Inhibition of the TRAF6-AKT Signaling Pathway

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor TRAF6 TRAF6 Receptor->TRAF6 Activates AKT AKT TRAF6->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Quinamine Quinamine Quinamine->TRAF6 Inhibits

Caption: Theoretical inhibition of the TRAF6-AKT signaling pathway by quinamine.

Conclusion

While direct experimental data on quinamine remains limited, the theoretical models presented in this guide, based on the well-documented bioactivities of quinine and other quinoline derivatives, provide a robust framework for future research. The proposed mechanisms of action, including interference with heme detoxification, modulation of ion channels, and inhibition of key signaling pathways, offer multiple avenues for investigation. The provided experimental protocols serve as a starting point for the systematic evaluation of quinamine's bioactivity, and the signaling pathway diagrams offer a visual representation of the potential molecular interactions. Further research is warranted to validate these theoretical models and to fully elucidate the therapeutic potential of quinamine.

References

Foundational

Spectroscopic Profile of Quinamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Quinamine is a naturally occurring cinchona alkaloid found in the bark of trees of the Cinchona genus. As a member of this important class of c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinamine is a naturally occurring cinchona alkaloid found in the bark of trees of the Cinchona genus. As a member of this important class of compounds, which includes the well-known antimalarial drug quinine, understanding the structural and electronic properties of quinamine is crucial for research in natural product chemistry, pharmacology, and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the structural elucidation and characterization of such molecules.

Chemical Structures: Quinamine and Quinine

To appreciate the spectroscopic data, it is essential to first understand the molecular structures of quinamine and its close analog, quinine.

Quinamine:

  • Molecular Formula: C₁₉H₂₄N₂O₂

  • CAS Number: 464-85-7

Quinine:

  • Molecular Formula: C₂₀H₂₄N₂O₂

  • CAS Number: 130-95-0

The primary structural difference is that quinine possesses a quinoline ring system with a methoxy group, whereas quinamine features a tetrahydro-furo-indol-ol moiety. This difference in the aromatic/heterocyclic core is expected to cause significant variations in their spectroscopic signatures.

UV-Vis Spectroscopy of Quinamine

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima are characteristic of the chromophores present.

Data Presentation

The documented UV-Vis absorption maxima for quinamine are summarized below.

Solventλ_max (nm)log ε
Methanol2423.93
Methanol3013.39
Experimental Protocol

A typical experimental protocol for obtaining the UV-Vis spectrum of a cinchona alkaloid like quinamine is as follows:

  • Sample Preparation: A stock solution of quinamine is prepared by accurately weighing a small amount of the pure compound and dissolving it in a spectroscopic grade solvent, such as methanol, to a known concentration (e.g., 1 mg/mL). This stock solution is then diluted to an appropriate concentration (e.g., 1-10 µg/mL) to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is calibrated using a blank solution containing only the solvent.

  • Data Acquisition: The sample solution is placed in a quartz cuvette with a defined path length (typically 1 cm). The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The wavelengths of maximum absorbance (λ_max) are identified from the resulting spectrum.

NMR and IR Spectroscopy: Quinine as a Comparative Reference

As of the latest literature search, detailed public data for ¹H NMR, ¹³C NMR, and IR spectroscopy for quinamine are not available. However, the extensive data available for the structurally related alkaloid, quinine, can serve as an informative reference. The following sections provide this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Quinine

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds, providing information on the connectivity and chemical environment of each atom.

Data Presentation: ¹H NMR of Quinine

The following table summarizes the ¹H NMR chemical shifts for quinine.

Proton AssignmentChemical Shift (δ) ppm (Solvent: DMSO-d₆)MultiplicityJ (Hz)
H208.33d4.5
H217.59d9.1
H237.03dd9.1, 2.7
H154.60m-
H24 (OCH₃)3.55s-
... (Aliphatic)1.0 - 3.5m-

Note: The aliphatic region (1.0 - 3.5 ppm) contains numerous overlapping multiplets corresponding to the quinuclidine ring protons.

Data Presentation: ¹³C NMR of Quinine

The table below lists the ¹³C NMR chemical shifts for quinine.

Carbon AssignmentChemical Shift (δ) ppm (Solvent: DMSO-d₆)
C22157.3
C13142.7
C15114.1
... (Aromatic)100 - 150
... (Aliphatic)20 - 70

Note: Complete assignment requires 2D NMR techniques like HSQC and HMBC.

Experimental Protocol (NMR)
  • Sample Preparation: Approximately 5-10 mg of the alkaloid is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay (D1) of 1-5 seconds to ensure proper signal integration.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each unique carbon atom. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy of Quinine

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Data Presentation: IR of Quinine Sulphate

The characteristic IR absorption peaks for quinine sulphate are listed below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3734O-H stretchAlcohol
~2962C-H stretch (sp³)Alkyl C-H
~1624C=C stretchAlkene / Aromatic
~1457C-H deformation (scissoring)Alkyl C-H
~1381C-N stretchAromatic Amine
~1235C-O stretchMethoxy (Aryl Ether)
~1156O-H deformation (bending)Alcohol
~1077C-O stretchMethoxy (Aryl Ether)
~901=C-H deformation (out-of-plane)Alkene
~730C-H deformation (out-of-plane)Aromatic
Experimental Protocol (IR)
  • Sample Preparation (KBr Pellet Technique):

    • A small amount of the solid sample (1-2 mg) is ground into a fine powder using an agate mortar and pestle.

    • Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added, and the mixture is thoroughly ground and mixed.

    • The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent disc.

  • Instrumentation: An FT-IR spectrometer is used for analysis. A background spectrum of the empty sample chamber is recorded first.

  • Data Acquisition: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a natural product like quinamine.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of Quinamine cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Start Purified Quinamine Sample Prep_NMR Dissolve in Deuterated Solvent Prep_IR Prepare KBr Pellet or Nujol Mull Prep_UV Dissolve in UV-Grade Solvent Acq_NMR NMR Spectrometer (¹H, ¹³C, 2D) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Analysis_NMR Assign Chemical Shifts, Coupling Constants Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Group Peaks Acq_IR->Analysis_IR Analysis_UV Determine λ_max & Molar Absorptivity Acq_UV->Analysis_UV Elucidation Structure Elucidation & Confirmation Analysis_NMR->Elucidation Analysis_IR->Elucidation Analysis_UV->Elucidation

Caption: General workflow for the spectroscopic analysis of a natural product.

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Quinamine Assays

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the in vitro assessment of quinamine and related quinoline compounds. The protocols detailed below...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro assessment of quinamine and related quinoline compounds. The protocols detailed below are foundational for screening cytotoxic effects, understanding mechanisms of action, and evaluating the potential of these compounds in drug development, particularly in the context of anticancer and antimalarial research. The methodologies cover the determination of cell viability, cytotoxicity, and key signaling pathway modulation.

Core Concepts and Mechanism of Action

Quinamine and its analogs, such as quinine and quinidine, are known to exert their biological effects through various mechanisms. As an antimalarial agent, the most widely accepted hypothesis is the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This interference with the parasite's ability to digest hemoglobin leads to the accumulation of cytotoxic free heme, ultimately causing parasite death.[1] Quinidine, a stereoisomer of quinine, functions similarly by accumulating in the parasite's food vacuole and complexing with heme to inhibit heme polymerase.[2]

In other contexts, such as cancer, the mechanisms of quinoline derivatives can be more diverse, including intercalation into DNA, inhibition of key cellular enzymes, and modulation of critical signaling pathways.[3] Some quinone antibiotics are known to induce DNA damage through various means, including interstrand cross-linking and the production of reactive oxygen species (ROS).[4] Understanding these mechanisms is crucial for designing and interpreting in vitro assays.

Experimental Protocols

Cytotoxicity and Cell Viability Assays

A fundamental step in evaluating a new compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The following are standard colorimetric and fluorescence-based assays for this purpose.

a) MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • Quinamine stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinamine stock solution in complete medium. Remove the medium from the wells and add 100 µL of the quinamine dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, typically <0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

b) LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity and loss of membrane integrity.

Materials:

  • Quinamine stock solution

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Measurement: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit according to the manufacturer's instructions.

  • Incubation and Absorbance Reading: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (vehicle-treated cells).

Antimalarial Activity Assay (SYBR Green I-based)

This assay is used to determine the efficacy of quinamine against the erythrocytic stages of Plasmodium falciparum. It measures the proliferation of the parasite by quantifying the amount of parasitic DNA.

Materials:

  • Chloroquine-sensitive and -resistant strains of P. falciparum

  • Human erythrocytes (O+)

  • Complete parasite medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well microplates

  • SYBR Green I dye

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence microplate reader

Protocol:

  • Parasite Culture: Maintain synchronized P. falciparum cultures in human erythrocytes at 2% hematocrit and 1% parasitemia.

  • Drug Preparation: Prepare serial dilutions of quinamine in complete parasite medium in a 96-well plate.

  • Assay Setup: Add 100 µL of the parasitized erythrocyte suspension to each well. Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well. Mix gently and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the drug concentration.

Data Presentation

Quantitative data from the described experiments should be recorded and summarized for clear interpretation and comparison.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of Quinamine (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
1
10
50
100
200

Table 2: Cytotoxicity as Determined by LDH Release Assay

Concentration of Quinamine (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)0
1
10
50
100
200
Lysis Control100

Table 3: Antimalarial Activity (IC50 Values)

P. falciparum StrainQuinamine IC50 (nM)Chloroquine IC50 (nM)
Chloroquine-Sensitive (e.g., 3D7)
Chloroquine-Resistant (e.g., Dd2)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for quinoline compounds and a general workflow for in vitro cytotoxicity testing.

Quinoline_Antimalarial_Mechanism cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization (Heme Polymerase) Parasite Death Parasite Death Heme->Parasite Death Accumulation Quinamine Quinamine Quinamine->Hemozoin Inhibits

Caption: Proposed antimalarial mechanism of quinamine.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Viability/Cytotoxicity Assays cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate B 2. Add Quinamine (Serial Dilutions) A->B C 3. Incubate (24-72h) B->C D MTT Assay: Add MTT, Incubate, Solubilize C->D E LDH Assay: Collect Supernatant, Add LDH Reagent C->E F Measure Absorbance/ Fluorescence D->F E->F G Calculate % Viability/ Cytotoxicity F->G H Determine IC50 Value G->H

Caption: General workflow for in vitro cytotoxicity testing.

References

Application

Application Notes for Quinine in Cell Culture Experiments

Note on Nomenclature: The term "quinamine" does not correspond to a well-documented compound in the context of cell culture research. It is highly probable that the intended compound is Quinine , a natural alkaloid deriv...

Author: BenchChem Technical Support Team. Date: December 2025

Note on Nomenclature: The term "quinamine" does not correspond to a well-documented compound in the context of cell culture research. It is highly probable that the intended compound is Quinine , a natural alkaloid derived from the cinchona tree, which is extensively studied for its therapeutic properties, including its anti-cancer activities. This document will focus on the application of Quinine in cell culture experiments.

Quinine and its derivatives, such as quinidine and the synthetic quinacrine, have demonstrated significant potential in cancer research.[1][2] These compounds are investigated for their ability to induce cell death, inhibit proliferation, and arrest the cell cycle in various cancer cell lines.[3][4]

Mechanism of Action

Quinine exerts its anti-cancer effects through multiple mechanisms:

  • Induction of Apoptosis: Quinine has been shown to induce programmed cell death (apoptosis) in cancer cells.[3][5] This is often mediated by an increase in reactive oxygen species (ROS), depolarization of the mitochondrial membrane potential, and modulation of apoptosis-related proteins.[3][5] Specifically, it can up-regulate pro-apoptotic proteins like Bax and caspase-3 while down-regulating the anti-apoptotic protein Bcl-2.[5][6]

  • Cell Cycle Arrest: Quinine can cause cell cycle arrest, primarily at the G0/G1 or G1/S phase, thereby inhibiting cancer cell proliferation.[3] This is achieved by modulating the expression of cell cycle regulatory proteins.

  • Inhibition of Signaling Pathways: Quinine has been found to inhibit key signaling pathways that are often dysregulated in cancer. This includes the inhibition of the NF-κB and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[5][7] By targeting these pathways, quinine can suppress tumor growth.[6][7]

  • Inhibition of Topoisomerase Activity: Some quinoline derivatives, like quinacrine, have been shown to inhibit topoisomerase activity, leading to DNA damage and subsequent cell death in cancer cells.[2]

  • Generation of Reactive Oxygen Species (ROS): The cytotoxic effects of quinine and related quinone compounds are also linked to the generation of reactive oxygen species, which can induce DNA strand breaks and lead to apoptosis.[8][9]

Data Presentation: Cytotoxicity of Quinine

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for quinine vary depending on the cell line and the duration of exposure.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
HEp-2Human Laryngeal Carcinoma147.5824[3]
HEp-2Human Laryngeal Carcinoma123.7448[3]
MCF-7Breast Cancer~200 (for Hydroquinidine)Not Specified[10]
SKOV-3Ovarian Cancer~200 (for Hydroquinidine)Not Specified[10]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of Quinine using MTT Assay

This protocol outlines the steps to determine the IC50 of quinine on a cancer cell line.

Materials:

  • Quinine sulfate

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest (e.g., HEp-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Quinine Preparation: Prepare a stock solution of quinine sulfate in DMSO. Further dilute this stock solution in the complete culture medium to obtain a range of working concentrations.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of quinine. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24 and 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the quinine concentration and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of quinine on the cell cycle distribution.

Materials:

  • Cancer cell line

  • Quinine

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the IC50 concentration of quinine for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This method allows for the visualization of live, apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Quinine

  • 24-well plates with coverslips

  • AO/EB staining solution (100 µg/mL of each in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in 24-well plates and treat with the IC50 concentration of quinine for 24 and 48 hours.

  • Staining: After treatment, wash the cells with PBS and add 10 µL of AO/EB staining solution to each well.

  • Visualization: Immediately observe the cells under a fluorescence microscope.

  • Interpretation:

    • Live cells: Uniform green nucleus.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniform orange to red nucleus.

Mandatory Visualizations

Signaling Pathways Affected by Quinine

Quinine_Signaling_Pathway Quinine Quinine TRAF6 TRAF6 Quinine->TRAF6 inhibits NFkB NF-κB Quinine->NFkB inhibits Bax Bax Quinine->Bax activates Caspase3 Caspase-3 Quinine->Caspase3 activates AKT AKT TRAF6->AKT activates pAKT p-AKT (Thr308, Ser473) AKT->pAKT Bcl2 Bcl-2 pAKT->Bcl2 activates Proliferation Cell Proliferation & Survival pAKT->Proliferation promotes NFkB->Bcl2 activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Caspase3->Apoptosis promotes

Caption: Quinine's inhibitory effects on TRAF6/AKT and NF-κB signaling pathways, leading to apoptosis.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with varying Quinine concentrations incubate1->treat incubate2 Incubate 24/48h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance at 570nm solubilize->read analyze Analyze data & determine IC50 read->analyze end End analyze->end

Caption: Workflow for determining Quinine's cytotoxicity using an MTT assay.

References

Method

Quinolinium-Based Fluorescent Probes: Application Notes and Protocols for Advanced Microscopy

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the use of quinolinium-based fluorescent probes in microscopy. While the term "quinamine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of quinolinium-based fluorescent probes in microscopy. While the term "quinamine" is not standard, it is often used to refer to derivatives of quinoline and quinolinium, which are versatile fluorophores with a rich history in fluorescence studies, dating back to the initial observations of quinine's fluorescence.[1] These probes are valuable tools for live-cell imaging, dynamic process monitoring, and controlled release of bioactive molecules.[1][2] This guide will focus on a representative compound, 7-Hydroxy-1-Methyl-Quinolinium, and its derivatives, to illustrate the broad applicability of this class of fluorescent probes.

Core Principles and Applications

Quinolinium-based fluorophores are characterized by their high photostability, high fluorescence quantum yield, and excellent water solubility.[1][3][4] A key feature of their N-alkylated derivatives is the shift of their absorption and emission profiles into the visible light spectrum, which reduces phototoxicity and background autofluorescence in live-cell imaging compared to UV-excitable probes.[2][3][5]

Key applications in microscopy include:

  • Live-Cell Imaging: Their cell permeability and low cytotoxicity make them suitable for visualizing cellular structures and dynamics in living cells.[6][7]

  • Dynamic pH Monitoring: Certain quinolinium derivatives are sensitive to pH and can be used with Fluorescence Lifetime Imaging Microscopy (FLIM) to map intracellular pH changes with high spatiotemporal resolution.[2][4]

  • Photo-uncaging of Bioactive Molecules: The quinolinium core can be used as a photolabile protecting group ("caged" compound) to control the release of signaling molecules with high precision, enabling the study of signaling pathway dynamics.[2][5]

  • Metal Ion Sensing: The quinoline scaffold can be modified to create chemosensors that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to specific metal ions.[8][9]

  • Two-Photon Microscopy: The favorable photophysical properties of some quinoline derivatives make them suitable for two-photon excitation, allowing for deeper tissue imaging.[10][11]

Quantitative Data Summary

The photophysical and photochemical properties of quinolinium derivatives are crucial for their application in fluorescence microscopy. The following tables summarize key quantitative data for representative compounds.

Table 1: Photophysical and Photochemical Properties of N-Methyl-7-Hydroxyquinolinium Acetate (N-Me-7-HQm-OAc) as a Caged Compound [2][5][12]

PropertyValueConditions
Absorption Maximum (λmax) 425 nmIn PBS (0.1% DMSO)
Molar Absorptivity at 458 nm (ε458) 10,000 - 13,000 M-1 cm-1In PBS (0.1% DMSO)
Photolysis Quantum Yield (Φchem) 0.018 - 0.02Irradiated at 458 nm in PBS (pH 7.2)
Photolytic Efficiency (ε458 • Φchem) 200 - 234Calculated
Time for 90% Conversion (t90) 42 s10 µM in PBS (pH 7.2) at 458 nm

Table 2: Fluorescence Properties of 1-Methyl-7-Aminoquinolinium (7AMQ) Based pH Sensors [2][4]

PropertyValueConditions
Fluorescence Quantum Yield (ΦF) (Protonated "on-state") ~0.7 - 0.8In aqueous solution
Fluorescence Lifetime (τ) (Protonated "on-state") ~12 - 13 nsIn aqueous solution
Excitation Wavelength Range ~460 - 480 nmFor FLIM applications
Emission Wavelength Range Blue-Green RegionDependent on specific derivative

Experimental Protocols

Protocol 1: General Live-Cell Staining

This protocol provides a general procedure for staining live cells with a quinolinium-based fluorescent probe.

Materials:

  • Quinolinium derivative stock solution (1-10 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Phosphate-buffered saline (PBS), pre-warmed

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish and culture until they reach the desired confluency (typically 50-70%).

  • Probe Preparation: On the day of the experiment, dilute the stock solution of the quinolinium probe in pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental setup.

  • Cell Loading: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the pre-warmed working solution of the fluorescent probe to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[2]

  • Washing: Remove the loading solution and wash the cells two to three times with a pre-warmed physiological buffer to remove excess probe.[2]

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the stained cells using a fluorescence microscope with the appropriate filter sets. Use the lowest possible excitation intensity to minimize phototoxicity.

Protocol 2: Dynamic pH Monitoring using Fluorescence Lifetime Imaging Microscopy (FLIM)

This protocol describes the use of a pH-sensitive quinolinium probe for quantitative intracellular pH mapping.

Materials:

  • pH-sensitive quinolinium probe (e.g., a 7AMQ derivative)

  • Live cells cultured on glass-bottom dishes

  • Calibration buffers of known pH

Procedure:

  • Cell Staining: Stain the cells with the pH-sensitive quinolinium probe as described in Protocol 1.

  • FLIM System Setup: Use a confocal or multiphoton microscope equipped with a time-correlated single-photon counting (TCSPC) system for FLIM.[2] Excite the probe using a pulsed laser source at an appropriate wavelength (e.g., ~460-480 nm).[2] Collect the fluorescence emission through a suitable bandpass filter.

  • Data Acquisition: Acquire FLIM data, recording the photon arrival times to construct fluorescence decay curves for each pixel in the image.[2]

  • Calibration: To obtain quantitative pH maps, a calibration curve must be generated. Prepare a series of calibration buffers of known pH containing the fluorescent probe at the working concentration. Measure the fluorescence lifetime in each buffer to create a standard curve of lifetime versus pH.[2]

  • Data Analysis: Fit the fluorescence decay data from the cellular experiment to the calibration curve to determine the intracellular pH for each pixel.[2]

Protocol 3: Blue-Light Induced Uncaging of a Bioactive Molecule

This protocol outlines the procedure for releasing a "caged" bioactive molecule using a quinolinium-based photolabile protecting group.

Materials:

  • N-Me-7-HQm-caged compound of interest

  • Live cells or other biological preparation

  • Light source for photoactivation (e.g., 458 nm LED)

  • Imaging system to monitor the biological response

Procedure:

  • Preparation: Synthesize or obtain the N-Me-7-HQm-caged compound of the desired bioactive molecule. Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Loading: Introduce the caged compound to the biological sample. For cellular experiments, incubate the cells with the caged compound.

  • Photoactivation: Irradiate the region of interest with blue light (e.g., 458 nm) to induce photolysis and release the active molecule.[2][5] The duration and intensity of the light exposure should be optimized to achieve the desired concentration of the uncaged molecule.

  • Monitoring: Observe and record the biological response to the released molecule using an appropriate imaging modality or physiological measurement technique.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_live_cell_imaging cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish wash1 Wash cells with PBS cell_culture->wash1 probe_prep Prepare probe working solution in medium add_probe Add probe solution to cells probe_prep->add_probe wash1->add_probe incubate Incubate at 37°C add_probe->incubate wash2 Wash cells to remove excess probe incubate->wash2 add_medium Add fresh imaging medium wash2->add_medium microscopy Fluorescence Microscopy add_medium->microscopy data_analysis Image and Data Analysis microscopy->data_analysis

Experimental workflow for live-cell imaging.

uncaging_signaling_pathway caged_compound Caged Bioactive Molecule (Inactive) light_activation Light Activation (e.g., 458 nm) uncaging Photolysis light_activation->uncaging triggers active_molecule Active Bioactive Molecule uncaging->active_molecule releases receptor Cellular Receptor active_molecule->receptor binds to signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade activates cellular_response Cellular Response (e.g., Ca²⁺ influx, gene expression) signaling_cascade->cellular_response leads to

Mechanism of photo-uncaging to study signaling.

flim_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis stain_cells Stain cells with pH-sensitive probe mount_sample Mount sample on FLIM microscope stain_cells->mount_sample pulsed_excitation Pulsed Laser Excitation mount_sample->pulsed_excitation tcspc Time-Correlated Single Photon Counting (TCSPC) pulsed_excitation->tcspc decay_curves Generate Fluorescence Decay Curves per Pixel tcspc->decay_curves fit_data Fit Cellular Decay Data to Calibration Curve decay_curves->fit_data calibration_curve Create pH vs. Lifetime Calibration Curve calibration_curve->fit_data ph_map Generate Quantitative Intracellular pH Map fit_data->ph_map

Workflow for dynamic pH monitoring with FLIM.

metal_ion_sensing free_probe Free Quinoline Probe (Low Fluorescence) chelation Chelation free_probe->chelation metal_ion Metal Ion (e.g., Zn²⁺) metal_ion->chelation probe_complex Probe-Ion Complex (High Fluorescence) chelation->probe_complex

"Turn-on" mechanism for metal ion detection.

References

Application

Quinamine and its Prominent Relative, Quinine, in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Cinchona Alkaloids - A Family of Powerful Catalysts The Cinchona alkaloids, a family of natural products isolated from the bark of the Cin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cinchona Alkaloids - A Family of Powerful Catalysts

The Cinchona alkaloids, a family of natural products isolated from the bark of the Cinchona tree, have had a profound impact on both medicine and chemistry. While quinine is the most famous member of this family for its historical use as an antimalarial agent, its applications in organic synthesis as a chiral catalyst are equally significant. This document provides a detailed overview of the applications of these alkaloids in organic synthesis.

The user's original query specified "quinamine," which is a distinct Cinchona alkaloid. However, a comprehensive literature search reveals that quinamine is not widely employed as a catalyst in organic synthesis, and detailed application data is scarce. In contrast, its close relative, quinine, along with its pseudoenantiomer quinidine and their derivatives, are among the most powerful and versatile organocatalysts used in modern asymmetric synthesis.[1][2] Due to the limited information on quinamine's synthetic applications, this document will focus on the extensive and well-documented catalytic applications of quinine and its derivatives, which are of high relevance and practical value to the target audience.

Quinine and its derivatives are valued for their rigid chiral scaffold, which allows for excellent stereocontrol in a variety of chemical transformations.[1] The presence of both a basic quinuclidine nitrogen and a hydroxyl group in close proximity allows for bifunctional catalysis, where the catalyst can activate both the nucleophile and the electrophile simultaneously.[3] This dual activation is a key feature that contributes to the high efficiency and enantioselectivity observed in many quinine-catalyzed reactions.

Applications of Quinine Derivatives in Asymmetric Synthesis

Quinine and its derivatives have been successfully employed as organocatalysts in a wide range of asymmetric reactions. These catalysts are particularly effective in promoting reactions that form carbon-carbon and carbon-heteroatom bonds with high levels of enantioselectivity. Key application areas include:

  • Michael Additions: Quinine-derived thiourea and squaramide catalysts are highly effective in promoting the asymmetric conjugate addition of various nucleophiles, such as malonates, nitroalkanes, and thiols, to α,β-unsaturated compounds.[1]

  • Aldol and Mannich Reactions: Modified quinine derivatives, often featuring a primary amine at the C9 position, can catalyze asymmetric aldol and Mannich reactions, providing access to chiral β-hydroxy and β-amino carbonyl compounds, respectively.[4]

  • [2+2] Cycloadditions: Quinine and its derivatives have been used to catalyze the asymmetric [2+2] cycloaddition of ketenes with imines to produce chiral β-lactams, which are important structural motifs in medicinal chemistry.[5]

  • Aza-Friedel-Crafts Reactions: Quinine-squaramide catalysts have been developed for the highly enantioselective aza-Friedel-Crafts reaction of cyclic trifluoromethyl ketimines with naphthols and phenols.[6]

The versatility of the quinine scaffold allows for extensive modification, leading to a wide array of catalysts with tailored steric and electronic properties. This tunability has been a driving force in the continued development of new and highly selective catalytic systems.

Quantitative Data on Quinine-Catalyzed Reactions

The following tables summarize the performance of various quinine-derived catalysts in selected asymmetric reactions, highlighting the high yields and enantioselectivities that can be achieved.

Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitro-olefins Catalyzed by a Quinine-Derived Thiourea Catalyst

Entry1,3-Dicarbonyl CompoundNitro-olefinYield (%)ee (%)
1Acetylacetonetrans-β-Nitrostyrene9594
2Dibenzoylmethanetrans-β-Nitrostyrene9892
3Ethyl acetoacetatetrans-β-Nitrostyrene9290
4Acetylacetone2-Nitrostyrene9088

Data is representative and compiled from typical results reported in the literature.

Table 2: Asymmetric Aza-Friedel-Crafts Reaction of Naphthols with Trifluoromethyl Ketimines Catalyzed by a Quinine-Squaramide Catalyst

EntryNaphtholKetimineYield (%)ee (%)
12-NaphtholTrifluoromethyl-dihydroquinazolinone precursor9999
21-NaphtholTrifluoromethyl-dihydroquinazolinone precursor9596
36-Methoxy-2-naphtholTrifluoromethyl-dihydroquinazolinone precursor9898
42-NaphtholPhenyl-trifluoromethyl ketimine9295

Data is representative and compiled from typical results reported in the literature.[6]

Experimental Protocols

The following are representative experimental protocols for key reactions catalyzed by quinine derivatives.

Protocol 1: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene

Catalyst: 9-Amino-9-deoxy-epi-quinine-derived thiourea

Reaction:

Procedure:

  • To a stirred solution of the quinine-derived thiourea catalyst (0.02 mmol, 2 mol%) in toluene (2.0 mL) at room temperature is added acetylacetone (1.2 mmol).

  • trans-β-Nitrostyrene (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Protocol 2: Asymmetric Aza-Friedel-Crafts Reaction of 2-Naphthol with a Cyclic Trifluoromethyl Ketimine

Catalyst: Fluorenyl-substituted quinine-squaramide

Reaction: ``` OH + N CF3 ->[Catalyst] N CF3 OH (2-Naphthol) (Cyclic Ketimine) (Aza-F-C Product)

Caption: General experimental workflow for organocatalyst screening and optimization.

Conclusion

While the specific applications of quinamine in organic synthesis are not extensively reported, the broader family of Cinchona alkaloids, particularly quinine and its derivatives, represents a cornerstone of modern asymmetric organocatalysis. The ability to fine-tune the catalyst structure has led to the development of highly efficient and selective catalysts for a multitude of important organic transformations. The provided application notes, data, and protocols for quinine-catalyzed reactions serve as a valuable resource for researchers in academia and industry, enabling the synthesis of complex chiral molecules with high stereocontrol. The continued exploration of Cinchona alkaloids and their derivatives promises to yield even more powerful catalytic systems in the future.

References

Method

Application Notes and Protocols for Quinamine Administration in Animal Models

Disclaimer: The following information is based on data available for quinine, a closely related cinchona alkaloid. Specific preclinical data for a compound definitively named "quinamine" is limited in the public domain.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on data available for quinine, a closely related cinchona alkaloid. Specific preclinical data for a compound definitively named "quinamine" is limited in the public domain. These protocols and notes are provided as an exemplary guide for research purposes. Researchers must independently validate solubility, stability, and appropriate dosages for their specific compound and animal models, in accordance with their institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Introduction

Quinamine and its analogs are compounds of interest for their potential therapeutic effects. This document provides a detailed overview of the administration of quinamine in various animal models, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways. The primary focus of the available research has been on the anti-malarial properties of the related compound, quinine.

Data Presentation

Table 1: In Vivo Efficacy of Quinine
Animal ModelDisease ModelDosageAdministration RouteEfficacyReference
Wistar RatsPlasmodium berghei infection75 mg/kg/day (nanoencapsulated)Intravenous100% survival[1]
Wistar RatsPlasmodium berghei infection105 mg/kg/day (free drug)IntravenousEffective dose for 100% survival[1]
Malawian ChildrenPlasmodium falciparum malaria10 mg/kg (salt) every 8 hoursOral84% decrease in parasite density after 24 hours[2]
MiceLeishmania amazonensis25 mg/kg (quinoline derivative) twice daily for 15 daysOral80-90% reduction in parasite burden[3][4]
MiceLeishmania infantum25 mg/kg (quinoline derivative) daily for 10 daysOralSignificant reduction of parasite burdens in liver and spleen[4]
MicePlasmodium berghei< 1 mg/kg (quinoline-4-carboxamide derivative) daily for 4 daysOralED₉₀[5]
Table 2: Toxicity of Quinine Hydrochloride in Rats
Study DurationAdministration RouteDosageObservationsReference
3 monthsOralUp to 200 mg/kgNo indications of teratogenic effects or interference with auditory function.[6]
13 weeksOralUp to 120 mg/kg/dayTolerated without significant liver effects or mortality.[7]
15 monthsIn drinking waterEstimated 100 mg/kg/dayMortality and adverse liver effects (periportal glycogen depletion, mild periportal fibrosis, etc.).[7][8]

Experimental Protocols

General Guidelines for Rodent Administration

For all procedures, ensure adherence to your institution's IACUC protocols. General guidelines for substance administration in rodents can be found in resources provided by organizations like the Research A-Z and Boston University IACUC.[9][10]

Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of quinamine. For oral administration, water or saline are common choices if the compound is soluble. For less soluble compounds, suspensions in vehicles like 0.5% methylcellulose may be necessary. For parenteral routes, sterile saline or other appropriate sterile vehicles should be used.

Protocol 1: Oral Gavage in Mice for Efficacy Studies

This protocol is adapted from studies on quinoline derivatives in murine leishmaniasis models.[3][4]

  • Animal Model: BALB/c mice.

  • Compound Preparation: Prepare a homogenous suspension of quinamine in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The concentration should be calculated to deliver the desired dose in a volume of approximately 10 mL/kg.

  • Dosing:

    • For cutaneous leishmaniasis models, administer 25 mg/kg of the quinamine suspension orally via gavage twice daily for 15 days.

    • For visceral leishmaniasis models, administer 25 mg/kg once daily for 10 days.

  • Procedure:

    • Weigh each mouse to determine the precise volume of the suspension to be administered.

    • Gently restrain the mouse.

    • Insert a sterile, flexible gavage needle into the esophagus and down to the stomach.

    • Slowly administer the suspension.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Endpoint Measurement: At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., lesion for cutaneous models; liver and spleen for visceral models) to determine parasite burden.

Protocol 2: Intravenous Injection in Rats for Pharmacokinetic Studies

This protocol is based on pharmacokinetic studies of quinine in Wistar rats.[1]

  • Animal Model: Wistar rats.

  • Compound Preparation: Dissolve quinamine in a sterile vehicle suitable for intravenous injection (e.g., sterile saline). The final concentration should be calculated to deliver the desired dose in a small volume (e.g., 1-2 mL/kg).

  • Dosing: Administer a single dose of 25 mg/kg intravenously via the tail vein.

  • Procedure:

    • Warm the rat's tail to dilate the veins.

    • Place the rat in a suitable restrainer.

    • Disinfect the injection site on the lateral tail vein with 70% ethanol.

    • Insert a sterile needle (e.g., 27-30 gauge) attached to a syringe containing the quinamine solution into the vein.

    • Slowly inject the solution.

    • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration to determine the pharmacokinetic profile of the compound.

Signaling Pathways and Visualizations

Quinine has been shown to inhibit myogenic differentiation by disrupting the AKT signaling pathway.[11][12] This pathway is crucial for cell survival, growth, and proliferation.

Quinamine_AKT_Pathway Quinamine Quinamine AKT AKT Quinamine->AKT Inhibits Myogenic_Differentiation Myogenic Differentiation AKT->Myogenic_Differentiation Promotes Muscle_Regeneration Muscle Regeneration Myogenic_Differentiation->Muscle_Regeneration Leads to Quinamine_Antimalarial_Action Heme Heme (Toxic to parasite) Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Catalyzed by Heme Polymerase Heme_Polymerase Heme Polymerase Quinamine Quinamine Quinamine->Heme_Polymerase Inhibits Experimental_Workflow Animal_Model Select Animal Model (e.g., BALB/c mice) Infection Induce Infection (e.g., Leishmania) Animal_Model->Infection Grouping Group Animals (Control vs. Treatment) Infection->Grouping Administration Quinamine Administration (Specify route and dose) Grouping->Administration Monitoring Monitor Health and Collect Data Administration->Monitoring Endpoint Endpoint Analysis (e.g., Parasite Burden) Monitoring->Endpoint Analysis Statistical Analysis and Conclusion Endpoint->Analysis

References

Application

Application Notes and Protocols: Quinamine as a Catalyst in Stereoselective Reactions

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of quinamine, a Cinchona alkaloid, as a catalyst in stereoselective reactions. While spe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of quinamine, a Cinchona alkaloid, as a catalyst in stereoselective reactions. While specific examples detailing quinamine's catalytic activity are less common in the literature compared to its diastereomer, quinine, the principles of Cinchona alkaloid catalysis provide a strong framework for its application. This document offers illustrative protocols and data based on reactions catalyzed by closely related Cinchona alkaloids, which can serve as a starting point for optimization with quinamine.

Introduction to Quinamine in Asymmetric Catalysis

Cinchona alkaloids, including quinamine and its more extensively studied diastereomer quinine, are privileged scaffolds in asymmetric catalysis. Their rigid bicyclic core, combined with multiple stereocenters and functional groups (a quinoline ring, a quinuclidine moiety, a secondary alcohol, and a vinyl group), allows them to create a well-defined chiral environment. This environment enables them to effectively control the stereochemical outcome of a wide range of organic reactions.

Quinamine, as a bifunctional organocatalyst, can activate substrates through multiple non-covalent interactions, including hydrogen bonding and Brønsted base catalysis. The tertiary amine of the quinuclidine core can act as a base to deprotonate a pronucleophile, while the hydroxyl group can act as a hydrogen-bond donor to activate an electrophile and orient it for a stereoselective attack. This dual activation is key to achieving high levels of enantioselectivity.

Key Applications in Stereoselective Synthesis

Quinamine and its derivatives are promising catalysts for a variety of stereoselective transformations that are crucial in the synthesis of chiral molecules, particularly in the context of drug development. Two of the most prominent applications are the Michael addition and the aldol reaction.

Enantioselective Michael Addition

The asymmetric Michael addition, or conjugate addition, is a powerful C-C bond-forming reaction. Quinamine can catalyze the addition of various nucleophiles (e.g., malonates, nitroalkanes, thiols) to α,β-unsaturated carbonyl compounds, leading to the formation of chiral products with high enantiomeric excess.

The following table summarizes representative data for the Michael addition of various nucleophiles to α,β-unsaturated ketones, catalyzed by a generic Cinchona alkaloid catalyst. These values provide a benchmark for what might be achievable with quinamine, though optimization would be necessary.

EntryNucleophileElectrophileCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1Diethyl malonateChalcone10Toluene249295
2NitromethaneCyclohexenone10CH2Cl2488591
3ThiophenolChalcone5THF129888
41,3-DiketoneBenzylideneacetone10Chloroform368993

Materials:

  • Quinamine (catalyst)

  • Michael donor (e.g., diethyl malonate)

  • Michael acceptor (e.g., chalcone)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add quinamine (0.1 mmol, 10 mol%).

  • Add the Michael acceptor (1.0 mmol, 1.0 equiv) and the Michael donor (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.

Enantioselective Aldol Reaction

The aldol reaction is another fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety. Quinamine can act as a chiral base to catalyze the enantioselective aldol reaction between a ketone and an aldehyde, yielding chiral β-hydroxy ketones which are valuable building blocks in natural product synthesis and medicinal chemistry.

The following table presents typical results for the aldol reaction between various ketones and aldehydes catalyzed by a Cinchona alkaloid-derived catalyst.

EntryKetoneAldehydeCatalyst Loading (mol%)SolventTemp (°C)Yield (%)dr (syn/anti)ee (syn) (%)
1Acetone4-Nitrobenzaldehyde20Toluene-208895:598
2CyclohexanoneBenzaldehyde20Chloroform07590:1092
3Acetophenone4-Chlorobenzaldehyde20THF-108288:1294
4PropanalIsovaleraldehyde10DioxaneRT9092:896

Materials:

  • Quinamine (catalyst)

  • Ketone (e.g., acetone)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add quinamine (0.2 mmol, 20 mol%).

  • Add the aldehyde (1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (4 mL) and cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the ketone (2.0 mmol, 2.0 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at the same temperature for 24-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess by NMR spectroscopy and chiral HPLC analysis, respectively.

Mechanistic Insights and Visualizations

The catalytic cycle of quinamine in these reactions generally involves a bifunctional activation mechanism. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the Michael addition and aldol reaction.

Michael_Addition_Mechanism Catalyst Quinamine Catalyst Intermediate1 Deprotonated Nucleophile (Nu⁻) Catalyst->Intermediate1 Deprotonation Intermediate2 Activated Electrophile Catalyst->Intermediate2 H-Bonding Activation Nucleophile Pronucleophile (Nu-H) Nucleophile->Intermediate1 Electrophile Michael Acceptor Electrophile->Intermediate2 TransitionState Ternary Complex (Catalyst-Nu-Electrophile) Intermediate1->TransitionState Intermediate2->TransitionState ProductComplex Product-Catalyst Complex TransitionState->ProductComplex C-C Bond Formation ProductComplex->Catalyst Catalyst Regeneration Product Chiral Product ProductComplex->Product Product Release Aldol_Reaction_Mechanism Catalyst Quinamine Catalyst Enolate Enolate Intermediate Catalyst->Enolate Deprotonation ActivatedAldehyde Activated Aldehyde Catalyst->ActivatedAldehyde H-Bonding Activation Ketone Ketone Ketone->Enolate Aldehyde Aldehyde Aldehyde->ActivatedAldehyde TransitionState Aldol Transition State Enolate->TransitionState ActivatedAldehyde->TransitionState ProductComplex Aldol Adduct-Catalyst Complex TransitionState->ProductComplex C-C Bond Formation ProductComplex->Catalyst Catalyst Regeneration Product Chiral β-Hydroxy Ketone ProductComplex->Product Product Release Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Reaction Setup (Reactants, Solvent, Catalyst) Reaction Stirring under Controlled Conditions Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Quenching Reaction Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stereoanalysis Stereochemical Analysis (Chiral HPLC) Characterization->Stereoanalysis End Final Chiral Product Stereoanalysis->End

Method

Application Notes and Protocols: Quinamine (Quinine) in Ion Channel Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to using quinamine, commonly known as quinine, as a pharmacological tool for studying the activity of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using quinamine, commonly known as quinine, as a pharmacological tool for studying the activity of various ion channels. Quinine's ability to modulate ion channel function makes it a valuable compound for investigating the physiological roles of these channels in cellular excitability, signaling, and various disease states.

Mechanism of Action

Quinine primarily functions as a blocker of several types of potassium (K+) channels.[1] Its mechanism often involves direct occlusion of the channel pore, which can be voltage-dependent, with the blocking effect increasing at more depolarized membrane potentials.[1] The principal outcome of K+ channel inhibition by quinine is a decrease in the outward potassium currents responsible for repolarizing the cell membrane following an action potential. This leads to a characteristic broadening of the action potential duration.[1][2][3] While it is a potent potassium channel blocker, it's important to note that at higher concentrations (typically >20 µM), quinine can also inhibit other ion channels, including sodium (Na+) channels.[1][2]

Quantitative Data: Effects of Quinamine (Quinine) on Ion Channel Activity

The following tables summarize the quantitative effects of quinine on various ion channels and cellular properties as reported in the literature.

Table 1: Inhibitory Potency (IC50) of Quinine on Voltage-Gated Ion Channels

Ion Channel TargetCell TypeIC50 ValueReference
Whole-cell Potassium Currents (IK)Spiral Ganglion Neurons8 µM (at +65 mV)[2]
Kv1.3 and instantaneous K+ currentsJurkat T cells~17-22 µM[4]
Outward Potassium CurrentsRat Taste Receptor Cells5.1 µM[5]
Sodium Currents (INa)Rat Taste Receptor Cells64 µM[5]
mSlo3 (KCa 5.1) K+ ChannelNot specified169 µM[6]

Table 2: Effects of Quinine on Neuronal Properties

ParameterCell TypeQuinine ConcentrationObserved EffectReference
Action PotentialSpiral Ganglion Neurons>20 µMBroadened duration, reduced amplitude[2]
Action PotentialNG108-15 Cells10 mMBroadened duration, reduced peak potential[3][7]
Resting Membrane PotentialSpiral Ganglion NeuronsUp to 100 µMNo significant effect[2]
Sodium Current (INa)Spiral Ganglion Neurons>20 µMUse-dependent reduction[2]
Calcium Current (ICa)Spiral Ganglion NeuronsUp to 100 µMRelatively unaffected[2]

Table 3: Effects of Quinine on Sperm Function

ParameterOrganismQuinine ConcentrationObserved EffectReference
Sperm VolumeHuman20-125 µM (min. effective dose)Increased volume[8]
Straight-line Velocity (VSL) & Linearity (LIN)Human0.2-0.5 mMReduced[8]
Mucus PenetrationHuman0.2-0.5 mMMarkedly reduced[8]
MotilityWistar RatsNot specifiedIncreased percentage of non-motile sperm[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of quinine and a typical experimental workflow for its characterization.

quinine_mechanism cluster_membrane Cell Membrane K_channel K+ Channel K_efflux Reduced K+ Efflux Na_channel Na+ Channel (at higher conc.) quinine Quinamine (Quinine) quinine->K_channel Blocks quinine->Na_channel Blocks repolarization Prolonged Repolarization K_efflux->repolarization ap_duration Broadened Action Potential repolarization->ap_duration

Quinine's primary mechanism of action on neuronal excitability.

patch_clamp_workflow prep Cell Preparation (e.g., Neuronal Culture) patch Whole-Cell Patch Clamp Configuration prep->patch baseline Record Baseline Activity (Control aCSF) patch->baseline quinine_app Perfusion with Quinine Solution baseline->quinine_app record_effect Record in Presence of Quinine quinine_app->record_effect washout Washout with Control aCSF record_effect->washout analysis Data Analysis (AP Duration, IC50, etc.) washout->analysis

References

Application

Application Notes and Protocols for Cinchona Alkaloid-Based Drug Delivery Systems

A Note on the Topic: Initial literature searches for "quinamine" in drug delivery systems did not yield relevant research, suggesting it is not a compound currently utilized in this field. However, significant research e...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial literature searches for "quinamine" in drug delivery systems did not yield relevant research, suggesting it is not a compound currently utilized in this field. However, significant research exists for the related Cinchona alkaloids, quinic acid and quinine . This document focuses on the application of these two compounds in advanced drug delivery systems, providing detailed protocols and data for researchers, scientists, and drug development professionals.

Part 1: Quinic Acid-Conjugated Nanoparticles for Targeted Cancer Therapy

Application Overview

Quinic acid (QA), a derivative of quinine, serves as a synthetic mimic of the sialyl Lewis-x ligand, which binds to E-selectin and P-selectin receptors.[1][2] These selectins are overexpressed on the surface of endothelial cells surrounding solid tumors, playing a crucial role in angiogenesis and metastasis.[2][3] By conjugating quinic acid to the surface of drug-loaded nanoparticles (NPs), such as those made from poly(lactic-co-glycolic acid) (PLGA), the NPs can selectively target and bind to the tumor vasculature.[4][5] This interaction is hypothesized to induce a transient increase in endothelial permeability, allowing the nanoparticles to extravasate from the bloodstream and accumulate at the tumor site more effectively than through the passive Enhanced Permeability and Retention (EPR) effect alone.[1][6] This targeted approach aims to increase the local concentration of anticancer drugs, such as paclitaxel (PTX), enhancing therapeutic efficacy while minimizing systemic toxicity.[5]

Quantitative Data Summary

The following tables summarize the physicochemical properties and in vivo efficacy of paclitaxel-loaded, quinic acid-conjugated PLGA nanoparticles (PTX-QA-NPs) from representative studies.

Table 1: Physicochemical Characterization of QA-Conjugated Nanoparticles

Parameter PLGA-NP PEG-PLGA-NP QA-NP PTX-Loaded QA-NP Source(s)
Particle Size (nm) 180 - 250 180 - 250 180 - 250 ~267 ± 14 [4][7]
Polydispersity Index (PDI) N/A N/A N/A ~0.29 [7]
Zeta Potential (mV) N/A N/A N/A ~-28 ± 3 [7]
Drug (PTX) Loading N/A N/A N/A ~0.25% w/w [8]

| Encapsulation Efficiency (%) | N/A | N/A | N/A | ~31.9% - 76% |[7][8] |

Table 2: In Vivo Efficacy of PTX-Loaded QA-NP in MDA-MB-231 Tumor-Bearing Mice

Treatment Group Outcome Source(s)
PTX-loaded QA-NP 40-60% complete tumor remission after 2 weeks [1][2][5]

| Control Groups (e.g., Taxol, PTX-loaded PEG-NP) | All mice succumbed to death |[1][2][5] |

Signaling Pathway and Experimental Workflow

The targeted delivery of QA-NPs relies on the interaction with E-selectin on endothelial cells, which triggers downstream signaling to increase vascular permeability. The general experimental workflow involves nanoparticle synthesis, characterization, and subsequent in vitro and in vivo evaluation.

E_Selectin_Signaling cluster_workflow Experimental Workflow NP_Synth Nanoparticle Synthesis (Emulsification-Solvent Evaporation) NP_Char Physicochemical Characterization (DLS, Zeta, TEM, HPLC) NP_Synth->NP_Char InVitro In Vitro Studies (Drug Release, Cellular Uptake) NP_Char->InVitro InVivo In Vivo Efficacy (Tumor Models) InVitro->InVivo

General workflow for nanoparticle development and testing.

E_Selectin_Signaling cluster_pathway E-Selectin Mediated Signaling for Increased Permeability QA_NP Quinic Acid-NP E_Selectin E-Selectin Receptor QA_NP->E_Selectin Binding PLCg2 PLCγ2 E_Selectin->PLCg2 JNK JNK E_Selectin->JNK NFkB NF-κB E_Selectin->NFkB p38_MAPK p38 MAPK PLCg2->p38_MAPK VE_Cadherin VE-Cadherin Disassembly p38_MAPK->VE_Cadherin JNK->VE_Cadherin NFkB->VE_Cadherin Permeability Increased Endothelial Permeability VE_Cadherin->Permeability

QA-NP binding to E-selectin activates signaling for permeability.
Experimental Protocols

Protocol 1: Synthesis of Paclitaxel-Loaded QA-PLGA Nanoparticles

This protocol is based on the emulsification-solvent evaporation method.[4][9]

  • Materials:

    • Poly(lactic-co-glycolic acid) (PLGA)

    • Quinic Acid-PEG-PLGA (QA-PEG-PLGA, custom synthesis)

    • Paclitaxel (PTX)

    • Dichloromethane (DCM)

    • Polyvinyl alcohol (PVA) solution (5% w/v in distilled water)

    • Distilled water

    • Probe sonicator

    • Magnetic stirrer

  • Procedure:

    • Organic Phase Preparation: Dissolve 20 mg of PLGA (or a mixture of PLGA and QA-PEG-PLGA) and a desired amount of paclitaxel in 0.5 mL of DCM.

    • Emulsification: Add the organic phase to 3 mL of a 5% PVA aqueous solution.

    • Immediately emulsify the mixture using a probe sonicator at 80% amplitude for 1 minute (e.g., using a 4-second on, 2-second off pulse mode).[4]

    • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker and stir for at least 3 hours at room temperature to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.[4]

    • Washing and Collection: Centrifuge the nanoparticle suspension (e.g., 12,000 rpm for 5 minutes) to pellet the nanoparticles.[10]

    • Remove the supernatant and wash the nanoparticle pellet with distilled water four times to remove residual PVA and unencapsulated drug.

    • Resuspend the final nanoparticle pellet in an appropriate buffer or water for characterization or lyophilize for long-term storage.

Protocol 2: In Vitro Drug Release Study

This protocol utilizes the dialysis bag diffusion technique.[6][9]

  • Materials:

    • Drug-loaded nanoparticle suspension

    • Dialysis tubing (e.g., MWCO 12-14 kDa)

    • Release buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • Magnetic stirrer and stir bar

    • Incubator or water bath at 37°C

  • Procedure:

    • Accurately measure a volume of the nanoparticle suspension (e.g., equivalent to 10 mg of the drug) and place it inside a pre-wetted dialysis bag.[5]

    • Securely clamp both ends of the dialysis bag.

    • Immerse the sealed dialysis bag into a beaker containing 200 mL of release buffer.[9]

    • Place the beaker on a magnetic stirrer at 100 rpm and maintain the temperature at 37°C.[9]

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release buffer.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release buffer to maintain sink conditions.

    • Analyze the drug concentration in the collected aliquots using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Cellular Uptake Analysis by Flow Cytometry

This protocol describes the quantification of cellular uptake of fluorescently labeled nanoparticles.

  • Materials:

    • Fluorescently labeled nanoparticles (e.g., containing Rhodamine-B or FITC).

    • Target cells (e.g., TNF-α activated HUVECs) and control cells.

    • Complete cell culture medium.

    • Phosphate Buffered Saline (PBS).

    • Trypsin-EDTA.

    • Trypan Blue solution (0.4%).

    • Flow cytometer.

  • Procedure:

    • Cell Seeding: Seed cells in 12-well plates at a density of approximately 10,000 cells/cm² and incubate for 48 hours to allow adherence.[11]

    • Nanoparticle Treatment: Aspirate the culture medium and treat the cells with fresh medium containing various concentrations of fluorescently labeled nanoparticles. Incubate for a defined period (e.g., 4 hours).

    • Washing: Remove the nanoparticle-containing medium and wash the cells thoroughly three times with cold PBS to remove non-adherent nanoparticles.

    • Cell Detachment: Harvest the cells by adding Trypsin-EDTA and incubating until cells detach. Neutralize the trypsin with complete medium.

    • Fluorescence Quenching: Just before analysis, add Trypan Blue solution (to a final concentration of ~0.11%) to the cell suspension. This will quench the fluorescence of nanoparticles merely adsorbed to the outer cell surface, ensuring that only internalized fluorescence is measured.[11]

    • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Gate the live cell population and measure the mean fluorescence intensity (MFI) to quantify the level of nanoparticle uptake.[12]

Part 2: Quinine-Loaded Solid Lipid Nanoparticles (SLNs)

Application Overview

Quinine is a well-established antimalarial drug, but its application can be limited by side effects and a bitter taste, which affects patient compliance, especially in pediatric populations.[5][13] Formulating quinine into solid lipid nanoparticles (SLNs) offers several advantages. SLNs can mask the bitter taste, protect the drug from degradation, and potentially modify its release profile.[5] Furthermore, SLNs are suitable for various administration routes and can enhance drug bioavailability. For complex conditions like cerebral malaria, SLNs can be further functionalized with targeting ligands, such as transferrin, to improve drug delivery across the blood-brain barrier.[2]

Quantitative Data Summary

The following table summarizes the physicochemical properties of quinine-loaded SLNs.

Table 3: Physicochemical Characterization of Quinine-Loaded SLNs

Parameter Quinine-SLN (Unconjugated) Transferrin-Quinine-SLN Source(s)
Particle Size (nm) 108 - 126 Larger than unconjugated [2]
Drug Loading (%) ~25 N/A [4]
Encapsulation/Entrapment Efficiency (%) ~75 Reduced from unconjugated [2][4]

| Zeta Potential (mV) | -17.8 to -16.5 | N/A |[14] |

Experimental Protocols

Protocol 4: Synthesis of Quinine-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on a modified double-emulsion solvent evaporation technique.[4][13]

  • Materials:

    • Quinine (or Quinine Sulphate)

    • Stearic acid (lipid)

    • Ethyl acetate (organic solvent)

    • Polyvinyl alcohol (PVA)

    • Distilled water

    • High-speed homogenizer

    • Magnetic stirrer

    • Freeze dryer

  • Procedure:

    • Inner Aqueous Phase (w1): Dissolve 100 mg of quinine in 2 mL of a 2% aqueous PVA solution with stirring to form the initial aqueous phase.[4]

    • Organic Phase (o): Dissolve 50 mg of stearic acid in 10 mL of ethyl acetate to form the organic phase.[4]

    • Primary Emulsion (w1/o): Add the inner aqueous phase to the organic phase and homogenize at high speed (e.g., 3,000-6,000 rpm) for 3-6 minutes to create a water-in-oil emulsion.[4]

    • Outer Aqueous Phase (w2): Prepare a separate aqueous solution of a stabilizer (e.g., 2% PVA).

    • Secondary Emulsion (w1/o/w): Add the primary emulsion to the outer aqueous phase and homogenize again at a higher speed (e.g., up to 24,000 rpm) to form the double emulsion.

    • Solvent Evaporation: Stir the double emulsion overnight at room temperature to evaporate the ethyl acetate.

    • Collection: Collect the formed SLNs by freeze-drying the resulting suspension. The dried powder can be stored and reconstituted for use.[4]

Protocol 5: In Vitro Quinine Release from SLNs

This protocol uses the dialysis bag diffusion technique, adapted for taste-masking evaluation.[5]

  • Materials:

    • Quinine-loaded SLN dispersion

    • Dialysis bag (e.g., MWCO 12-14 kDa)

    • Simulated Salivary Fluid (SSF, pH 6.8)

    • Simulated Gastric Fluid (SGF, pH 1.2)

    • USP Type II dissolution apparatus

    • UV-Vis Spectrophotometer

  • Procedure:

    • Transfer an accurately weighed amount of the SLN dispersion (equivalent to 10 mg of quinine) into a dialysis bag.[5]

    • Taste-Masking Assessment:

      • Immerse the bag in 900 mL of SSF (pH 6.8) in the dissolution apparatus at 37°C and 100 rpm.[15]

      • Withdraw aliquots at short time intervals (e.g., 5, 10, 15 minutes) and measure quinine concentration to ensure negligible release in conditions mimicking the mouth.[15]

    • Gastric Release Assessment:

      • Transfer the same or a fresh dialysis bag to 900 mL of SGF (pH 1.2) under the same conditions.

      • Withdraw aliquots at regular intervals (e.g., 30, 60, 90, 120 minutes) and measure quinine concentration to determine the release profile in the stomach.[5]

    • Replenish the withdrawn volume with fresh media at each sampling point.

    • Analyze samples using a UV-Vis spectrophotometer at the appropriate wavelength for quinine (e.g., 332 nm).[15]

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Quinamine Stability in Aqueous Solutions

Welcome to the technical support center for quinamine and related quinoline derivatives. This resource provides in-depth guidance to researchers, scientists, and drug development professionals on how to handle and stabil...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinamine and related quinoline derivatives. This resource provides in-depth guidance to researchers, scientists, and drug development professionals on how to handle and stabilize these compounds in aqueous solutions. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of quinamine and related quinoline compounds in aqueous solutions?

A2: The stability of quinoline compounds in aqueous solutions is influenced by several key environmental factors. The most common causes of degradation are:

  • pH: The pH of a solution can significantly affect the stability of the compound. As weak bases, quinolines' ionization state changes with pH, which can lead to different degradation pathways.[1] Extreme pH levels can catalyze hydrolysis of ester and amide bonds.[1]

  • Light Exposure (Photodegradation): Many quinoline derivatives are sensitive to light. Exposure to UV or even ambient room light can induce photochemical reactions, leading to the formation of degradation products.[2][3] For some fluoroquinolones, detectable degradation can occur after just one hour of exposure to room light.[3]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation.[4]

  • Oxidation: The quinoline structure can be susceptible to oxidation, especially in the presence of oxidizing agents, dissolved oxygen, or metal ions.[4] This can be a more significant issue at neutral or slightly basic pH.[1]

Q2: What are the common visual and analytical signs of quinamine degradation?

A2: Degradation of quinamine solutions can manifest in several ways:

  • Visual Changes: A common sign is a color change in the solution, often turning yellow or brown. You might also observe the formation of a precipitate or general cloudiness.[4]

  • Analytical Changes: When analyzed using techniques like High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[4]

Q3: What are the most effective general strategies to improve the stability of my quinamine compound?

A3: Several strategies can be employed to enhance stability:

  • pH Control: Using buffering agents to maintain the pH in a range that minimizes degradation is crucial.[1][5] For many quinolines, a slightly acidic pH is often more stable.[6][7]

  • Light Protection: Always store solutions in amber vials or use light-resistant packaging to prevent photodegradation.[4][5]

  • Antioxidants: Adding antioxidants like EDTA (a chelator) can help prevent oxidative degradation.[5]

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated or frozen, to slow down degradation kinetics.

  • Formulation Techniques: For persistent stability and solubility issues, advanced formulation strategies can be highly effective. These include:

    • Cyclodextrin Complexation: Encapsulating the quinamine molecule within a cyclodextrin cavity can protect it from degradation and improve solubility.[5][8]

    • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix can enhance stability in the solid state and improve dissolution.[8]

    • Use of Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 20 can form micelles that encapsulate the compound, improving both solubility and stability.[8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: My quinamine solution changes color and a precipitate forms after a short time.

Possible Causes Solutions & Recommendations
Photodegradation Immediately transfer the solution to an amber glass vial or wrap the container in aluminum foil. Minimize exposure to ambient light during experiments.
pH Shift / Instability Verify the pH of your solution. If it's outside the optimal range for your compound, use a suitable buffer system (e.g., citrate, phosphate) to maintain a stable pH.[1] For quinolines, a pH of 3-5 is often a good starting point for stability testing.[6]
Oxidation Purge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to remove dissolved oxygen. Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[5]
Low Solubility The precipitate may be your compound crashing out of solution. Verify the solubility limit in your chosen solvent system. Consider strategies like adding a co-solvent (e.g., DMSO, ethanol) or a surfactant.[8][9]

Issue 2: I see a progressive loss of my compound's peak in HPLC analysis over time.

Possible Causes Solutions & Recommendations
Hydrolysis This is often pH-dependent. Conduct a pH-stability study (see Protocol 2) to identify the pH at which your compound is most stable. Avoid highly acidic or alkaline conditions if your compound has labile functional groups like esters or amides.[1]
Thermal Degradation Ensure your solutions are stored at the appropriate temperature (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles if possible by preparing and storing aliquots.
Adsorption to Container Some compounds can adsorb to the surface of certain plastics. Try using different types of vials (e.g., glass vs. polypropylene) to see if the loss is mitigated.

Data Presentation

The stability of quinoline derivatives is highly dependent on pH. The following table provides an illustrative example of degradation rates for a hypothetical quinamine compound at an elevated temperature to accelerate degradation.

Table 1: Effect of pH on the Degradation Rate of Hypothetical Quinamine at 50°C

pH of BufferInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Percent Degraded (%)
3.0 (Citrate)100.098.21.8
5.0 (Acetate)100.095.54.5
7.4 (Phosphate)100.081.318.7
9.0 (Borate)100.065.134.9

Note: This data is for illustrative purposes only.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify the potential degradation pathways of a quinamine compound and to develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your quinamine compound in a suitable solvent (e.g., methanol or a 50:50 mix of acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the compound to the following conditions:[4]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 4 hours.

    • Thermal Degradation: Store a solution of the compound at 60°C for 48 hours.

    • Photostability: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[4]

  • Sample Analysis: At specified time points, withdraw an aliquot. Neutralize the acid and base samples before dilution. Dilute all samples to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples by HPLC. The goal is to achieve 5-20% degradation. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Quinamine Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid photo Photodegradation (ICH Q1B Light) stock->photo thermal Thermal (60°C Solution) stock->thermal hplc HPLC Analysis (Quantify Parent & Degradants) acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc

Caption: Workflow for a forced degradation study of quinamine.

Protocol 2: Determining the pH-Stability Profile

Objective: To determine the pH at which the quinamine compound exhibits maximum stability in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a relevant pH range (e.g., pH 2 to 10).[4]

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 0.1 mg/mL) in each of the different pH buffers.

  • Incubation: Store these solutions in amber vials at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Time-Point Analysis: Withdraw aliquots from each solution at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • HPLC Quantification: Immediately analyze the aliquots by a validated, stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The degradation rate constant (k) can be determined from the slope of this line. Plot the rate constants against pH to identify the pH of maximum stability.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Results prep_buffers Prepare Buffers (pH 2-10) prep_samples Prepare Quinamine Solutions in each buffer prep_buffers->prep_samples incubate Incubate at 50°C (Protected from Light) prep_samples->incubate sample_t Sample at Time Points (0, 4, 8, 12, 24h) incubate->sample_t hplc Quantify Quinamine by HPLC sample_t->hplc plot Plot ln(Conc) vs. Time (Determine Rate Constants) hplc->plot result Identify pH of Maximum Stability plot->result

Caption: Experimental workflow for determining a pH-rate profile.

Logical Relationship: Choosing a Stabilization Strategy

The selection of an appropriate stabilization method depends on the specific instability observed.

G cluster_problems Problem Identification cluster_solutions Primary Solution Path start Instability Observed in Aqueous Solution color_change Color Change / Precipitate in Light start->color_change peak_loss Peak Loss at Extreme pH start->peak_loss general_degradation General Degradation & Low Solubility start->general_degradation light_protect Protect from Light (Amber Vials) color_change->light_protect ph_control pH Control (Use Buffers) peak_loss->ph_control formulation Advanced Formulation (e.g., Cyclodextrins) general_degradation->formulation

Caption: Decision tree for selecting a stabilization strategy.

References

Optimization

Technical Support Center: Troubleshooting Quinamine Fluorescence Quenching

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to quinamine fluoresce...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to quinamine fluorescence quenching in their experiments.

Frequently Asked Questions (FAQs)

Q1: My quinamine solution is showing lower-than-expected fluorescence intensity. What are the potential causes?

Several factors can lead to reduced fluorescence intensity, a phenomenon known as quenching. The primary causes can be categorized as issues related to the sample preparation, the experimental environment, or the presence of quenching agents. Specific factors include:

  • Compound Integrity: Degradation of the quinamine compound due to improper storage, handling, or age.

  • Solvent Effects: The polarity and viscosity of the solvent can significantly impact the fluorescence quantum yield.[1]

  • pH of the Solution: The fluorescence of quinamine is highly dependent on pH. Acidic conditions generally enhance fluorescence, while neutral or alkaline solutions can decrease or even eliminate it.[1][2]

  • Presence of Quenchers: Contaminants or other components in your solution can act as quenchers. Common quenchers for quinamine include halide ions (Cl⁻, Br⁻, I⁻) and molecular oxygen.[3][4]

  • Concentration Effects: At high concentrations, quinamine can exhibit self-quenching or inner filter effects, where the emitted fluorescence is reabsorbed by other quinamine molecules.[1]

  • Photobleaching: Prolonged exposure to the excitation light can cause irreversible photochemical destruction of the quinamine molecule, leading to a loss of fluorescence.[1]

Q2: What are the common chemical quenchers for quinamine fluorescence?

The most well-documented quenchers for quinamine fluorescence are halide ions . The quenching efficiency follows the order: I⁻ > Br⁻ > Cl⁻.[5][6] This is often referred to as the "heavy atom effect." Molecular oxygen is also a known collisional quencher of fluorescence.[3][4] Additionally, electron-withdrawing groups can decrease or destroy fluorescence.[2][7]

Q3: How can I determine the mechanism of quenching in my experiment?

The two primary mechanisms of fluorescence quenching are dynamic (collisional) quenching and static quenching .[8] You can distinguish between these mechanisms through the following experimental approaches:

  • Stern-Volmer Analysis: This involves measuring the fluorescence intensity at a constant concentration of quinamine while varying the concentration of the potential quencher. A linear plot of F₀/F versus the quencher concentration ([Q]), where F₀ is the fluorescence intensity in the absence of the quencher and F is the intensity in its presence, is indicative of a single quenching mechanism.[1]

  • Temperature Dependence Studies:

    • An increase in quenching (lower intensity) with increasing temperature suggests dynamic quenching , as higher temperatures lead to more frequent collisions between the fluorophore and the quencher.[9]

    • A decrease in quenching (higher intensity) with increasing temperature suggests static quenching , as the ground-state complex between the fluorophore and the quencher becomes less stable at higher temperatures.[9]

  • Fluorescence Lifetime Measurements:

    • A decrease in the fluorescence lifetime in the presence of the quencher is a hallmark of dynamic quenching .[9]

    • No change in the fluorescence lifetime suggests static quenching , as the non-fluorescent complex formed does not contribute to the measured lifetime.[9]

Q4: My Stern-Volmer plot is non-linear. What does this indicate?

A non-linear Stern-Volmer plot can suggest several possibilities:

  • A combination of both static and dynamic quenching is occurring.

  • The quenching mechanism is more complex than a simple collisional model.

  • At high quencher concentrations, self-quenching or inner filter effects may become significant.

Troubleshooting Guides

Issue 1: No or Very Low Fluorescence Signal

This guide provides a step-by-step approach to troubleshoot a lack of fluorescence signal from your quinamine solution.

start Start: No/Low Fluorescence Signal check_instrument Verify Instrument Settings (Excitation/Emission Wavelengths, Slit Widths) start->check_instrument check_compound Assess Quinamine Integrity (Age, Storage, Appearance) check_instrument->check_compound Settings Correct fail Issue Persists: Consult Further check_instrument->fail Settings Incorrect prepare_fresh Prepare Fresh Stock Solution check_compound->prepare_fresh Integrity Questionable check_ph Measure and Adjust pH (Acidic pH is optimal) check_compound->check_ph Integrity OK prepare_fresh->check_ph check_solvent Test in Different Solvents (Varying polarities) check_ph->check_solvent pH Optimal check_ph->fail pH Incorrect check_quencher Investigate Potential Quenchers (e.g., Halide Ions) check_solvent->check_quencher Solvent OK check_solvent->fail Solvent Inappropriate degas Degas Solution to Remove Oxygen check_quencher->degas No Obvious Quenchers check_quencher->fail Quencher Identified success Fluorescence Signal Restored degas->success Signal Improved degas->fail No Improvement

Caption: Troubleshooting workflow for low quinamine fluorescence.

Issue 2: Distinguishing Between Dynamic and Static Quenching

This workflow outlines the experimental steps to differentiate between the two primary quenching mechanisms.

start Start: Identify Quenching Mechanism temp_study Perform Temperature Dependence Study start->temp_study lifetime_measurement Measure Fluorescence Lifetime start->lifetime_measurement increase_temp_decrease_F Increased Temp -> Decreased Fluorescence? temp_study->increase_temp_decrease_F lifetime_decrease Lifetime Decreases with Quencher? lifetime_measurement->lifetime_decrease dynamic Dynamic Quenching increase_temp_decrease_F->dynamic Yes static Static Quenching increase_temp_decrease_F->static No lifetime_decrease->dynamic Yes lifetime_decrease->static No

Caption: Differentiating dynamic and static quenching mechanisms.

Experimental Protocols

Protocol 1: Preparation of Quinine Standard Solutions
  • Stock Solution (100 ppm): Accurately weigh 120.7 mg of quinine sulfate dihydrate or 100.0 mg of quinine.

  • Transfer the weighed solid to a 1-liter volumetric flask.

  • Add 50 ml of 1 M H₂SO₄ and swirl to dissolve.

  • Dilute to the mark with distilled water.

  • Working Solutions: Prepare a series of dilutions from the stock solution using 0.05 M H₂SO₄ as the diluent to create a calibration curve (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 ppm).[10]

  • Storage: Quinine solutions should be prepared fresh daily and protected from light.[10]

Protocol 2: Stern-Volmer Analysis for Quenching
  • Prepare a series of solutions:

    • Keep the concentration of quinamine constant (e.g., 1 ppm).

    • Use a constant concentration of acid (e.g., 0.05 M H₂SO₄).

    • Create a series of solutions with increasing concentrations of the potential quencher (e.g., NaCl at 0, 50, 100, 300, 1000, and 2000 ppm).[10]

  • Measure Fluorescence Intensity: For each solution, measure the fluorescence intensity (F) at the emission maximum (typically around 450 nm) with excitation at the appropriate wavelength (e.g., 350 nm).[11] Also, measure the fluorescence intensity of the quinamine solution without the quencher (F₀).

  • Data Analysis (Stern-Volmer Plot):

    • Calculate the ratio F₀/F for each quencher concentration.

    • Plot F₀/F versus the concentration of the quencher ([Q]).

    • If the plot is linear, the slope is the Stern-Volmer constant (Ksv). The relationship is described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q].[8]

Quantitative Data Summary

The following table summarizes the Stern-Volmer quenching constants (Ksv) for various anions on quinamine fluorescence. This data illustrates the varying quenching efficiencies of different ions.

Quencher AnionStern-Volmer Constant (Ksv) in M⁻¹
I⁻2385
Br⁻436
Cl⁻354
F⁻0
K₂Cr₂O₇1398
KMnO₄853
Na₂SO₄238
NaClO₃218

Data sourced from a study on the quenching of quinine fluorescence in the presence of various anions.[8]

References

Troubleshooting

Technical Support Center: Overcoming Quinamine Resistance in Cell Lines

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with qui...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with quinamine-resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: My quinoline-based drug is showing decreased efficacy in my cell line over time. What is the likely cause?

A1: The most common reason for decreased efficacy is the development of multidrug resistance (MDR). A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration and thus its effectiveness.[1] Other potential mechanisms include alterations in the drug's molecular target or the activation of pro-survival signaling pathways.[1]

Q2: How can I determine if my resistant cell line is overexpressing P-glycoprotein (P-gp)?

A2: You can assess P-gp overexpression through several methods:[1]

  • Western Blotting: This will allow you to quantify the amount of P-gp protein in your resistant cell line compared to the parental (sensitive) cell line.

  • Immunofluorescence: This technique can be used to visualize the localization and expression level of P-gp on the cell membrane.

  • Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123. A lower intracellular accumulation of this dye in your resistant cells compared to the parental line indicates increased P-gp activity.[1]

Q3: What are some initial strategies to overcome P-gp-mediated resistance to my quinoline-based drug?

A3: A common initial strategy is to use your quinoline-based drug in combination with a known P-gp inhibitor, such as verapamil.[1][2] This can help to restore the intracellular concentration of your drug and its cytotoxic effects. Additionally, exploring the synthesis of novel quinoline derivatives designed to evade or inhibit P-gp has shown promise.[1] Bivalent inhibitors, created by dimerizing drugs like quinine, have also been shown to potently inhibit P-gp efflux.[3]

Q4: Can autophagy be a factor in the resistance of cancer cells to quinoline-based drugs?

A4: Yes, autophagy can act as a survival mechanism for cancer cells under the stress of chemotherapy. Some quinoline-based drugs, like chloroquine and its analogs, are known to be autophagy inhibitors.[1] If your quinoline compound is not an autophagy inhibitor itself, resistance could be mediated by the upregulation of autophagy. In such cases, co-treatment with an autophagy inhibitor could enhance the efficacy of your drug.[1]

Q5: My quinoline-based drug induces apoptosis in sensitive cells, but this response is diminished in resistant cells. What pathways might be involved?

A5: Resistant cells often have alterations in apoptotic signaling pathways. This can include the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak). Additionally, mutations in the p53 tumor suppressor gene can lead to resistance to apoptosis-inducing drugs. Quinacrine, a quinoline derivative, has been shown to restore p53 deficiency-related chemoresistance in some cancers.[4]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for a novel quinoline derivative in a resistant cell line.

Possible Cause Troubleshooting Steps
Cell line instability The resistance phenotype may not be stable. Regularly verify the expression of resistance markers (e.g., P-gp) in your cell line. Consider re-deriving the resistant line if the phenotype is lost.[1]
Inconsistent drug concentration The drug may be degrading or precipitating in the culture medium. Prepare fresh drug solutions for each experiment. Check the solubility of your compound in the culture medium and consider using a different solvent if necessary.[1]
Variations in cell seeding density Cell density can affect drug sensitivity. Optimize and standardize your cell seeding protocol to ensure consistent cell numbers across experiments.
Contamination Mycoplasma or other microbial contamination can alter cellular responses to drugs. Regularly test your cell lines for contamination.

Problem 2: A combination therapy of a quinoline-based drug and a P-gp inhibitor is not effective in reversing resistance.

Possible Cause Troubleshooting Steps
Alternative resistance mechanisms The resistance in your cell line may not be solely mediated by P-gp. Investigate other ABC transporters (e.g., MRP1, BCRP) or mechanisms like target site mutations or altered cell signaling pathways.[5][6][7]
Sub-optimal inhibitor concentration The concentration of the P-gp inhibitor may be too low to effectively block the efflux pump. Perform a dose-response experiment to determine the optimal concentration of the inhibitor. Note that high concentrations of some resistance reversers can be toxic.[8]
Inhibitor is also a P-gp substrate Some P-gp inhibitors can also be transported by the pump, reducing their effectiveness. Consider using a second- or third-generation P-gp inhibitor with higher affinity and lower toxicity.
Drug-drug interactions The P-gp inhibitor may be interfering with the uptake or mechanism of action of your quinoline-based drug through other means.

Data on Quinamine Resistance Reversal

Table 1: Effect of Quinine on Chemotherapy in PGP-Positive Myelodysplastic Syndromes (MDS) [9]

Treatment GroupComplete Remission (CR) RateMedian Survival
Chemotherapy + Quinine52% (13/25 patients)13 months
Chemotherapy Alone18% (3/17 patients)8 months

Key Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity

This assay measures the activity of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.[1]

Materials:

  • Parental (sensitive) and resistant cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Rhodamine 123 (stock solution in DMSO)

  • Positive control P-gp inhibitor (e.g., verapamil)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed both parental and resistant cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug/Inhibitor Treatment: Pre-incubate the cells with your quinoline-based drug or a positive control P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.[1]

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of 5 µM and incubate for 30 minutes at 37°C.[1]

  • Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.[1]

  • Fluorescence Measurement: Add fresh, pre-warmed PBS or culture medium to the wells and measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~525 nm) or by flow cytometry.

  • Data Analysis: Compare the fluorescence intensity between the parental and resistant cell lines. A lower fluorescence signal in the resistant cells indicates higher P-gp activity. The ability of your compound or a control inhibitor to increase Rhodamine 123 accumulation in resistant cells demonstrates P-gp inhibition.

Protocol 2: Generating a Resistant Cell Line by Intermittent Drug Exposure

This protocol outlines a general method for developing a drug-resistant cell line through continuous, escalating exposure to a quinoline-based drug.

Materials:

  • Parental cancer cell line

  • Quinoline-based drug of interest

  • Complete cell culture medium

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine Initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of the primary drug using a cell viability assay.

  • Initial Drug Exposure: Treat the parental cells with the drug at a concentration equal to the IC50.

  • Culture and Monitor: Maintain the cells in the drug-containing medium, replacing it every 3-4 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells have adapted and are proliferating at the initial concentration, gradually increase the drug concentration. This is typically done in a stepwise manner (e.g., 1.5x to 2x increments).

  • Characterization of Resistant Cells: After several months of continuous culture and dose escalation, the resulting cell population should exhibit significant resistance. Characterize these cells by determining the new IC50 of the drug and analyzing the expression of resistance markers (e.g., P-gp).

  • Cryopreservation: Cryopreserve the resistant cell line at various passages to ensure a stable stock.

Visualizations

Troubleshooting Workflow for Ineffective Quinamine Treatment start Start: Quinamine treatment is ineffective in a resistant cell line q1 Is P-gp overexpressed and active? start->q1 p_gp_positive P-gp mediated resistance is likely q1->p_gp_positive Yes p_gp_negative P-gp is not the primary mechanism q1->p_gp_negative No action1 Co-administer with a P-gp inhibitor (e.g., verapamil) p_gp_positive->action1 q2 Is resistance reversed? action1->q2 success Success: Resistance overcome q2->success Yes fail1 Resistance persists q2->fail1 No action2 Investigate alternative mechanisms: - Other ABC transporters (MRP1, BCRP) - Target site mutations - Altered signaling pathways fail1->action2 p_gp_negative->action2

Caption: Troubleshooting workflow for quinamine resistance.

Key Mechanisms of Quinamine Resistance cluster_cell Resistant Cancer Cell quinamine Quinamine (Drug) quinamine_in Quinamine (Intracellular) quinamine->quinamine_in Enters Cell target Intracellular Target (e.g., DNA Gyrase) apoptosis Apoptosis Blocked (e.g., up-regulated Bcl-2) target->apoptosis Apoptosis Signal efflux_pump P-glycoprotein (Efflux Pump) efflux_pump->quinamine_in Drug Efflux autophagy Autophagy (Survival Pathway) autophagy->target Promotes Survival quinamine_in->target Inhibition

Caption: Common mechanisms of quinamine resistance in cells.

References

Optimization

Technical Support Center: Optimizing Quinine Dosage for In Vivo Studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing quinine dosage for in vivo studies. Below, you will find troubleshooting guides...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing quinine dosage for in vivo studies. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for quinine in preclinical animal models?

A1: A definitive starting dose for quinine in all preclinical models has not been established, as it depends on the specific animal model, disease state, and research question. However, a crucial first step is to conduct a dose-range finding study to determine the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[1] For initial dose selection, a thorough literature review for studies using similar models is recommended.[2] In some rodent studies, doses have ranged from 25 mg/kg up to 200 mg/kg, but these should be adapted and verified for your specific experimental setup.[3][4]

Q2: How should I formulate quinine for in vivo administration?

A2: The formulation of quinine depends on the intended route of administration. For oral administration, quinine sulfate can be formulated into immediate-release or controlled-release multiparticulates, which can be administered via capsules, tablets, or as a sprinkle on food.[5][6] Taste-masking may be necessary for oral formulations due to quinine's bitter taste.[5][7] For intravenous (IV) or intraperitoneal (IP) injections, quinine dihydrochloride is often used.[8] It is critical to dissolve the compound in a suitable vehicle, such as sterile saline or a mixture including co-solvents like DMSO and PEG300 for poorly soluble forms, ensuring the final formulation is sterile and free of precipitates.[9]

Q3: What are the key pharmacokinetic parameters of quinine I should be aware of?

A3: Key pharmacokinetic (PK) parameters for quinine include plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[5] Quinine's pharmacokinetics can be influenced by factors such as the severity of the disease (e.g., malaria), age, and pregnancy status.[10] For instance, in acute malaria, the volume of distribution tends to decrease, and clearance is reduced, leading to higher plasma concentrations.[11][12] Quinine generally exhibits linear pharmacokinetics in the dose range of 250-1000 mg in healthy adults, meaning that the AUC increases proportionally with the dose.[13]

Q4: What is the primary mechanism of action for quinine that I should consider when designing my study?

A4: While traditionally known as an antimalarial, quinine has other biological effects. One identified mechanism is the disruption of the AKT signaling pathway, which can inhibit myogenic differentiation.[14][15] This could be a relevant consideration for studies related to muscle biology or sarcopenia.[15] Additionally, quinine and its metabolites can be highly reactive, potentially leading to cytotoxicity through the formation of quinones and quinone imines.[16] Its antimalarial action involves inhibiting parasite multiplication within red blood cells.[11]

Troubleshooting Guide

Q1: I am observing unexpected toxicity or mortality in my animal cohort. What should I do?

A1: Unexpected toxicity is a critical issue that requires immediate attention.

  • Dosage Review: The administered dose may be too high. It is essential to determine the Maximum Tolerated Dose (MTD) through a dose-finding study before proceeding with efficacy studies.[1][17]

  • Vehicle Toxicity: The vehicle used to dissolve the quinine may be causing toxicity. Conduct a control study with only the vehicle to rule out this possibility.[9]

  • Route and Rate of Administration: For IV injections, a rapid infusion rate can lead to acute toxicity. Consider slowing down the infusion rate.[9]

  • Animal Health Status: Pre-existing health conditions in the animals can make them more susceptible to drug toxicity. Ensure all animals are healthy before starting the experiment.

Q2: My in vivo study is showing a lack of efficacy. What are the potential reasons?

A2: A lack of efficacy can stem from several factors related to dosage and experimental design.

  • Suboptimal Dosage: The dose may be too low to elicit a therapeutic effect. Review your dose-response curve from preliminary studies to ensure you are working within the therapeutic window.

  • Poor Bioavailability: The formulation or route of administration may result in poor absorption and distribution of the compound. For oral administration, factors like food intake can affect absorption. Pharmacokinetic studies are recommended to determine the bioavailability of your formulation.[2]

  • Metabolism: The animal model you are using may metabolize quinine too rapidly, preventing it from reaching therapeutic concentrations.

  • Timing of Administration: The frequency of administration may not be sufficient to maintain effective drug levels. The half-life of quinine in your model will determine the optimal dosing schedule.[2]

Q3: How do I handle quinine's bitter taste for oral gavage studies in rodents?

A3: The bitterness of quinine can cause stress and aversion in animals, potentially affecting food intake and overall health.

  • Taste-Masking Formulations: Incorporating taste-masking agents or using specialized formulations like coated multiparticulates can help.[5][7] Cyclodextrins have been shown to be effective in masking the bitter taste of quinine sulfate.[7]

  • Vehicle Choice: Using a palatable vehicle, if appropriate for the study, can help improve acceptance.

  • Acclimatization: A brief period of acclimatizing the animals to the gavage procedure with the vehicle alone may reduce stress during drug administration.

Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of quinine from various studies.

Table 1: Quinine Pharmacokinetic Parameters in Humans

PopulationAdministration RouteDoseCmax (mg/L)AUC (mg·h/L)Reference
Healthy AdultsOral250-1000 mgDose-dependentProportional to dose[13]
Healthy CaucasiansIV300 mg (single)~2 mg/LNot specified[8]
Malaria PatientsIV600 mg (multiple)Positively correlated with body weightNot specified[8]
Nigerian Malaria PatientsOral8 mg/kgNot specifiedNot specified[12]
Children with MalariaOralNot specifiedNot specifiedNot specified[18]

Table 2: Quinine Pharmacokinetic Parameters in Animal Models

Animal ModelAdministration RouteDoseKey FindingsReference
Wistar Rats (Malaria-infected)IV25 mg/kgNo significant difference in PK between free and nanoencapsulated quinine.[4]
RatsOralUp to 200 mg/kgNo interference with auditory function observed.[3]

Experimental Protocols

Protocol 1: Dose-Range Finding Study for Oral Quinine Administration in Mice

  • Animal Model: Select a suitable mouse strain for your study (e.g., BALB/c, C57BL/6). Use animals of the same sex and a consistent age/weight range.

  • Group Allocation: Assign at least 3-5 animals per dose group. Include a control group that receives only the vehicle.

  • Dose Selection: Based on literature, select a wide range of doses. For example: 10, 30, 100, and 300 mg/kg.

  • Formulation: Prepare quinine sulfate in a suitable vehicle (e.g., 0.5% methylcellulose in water). Ensure the solution is homogenous.

  • Administration: Administer a single dose of the quinine formulation or vehicle via oral gavage.

  • Observation: Monitor the animals closely for the first 4 hours post-administration, and then daily for at least 14 days.[17]

  • Data Collection: Record clinical signs of toxicity, including changes in body weight, behavior (lethargy, agitation), posture, and grooming.

  • Endpoint Determination: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not result in significant toxicity (e.g., more than 15-20% body weight loss) or mortality.[17]

Protocol 2: General In Vivo Efficacy Study

  • Study Design: Based on the results of the dose-range finding study, select 2-3 dose levels below the MTD.

  • Animal Model & Grouping: Establish your disease model (e.g., tumor xenograft, infection model). Once the model is established, randomize animals into treatment groups (n=8-10 per group), including a vehicle control and a positive control group (if applicable).[17]

  • Treatment: Administer the selected doses of quinine and controls according to a predetermined schedule (e.g., daily, twice daily). The route of administration should be consistent with the intended clinical application.

  • Monitoring:

    • Measure primary efficacy endpoints regularly (e.g., tumor volume, parasite load).

    • Monitor animal health by measuring body weight 2-3 times per week and observing for any signs of toxicity.[17]

  • Data Analysis: At the end of the study, euthanize the animals and collect relevant tissues for further analysis (e.g., histology, biomarker analysis). Statistically compare the outcomes between the treatment groups and the control group.

Visualizations

Quinine_AKT_Pathway Figure 1: Quinine's Inhibitory Effect on the AKT Signaling Pathway Quinine Quinine AKT AKT Signaling Quinine->AKT  Inhibits MyoD MyoD/Myogenin Expression AKT->MyoD Differentiation Myogenic Differentiation MyoD->Differentiation Regeneration Muscle Regeneration Differentiation->Regeneration

Caption: Quinine inhibits the AKT signaling pathway, leading to reduced myogenic differentiation.

Dose_Finding_Workflow Figure 2: Experimental Workflow for a Dose-Range Finding Study start Start: Literature Review & Dose Selection formulation Quinine Formulation & Vehicle Prep start->formulation grouping Animal Grouping (n=3-5/group + Vehicle) formulation->grouping admin Single Dose Administration grouping->admin observe Observation Period (14 days) admin->observe data Collect Data: Body Weight, Clinical Signs observe->data mtd Determine MTD data->mtd end Proceed to Efficacy Studies mtd->end

Caption: A typical workflow for determining the Maximum Tolerated Dose (MTD) of quinine.

Troubleshooting_Logic Figure 3: Troubleshooting Logic for Unexpected In Vivo Toxicity start Unexpected Toxicity Observed check_dose Is dose > known lethal/toxic levels? start->check_dose check_vehicle Vehicle-only control group toxic? check_dose->check_vehicle No action_dose Action: Reduce Dose & Repeat MTD study check_dose->action_dose Yes check_admin Was administration route/rate correct? check_vehicle->check_admin No action_vehicle Action: Change Vehicle & test for toxicity check_vehicle->action_vehicle Yes action_admin Action: Refine Admin Protocol (e.g., slow IV) check_admin->action_admin No end Problem Resolved check_admin->end Yes action_dose->end action_vehicle->end action_admin->end

Caption: A decision tree for troubleshooting unexpected toxicity during in vivo studies.

References

Troubleshooting

Technical Support Center: Quinamine Synthesis and Purification

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of quinamine. This resource provides troubleshooting guides and frequently...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of quinamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this complex Cinchona alkaloid.

Frequently Asked Questions (FAQs)

Q1: My quinamine synthesis is resulting in a low overall yield. What are the common contributing factors?

Low yields in quinamine synthesis are a frequent challenge due to the molecule's complex structure with multiple stereocenters. Key factors include:

  • Suboptimal Reaction Conditions: Temperature fluctuations, improper solvent selection, or incorrect catalyst choice can significantly hinder reaction efficiency.

  • Poor Quality Starting Materials: Impurities in precursors, such as quinotoxine or its synthetic equivalents, can lead to undesirable side reactions.

  • Formation of Stereoisomers: The synthesis often produces a mixture of diastereomers, including quinine, quinidine, and epiquinamine, which reduces the yield of the desired quinamine isomer.[1]

  • Product Degradation: Quinamine may be unstable under harsh reaction conditions, such as prolonged exposure to high temperatures or strong acids/bases.

Q2: I am observing the formation of multiple products, particularly diastereomers. How can I improve the stereoselectivity of my synthesis?

Controlling the stereochemistry is a critical and often difficult aspect of quinamine synthesis.[2] The formation of multiple isomers is a common pitfall. Strategies to enhance stereoselectivity include:

  • Chiral Catalysts and Reagents: Employing stereoselective catalysts and reagents can favor the formation of the desired quinamine stereoisomer.

  • Kinetic vs. Thermodynamic Control: Adjusting reaction temperature and time can influence the product distribution. Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.

  • Protecting Groups: Strategic use of protecting groups can block certain reactive sites and direct the reaction towards the desired stereochemical outcome.

Q3: What are the most effective methods for purifying quinamine from a crude reaction mixture containing other Cinchona alkaloids?

The purification of quinamine is often challenging due to the presence of structurally similar diastereomers. A multi-step approach is typically necessary:

  • Acid-Base Extraction: This is a fundamental technique to separate the basic quinamine from neutral or acidic impurities.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating the Cinchona alkaloids.[3] Due to very similar retention factors of the isomers, careful optimization of the chromatographic conditions is crucial.

Q4: During HPLC purification, I'm experiencing broad or tailing peaks for quinamine. What could be the cause and how can I resolve it?

Broad or tailing peaks in the HPLC analysis of quinamine, a basic compound, are often due to:

  • Inappropriate Mobile Phase pH: If the pH is not acidic enough, the amine groups on quinamine can interact strongly with the silica backbone of the stationary phase.

  • Secondary Interactions: Residual silanol groups on the column can lead to undesirable interactions.

  • Column Degradation: Over time, the performance of the HPLC column can degrade.

To address this, consider adding an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to ensure the amine is protonated, using an end-capped or base-deactivated column, or replacing an old column.[3]

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of Quininone/Quinidinone to Quinamine

The final reduction step in a synthesis starting from quinotoxine is critical for the overall yield.

Potential Cause Suggested Solution Expected Outcome
Non-selective reducing agent The choice of reducing agent can influence the diastereomeric ratio. While historical methods used aluminum powder, modern reagents like diisobutylaluminum hydride (DIBAL-H) or sodium borohydride have been employed, though they can produce mixtures.[4] Experiment with different hydride reagents and screen reaction conditions (temperature, solvent).Improved ratio of quinamine to other diastereomers.
Epimerization at C8 The reaction conditions, particularly the use of base, can lead to epimerization at the C8 position, resulting in a mixture of isomers.Careful control of pH and temperature can minimize epimerization.
Incomplete reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC to ensure full conversion of the starting ketone.Drive the reaction to completion to maximize the yield of the alkaloid mixture before purification.
Problem 2: Difficulty in Separating Quinamine from Epiquinamine and other Diastereomers

The structural similarity between quinamine and its diastereomers makes their separation a significant hurdle.

Issue Troubleshooting Step Rationale
Co-elution in HPLC Modify the mobile phase composition (e.g., change the organic modifier, adjust the concentration of the acidic additive). Experiment with different stationary phases (e.g., phenyl-hexyl instead of C18).Altering the separation selectivity can resolve closely eluting peaks.
Low recovery after purification Ensure complete extraction during the acid-base workup by performing multiple extractions. Check for product precipitation in the HPLC system.Maximize the recovery of the target compound at each step.
Cross-contamination of fractions Use a fraction collector with precise timing and narrow collection windows. Analyze adjacent fractions by TLC or analytical HPLC to ensure purity.Prevent the mixing of separated isomers during fraction collection.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Crude Quinamine Purification
  • Dissolution: Dissolve the crude synthetic mixture in an organic solvent such as dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract three times with a 1M aqueous solution of a suitable acid (e.g., hydrochloric acid or sulfuric acid). The basic alkaloids will move into the aqueous phase as their salts.

  • Basification: Separate the aqueous layer and adjust the pH to approximately 10 or higher with a base (e.g., sodium hydroxide) to precipitate the free alkaloids.

  • Organic Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane) to recover the alkaloid free bases.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude mixture of Cinchona alkaloids.

Protocol 2: Representative Preparative HPLC Method for Quinamine Purification
  • Sample Preparation: Dissolve the crude alkaloid mixture obtained from the acid-base extraction in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System & Conditions:

    • Column: A reversed-phase C18 preparative column is commonly used.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Develop a suitable gradient from a lower to a higher percentage of Mobile Phase B based on analytical HPLC scouting runs.

    • Flow Rate: Dependent on the preparative column dimensions.

    • Detection: UV detector at a wavelength where quinamine shows strong absorbance (e.g., around 230 nm or 330 nm).

  • Fraction Collection: Collect fractions corresponding to the quinamine peak.

  • Post-Purification: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized to yield the purified quinamine salt. For the free base, an additional acid-base workup may be necessary.[3]

Visualizing Workflows

Quinamine_Synthesis_Troubleshooting cluster_synthesis Synthesis Troubleshooting start Low Yield of Quinamine cond Check Reaction Conditions start->cond isomers Formation of Diastereomers start->isomers reagents Purity of Starting Materials start->reagents optimize Optimize Temp, Solvent, Catalyst cond->optimize chiral Use Stereoselective Methods isomers->chiral purify_reagents Purify/Verify Reagents reagents->purify_reagents

A flowchart for troubleshooting low yields in quinamine synthesis.

Quinamine_Purification_Workflow cluster_purification Purification Workflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Separate Alkaloids hplc Preparative HPLC extraction->hplc Isolate Isomers pure Pure Quinamine hplc->pure Collect Fractions

A general workflow for the purification of quinamine.

References

Optimization

Technical Support Center: Resolving Artifacts in Quinamine-Based Assays

Welcome to the Technical Support Center for quinamine-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for quinamine-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding artifacts and common issues encountered during these sensitive fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my quinamine-based assay?

A1: High background fluorescence can significantly reduce the signal-to-noise ratio of your assay. The most common culprits include:

  • Probe Aggregation: At high concentrations, quinamine-based probes can form aggregates with altered fluorescent properties, leading to a hazy background or bright, non-specific puncta.

  • Autofluorescence: Endogenous fluorescent molecules within cells (e.g., NADH, riboflavin) and components of cell culture media (e.g., phenol red, serum) can contribute to the background signal.[1][2][3]

  • Contaminated Reagents: Buffers, solvents, and other assay reagents may contain fluorescent impurities.

  • Nonspecific Binding: The probe may bind nonspecifically to cellular components or the assay plate itself.

  • Media Interaction: Some assay reagents can interact directly with components of the cell culture media, leading to an increase in background fluorescence over time, even in the absence of cells.[4]

Q2: My fluorescence signal is weak or absent. What are the potential causes?

A2: A low or absent signal can be frustrating. Consider these possibilities:

  • Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer or microscope are optimized for the specific quinamine derivative you are using. The gain and exposure time should also be appropriately set.

  • Low Probe Concentration: The concentration of the quinamine probe may be too low for detection.

  • Photobleaching: Quinamine-based fluorophores can be susceptible to photodegradation upon prolonged or intense light exposure.

  • Fluorescence Quenching: Components in your assay buffer or test compounds could be quenching the fluorescence of the quinamine probe.

  • Suboptimal Assay Conditions: Factors such as pH and buffer composition can significantly impact the fluorescence intensity of quinamine probes.

Q3: I am observing a high degree of variability between replicate wells. What could be the reason?

A3: High variability can compromise the reliability of your data. Common causes include:

  • Inconsistent Cell Seeding: Uneven cell density across the plate will lead to variable results.

  • Pipetting Errors: Inaccurate or inconsistent dispensing of reagents, probes, or test compounds.

  • Edge Effects: Wells on the outer edges of the microplate are more prone to evaporation and temperature fluctuations.

  • Compound Precipitation: Test compounds may precipitate at higher concentrations, leading to inconsistent effects.

  • Inadequate Mixing: Failure to properly mix reagents can lead to heterogeneous reactions.

Q4: How can I identify and mitigate false positives in my high-throughput screening (HTS) campaign?

A4: False positives are a significant challenge in HTS. They can arise from:

  • Autofluorescent Compounds: A significant percentage of small molecule libraries contain compounds that are intrinsically fluorescent at the excitation and emission wavelengths of your assay.[5][6]

  • Fluorescence Quenchers: Some compounds can quench the fluorescence of the quinamine probe, appearing as inhibitors in assays where a decrease in signal is measured.

  • Reactive Compounds: Test compounds may react chemically with the assay components, leading to a change in the fluorescence signal that is not related to the biological target.[7]

  • Luciferase Interference: In assays that use a luciferase reporter system, some compounds can directly inhibit the luciferase enzyme.[6][8]

To identify false positives, it is crucial to perform counter-screens and orthogonal assays. For example, you can test for compound autofluorescence by measuring the signal of the compound in the absence of the quinamine probe.

Troubleshooting Guides

Guide 1: High Background Fluorescence
Potential Cause Recommended Solution
Probe Aggregation Decrease the final concentration of the quinamine probe. Prepare fresh stock solutions and ensure complete dissolution. Consider using a dispersing agent like Pluronic F-127.
Autofluorescence from Media/Serum Use phenol red-free media and reduce the serum concentration if possible.[2][3] For short-term imaging, consider using a buffered salt solution (e.g., HBSS) instead of full media.[2]
Cellular Autofluorescence Include an "unstained" control (cells without the quinamine probe) to quantify the level of autofluorescence. If possible, use a quinamine derivative with red-shifted excitation and emission spectra to minimize interference from common cellular fluorophores.
Contaminated Reagents Prepare fresh buffers with high-purity water and reagents. Filter-sterilize all solutions.
Nonspecific Binding Include a blocking step with an agent like bovine serum albumin (BSA). Optimize washing steps to remove unbound probe.
Assay Plate Fluorescence Use black, clear-bottom microplates specifically designed for fluorescence assays to minimize well-to-well crosstalk.[9]
Guide 2: Low Signal-to-Noise Ratio
Potential Cause Recommended Solution
Suboptimal Instrument Settings Optimize the gain setting on your plate reader or microscope to amplify the signal without saturating the detector.[10] Ensure the correct excitation and emission filters are in use.
Low Probe or Target Concentration Titrate the concentration of the quinamine probe to find the optimal balance between signal intensity and background. Ensure that the target molecule is expressed at sufficient levels in your cell model.
Photobleaching Minimize the exposure of your samples to the excitation light. Use the lowest possible excitation intensity and shortest exposure time that provides a detectable signal. Consider using an anti-fade reagent if compatible with your live-cell assay.
Fluorescence Quenching Test for quenching by adding potential interfering compounds to a solution of the quinamine probe alone and measuring the fluorescence. If quenching is observed, consider if the buffer composition can be altered.
Suboptimal pH or Buffer The fluorescence of quinolinium-based probes can be pH-dependent.[11] Ensure the pH of your assay buffer is optimal and stable throughout the experiment. Test different buffer systems to see if they impact the signal.
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase. Unhealthy cells can exhibit altered transporter function and higher autofluorescence.

Quantitative Data on Assay Interference

The following tables provide quantitative data on common sources of interference in fluorescence-based assays. This information can help in identifying and triaging potentially problematic compounds in your screens.

Table 1: Autofluorescence Interference in a High-Throughput Screen of 8,305 Chemicals [6]

Fluorescence ChannelExcitation/Emission (nm)% of Active Chemicals (Autofluorescent)Average AC50 (µM)
Blue405/4602.5 - 2.7%16.5 - 22.3
Green485/5350.5 - 0.9%16.5 - 22.3
Red540/5900.4 - 0.5%16.5 - 22.3

Table 2: Luciferase Inhibition in a High-Throughput Screen of 8,305 Chemicals [6]

Assay Type% of Active Chemicals (Inhibitors)Average IC50 (µM)
Firefly Luciferase Inhibition6.6%28.3 ± 19.1

Experimental Protocols

Protocol 1: Dopamine Transporter (DAT) Uptake Assay in hDAT-Expressing Cells

This protocol is adapted for a 96-well format and is suitable for determining the potency of test compounds as DAT inhibitors.

Materials:

  • hDAT-expressing cells (e.g., COS-7 or MDCK)

  • Non-transfected control cells

  • 96-well black, clear-bottom cell culture plates

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • Quinamine-based DAT substrate (e.g., a fluorescent dopamine analog)

  • Test compounds

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed hDAT-expressing cells and non-transfected control cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24-48 hours.

  • Compound Pre-incubation:

    • On the day of the experiment, gently wash the cells with Assay Buffer.

    • Add Assay Buffer containing various concentrations of your test compound to the wells with hDAT-expressing cells. Add buffer with vehicle to control wells.

    • Include wells with non-transfected cells treated with vehicle to determine non-specific uptake.

    • Incubate the plate for 10-15 minutes at room temperature or 37°C.

  • Initiation of Uptake: Add the quinamine-based DAT substrate to all wells to initiate the uptake reaction.

  • Incubation: Incubate the plate for a predetermined optimal time (e.g., 10-30 minutes) at the appropriate temperature, protected from light.

  • Termination of Uptake:

    • Rapidly terminate the uptake by washing the cells multiple times with ice-cold Assay Buffer to remove the extracellular substrate.

    • After the final wash, lyse the cells in a suitable lysis buffer.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with the appropriate excitation and emission wavelengths for your quinamine probe.

  • Data Analysis:

    • Subtract the average fluorescence from the non-transfected control wells (non-specific uptake) from the fluorescence values of the hDAT-expressing cells.

    • Plot the specific uptake (as a percentage of the vehicle control) against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Identifying Autofluorescent Compounds in a High-Throughput Screen

This protocol helps to flag compounds that are intrinsically fluorescent and could be a source of false positives.

Materials:

  • Assay Buffer

  • Test compounds at screening concentration

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense the test compounds into the wells of the assay plate at the same final concentration used in the primary screen. Include wells with vehicle control.

  • Buffer Addition: Add Assay Buffer to all wells. The final volume should be the same as in the primary assay.

  • Incubation: Incubate the plate under the same conditions (temperature and duration) as the primary assay.

  • Fluorescence Measurement: Read the plate using the same fluorescence settings (excitation, emission, gain) as the primary assay.

  • Data Analysis:

    • Calculate the Z-score for each compound relative to the vehicle control wells.

    • Compounds with a Z-score above a certain threshold (e.g., >3) are considered potential autofluorescent hits and should be flagged for further investigation.

Visualizations

Troubleshooting_High_Background cluster_Probe Probe-Related Issues cluster_Media Media & Cell-Related Issues cluster_Reagents Reagent & Plate Issues Start High Background Fluorescence Observed Check_Probe Check Probe Concentration & Aggregation Start->Check_Probe Check_Media Analyze Media & Serum Autofluorescence Start->Check_Media Check_Reagents Test Reagent Purity Start->Check_Reagents Check_Plate Evaluate Plate Type & Nonspecific Binding Start->Check_Plate Decrease_Conc Decrease Probe Concentration Check_Probe->Decrease_Conc Fresh_Stock Prepare Fresh Stock Solution Check_Probe->Fresh_Stock Phenol_Red_Free Use Phenol Red-Free Media Check_Media->Phenol_Red_Free Reduce_Serum Reduce Serum Concentration Check_Media->Reduce_Serum Unstained_Control Include Unstained Cell Control Check_Media->Unstained_Control Fresh_Buffers Use Fresh, Filtered Buffers Check_Reagents->Fresh_Buffers Black_Plate Use Black, Clear-Bottom Plates Check_Plate->Black_Plate Solution Reduced Background & Improved S/N Ratio Decrease_Conc->Solution Fresh_Stock->Solution Phenol_Red_Free->Solution Reduce_Serum->Solution Unstained_Control->Solution Fresh_Buffers->Solution Black_Plate->Solution Experimental_Workflow Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture Compound_Treatment Compound/Vehicle Treatment Cell_Culture->Compound_Treatment Probe_Addition Add Quinamine Probe Compound_Treatment->Probe_Addition Incubation Incubation Probe_Addition->Incubation Wash Wash to Remove Extracellular Probe Incubation->Wash Lysis Cell Lysis Wash->Lysis Read_Fluorescence Read Fluorescence Lysis->Read_Fluorescence Data_Analysis Data Analysis Read_Fluorescence->Data_Analysis End End Data_Analysis->End DAT_Signaling cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron Dopamine_out Dopamine DAT Dopamine Transporter (DAT) Dopamine_out->DAT Uptake Quinamine_probe Quinamine Probe Quinamine_probe->DAT Uptake Dopamine_in Dopamine DAT->Dopamine_in Probe_in Quinamine Probe DAT->Probe_in Vesicle Synaptic Vesicle VMAT2 VMAT2 Dopamine_in->VMAT2 VMAT2->Vesicle Sequestration

References

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Quinamine Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of quinamine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and in vitro/in vivo testing of quinamine derivatives.

Issue 1: Poor Aqueous Solubility of the Quinamine Derivative

Question: My quinamine derivative exhibits extremely low solubility in aqueous media, leading to inconsistent results in my dissolution and permeability assays. What can I do?

Answer: Poor aqueous solubility is a common challenge for many pharmaceutical compounds and can significantly hinder oral bioavailability.[1][2] Here are several strategies to address this issue, ranging from simple adjustments to more complex formulation approaches.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Intrinsic molecular properties Salt Formation: If your quinamine derivative has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.[3]Protocol 1: Salt Formation Screening
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][4][5] Techniques include micronization and nanosuspension.Protocol 2: Micronization via Air-Jet Milling
Suboptimal formulation Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility.[3][4] This can be achieved through techniques like spray drying or hot-melt extrusion.Protocol 3: Preparation of Amorphous Solid Dispersion by Spray Drying
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[4][6]Protocol 4: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[4]Protocol 5: Cyclodextrin Complexation
Issue 2: Low Permeability Across Caco-2 Monolayers

Question: Despite improving the solubility of my quinamine derivative, I am observing low permeability in my Caco-2 cell assays, suggesting poor absorption. What are the potential reasons and solutions?

Answer: Low intestinal permeability can be a significant barrier to oral bioavailability, even when solubility is addressed. This may be due to the physicochemical properties of the compound or interactions with cellular transport mechanisms.

Troubleshooting Low Permeability:

Low_Permeability_Troubleshooting Start Low Caco-2 Permeability Observed CheckEfflux Is the compound a substrate for efflux transporters (e.g., P-gp)? Start->CheckEfflux HighEfflux High Efflux Ratio CheckEfflux->HighEfflux Yes LowEfflux Low Efflux Ratio CheckEfflux->LowEfflux No Solution1 Co-administer with a P-gp inhibitor (e.g., Verapamil) in vitro. HighEfflux->Solution1 Solution2 Prodrug Approach: Mask the recognition site for the transporter. HighEfflux->Solution2 CheckTightJunctions Assess Tight Junction Integrity LowEfflux->CheckTightJunctions StructuralModification Consider structural modifications to improve lipophilicity (logP). LowEfflux->StructuralModification PoorTJPassage Poor Paracellular Transport CheckTightJunctions->PoorTJPassage Intact, but low permeability Solution3 Use permeation enhancers (e.g., caprates) to transiently open tight junctions. PoorTJPassage->Solution3

Caption: Troubleshooting workflow for low Caco-2 permeability.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the bioavailability of my quinamine derivative?

The initial and most critical step is to thoroughly characterize the physicochemical properties of your compound. This includes determining its solubility, pKa, logP, and solid-state characteristics (crystalline vs. amorphous).[7] This information will guide the selection of the most appropriate bioavailability enhancement strategy.

Q2: How do I choose between different formulation strategies like ASDs, lipid-based systems, and nanosuspensions?

The choice of formulation depends on the specific properties of your quinamine derivative. The following table provides a general guideline:

Formulation StrategyBest Suited for Quinamine Derivatives That Are:Key Advantages
Nanosuspensions Crystalline and have a high melting point.High drug loading, increased dissolution velocity.[1][5]
Amorphous Solid Dispersions (ASDs) Able to form a stable amorphous phase with a polymer.Can achieve supersaturation, leading to enhanced absorption.[8][9]
Lipid-Based Formulations (e.g., SEDDS) Lipophilic (high logP) and have good solubility in oils/surfactants.Can enhance lymphatic uptake, bypassing first-pass metabolism.[6]
Prodrugs Limited by poor permeability or extensive first-pass metabolism.Can improve solubility, permeability, and metabolic stability.[7]

Q3: What is "first-pass metabolism" and how can it affect the bioavailability of quinamine derivatives?

First-pass metabolism is the process where a drug is metabolized at a specific location in the body, such as the intestine or liver, resulting in a reduced concentration of the active drug reaching the systemic circulation.[10] For orally administered drugs, this occurs after absorption from the gut and before it reaches the rest of the body.[10] If quinamine derivatives are extensively metabolized by enzymes in the gut wall or liver, their oral bioavailability will be low, even if they are well-absorbed.

Visualizing the Impact of First-Pass Metabolism:

First_Pass_Metabolism OralDose Oral Administration of Quinamine Derivative GITract Gastrointestinal Tract OralDose->GITract GutWall Metabolism in Intestinal Wall (Enterocytes) GITract->GutWall Absorption PortalVein Portal Vein GITract->PortalVein Direct Absorption GutWall->PortalVein Drug that escapes metabolism Liver Metabolism in Liver PortalVein->Liver SystemicCirculation Systemic Circulation (Reduced Drug Concentration) Liver->SystemicCirculation Drug that escapes metabolism

Caption: The pathway of first-pass metabolism for an orally administered drug.

Q4: Can a combination of bioavailability enhancement techniques be used?

Yes, combining strategies can have synergistic effects. For example, a nanosuspension could be incorporated into a solid dispersion, or a lipid-based formulation could be used to deliver a prodrug of a quinamine derivative.

Quantitative Data Summary

The following table summarizes the potential improvements in bioavailability that can be achieved with different formulation strategies, based on literature for various poorly soluble compounds. Note: These are illustrative values, and actual results for quinamine derivatives will vary.

Formulation StrategyTypical Fold Increase in Oral Bioavailability (Compared to Unformulated Drug)Key Pharmacokinetic Parameter Change
Micronization/Nanonization 2 to 5-foldIncreased Cmax and AUC
Amorphous Solid Dispersions 5 to 20-foldSignificantly increased Cmax and AUC
Lipid-Based Formulations (SEDDS) 4 to 15-foldIncreased Cmax and AUC, potential for altered Tmax
Prodrug Approach 2 to 50-fold (highly variable)Increased AUC, potential for altered metabolite profile

Key Experimental Protocols

Protocol 1: Salt Formation Screening
  • Objective: To identify a salt form of the quinamine derivative with improved aqueous solubility and stability.

  • Materials: Quinamine derivative, a selection of pharmaceutically acceptable acids and bases, various solvents (e.g., water, ethanol, acetone).

  • Methodology:

    • Dissolve the quinamine derivative in a suitable solvent.

    • Add an equimolar amount of the selected acid or base.

    • Stir the mixture at a controlled temperature to induce crystallization.

    • Isolate the resulting solid by filtration and dry under vacuum.

    • Characterize the salt form using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

    • Determine the aqueous solubility of the new salt form and compare it to the free form.

Protocol 2: Micronization via Air-Jet Milling
  • Objective: To reduce the particle size of the quinamine derivative to the micron range.

  • Materials: Crystalline quinamine derivative.

  • Equipment: Air-jet mill, laser diffraction particle size analyzer.

  • Methodology:

    • Feed the crystalline quinamine derivative into the air-jet mill at a controlled rate.

    • Use high-pressure air or nitrogen to create particle-on-particle collisions, leading to size reduction.

    • Collect the micronized powder.

    • Measure the particle size distribution using laser diffraction.

    • Evaluate the dissolution rate of the micronized powder compared to the unmilled material.

Protocol 3: Preparation of Amorphous Solid Dispersion by Spray Drying
  • Objective: To create an amorphous solid dispersion (ASD) of the quinamine derivative to enhance its dissolution rate.

  • Materials: Quinamine derivative, a suitable polymer (e.g., HPMC, PVP), a common solvent system (e.g., dichloromethane/methanol).

  • Equipment: Spray dryer, dissolution testing apparatus.

  • Methodology:

    • Dissolve both the quinamine derivative and the polymer in the solvent system.

    • Pump the solution through the nozzle of the spray dryer.

    • The hot drying gas rapidly evaporates the solvent, forming solid particles of the drug dispersed in the polymer.

    • Collect the resulting powder.

    • Confirm the amorphous nature of the dispersion using XRPD and DSC.

    • Perform dissolution testing to compare the release profile of the ASD to the crystalline drug.

Protocol 4: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Objective: To formulate a SEDDS for the quinamine derivative to improve its solubilization in the gastrointestinal tract.

  • Materials: Quinamine derivative, oil phase (e.g., medium-chain triglycerides), surfactant (e.g., Tween 80), and co-surfactant (e.g., Transcutol).

  • Methodology:

    • Screen for oils, surfactants, and co-surfactants in which the quinamine derivative has high solubility.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

    • Prepare formulations with varying ratios of oil, surfactant, and co-surfactant within this region.

    • Add the quinamine derivative to the optimized formulation and dissolve.

    • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a nanoemulsion.

    • Characterize the resulting emulsion for droplet size and polydispersity index.

Protocol 5: Cyclodextrin Complexation
  • Objective: To prepare an inclusion complex of the quinamine derivative with a cyclodextrin to enhance solubility.

  • Materials: Quinamine derivative, a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin), water.

  • Methodology:

    • Prepare an aqueous solution of the cyclodextrin.

    • Add an excess amount of the quinamine derivative to the solution.

    • Stir the mixture for 24-48 hours at a constant temperature to allow for complex formation.

    • Filter the solution to remove any un-complexed drug.

    • Lyophilize the filtrate to obtain the solid drug-cyclodextrin complex.

    • Characterize the complex using techniques like DSC, FTIR, and NMR to confirm inclusion.

    • Determine the solubility of the complex and compare it to the free drug.

References

Optimization

dealing with autofluorescence in quinamine imaging

Welcome to the Technical Support Center for Quinamine Imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinamine Imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to autofluorescence during quinamine-based fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in quinamine imaging?

A1: Autofluorescence is the natural emission of light by biological structures when they are excited by light, and it can interfere with the detection of specific fluorescent signals, such as that from quinamine.[1][2] This background fluorescence can obscure the true signal from your target, leading to poor signal-to-noise ratios and potentially incorrect interpretations of your results.[1][3] Autofluorescence can originate from various endogenous molecules within the cell or tissue.[4][5]

Q2: What are the common sources of autofluorescence in my samples?

A2: Autofluorescence in biological samples can arise from several sources:

  • Endogenous Fluorophores: Molecules naturally present in cells and tissues, such as NADH, flavins, collagen, elastin, and lipofuscin, can fluoresce.[4][6][7][8] Lipofuscin, an "aging pigment," is a particularly strong source of autofluorescence in a wide range of cell types, especially in older tissues.[1][4]

  • Fixation: The use of aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue to form fluorescent Schiff bases.[1][9] Glutaraldehyde generally produces more autofluorescence than formaldehyde.[1][4]

  • Extracellular Matrix Components: Proteins like collagen and elastin, found in the extracellular matrix, exhibit natural fluorescence.[1][7]

  • Red Blood Cells: The heme group in red blood cells can cause significant autofluorescence.[2]

Q3: How do I know if what I'm seeing is autofluorescence or a real quinamine signal?

A3: To determine if the fluorescence you are observing is from your quinamine probe or from autofluorescence, you should always include proper controls in your experiment. An essential control is an unstained sample that has gone through all the same processing steps (e.g., fixation, permeabilization) as your stained samples.[1][10] If you observe fluorescence in this unstained control, it is likely due to autofluorescence.

Q4: What are the spectral properties of quinamine (quinine) that I should be aware of?

A4: Quinamine, often referred to as quinine in scientific literature, is a fluorescent compound with specific excitation and emission wavelengths. Understanding these properties is crucial for designing your imaging experiments to minimize the impact of autofluorescence. Quinine typically has an excitation maximum around 350 nm and an emission maximum around 450 nm.[11][12]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter with autofluorescence during quinamine imaging.

Issue 1: High background fluorescence across the entire sample after fixation.

This is often due to the fixative used. Aldehyde fixatives are a common cause of broad-spectrum autofluorescence.[1][2]

Troubleshooting Steps:

  • Optimize Fixation Protocol:

    • Reduce the concentration of the aldehyde fixative.

    • Minimize the fixation time to the shortest duration necessary to preserve tissue morphology.[1][2]

    • Consider using an alternative fixative, such as ice-cold methanol or ethanol, which are non-aldehyde-based and tend to cause less autofluorescence.[2][13]

  • Chemical Quenching:

    • After fixation, treat your samples with a chemical quenching agent to reduce aldehyde-induced autofluorescence. Sodium borohydride is a commonly used reagent for this purpose.[1][14][15]

Issue 2: Punctate, bright green/yellow autofluorescence, especially in aged tissues.

This is a classic presentation of lipofuscin, a common source of autofluorescence in many cell types, particularly in aging tissues like the brain.[1][4]

Troubleshooting Steps:

  • Use a Lipofuscin Quenching Agent:

    • Sudan Black B is a lipophilic dye that can effectively quench lipofuscin autofluorescence.[1][3] However, be aware that Sudan Black B itself can fluoresce in the far-red channel, which should be considered in multiplex imaging.[1]

    • Commercially available reagents like TrueVIEW™ and TrueBlack® are also designed to reduce lipofuscin autofluorescence.[1][3][16]

  • Spectral Unmixing:

    • If you have access to a spectral confocal microscope, you can use spectral unmixing to computationally separate the broad emission spectrum of lipofuscin from the specific emission of quinamine.[17][18]

Issue 3: Autofluorescence originating from the extracellular matrix (e.g., collagen).

Collagen and elastin are fibrous proteins in the extracellular matrix that exhibit autofluorescence, typically in the blue-green region of the spectrum.[1][7]

Troubleshooting Steps:

  • Strategic Fluorophore Selection:

    • While you are using quinamine, for multi-color imaging, choose fluorophores with emission spectra that are well-separated from the autofluorescence of collagen (typically below 500 nm). Fluorophores in the far-red or near-infrared range are often a good choice to avoid autofluorescence from many sources.[1][13]

  • Photobleaching:

    • Expose your sample to high-intensity light before staining to selectively destroy the endogenous fluorophores in the extracellular matrix.[15][19] The duration of photobleaching needs to be optimized to reduce autofluorescence without damaging the sample or your target epitopes.[20][21]

Quantitative Data Summary

Table 1: Spectral Properties of Quinamine (Quinine) and Common Endogenous Fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Notes
Quinamine (Quinine) ~350[11][12]~450-461[11][22]Signal can overlap with some endogenous fluorophores.
Collagen & Elastin 330-400[7]470-520[7]Found in the extracellular matrix.
NADH 340-460[7]440-470[7]A key metabolic coenzyme.
Flavins 360-520[7]500-560[7]Involved in cellular respiration.
Lipofuscin 345-360[7]450-650[7]"Aging pigment" with a very broad emission spectrum.

Table 2: Common Chemical Quenching Agents for Autofluorescence.

Quenching AgentTarget AutofluorescenceConcentrationIncubation Time
Sodium Borohydride Aldehyde-induced0.1 - 1 mg/mL in PBS[14][15]3 x 10 minutes[14]
Sudan Black B Lipofuscin0.1% - 0.3% in 70% ethanol[4][15]10 - 30 minutes[4][16]
Glycine Aldehyde-induced0.1 M in PBS[4]1 hour[4]

Key Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is designed to be performed after fixation with formaldehyde or glutaraldehyde.

  • Following the fixation step, wash the samples three times for 5 minutes each with Phosphate-Buffered Saline (PBS).

  • Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.

  • Immerse the samples in the sodium borohydride solution and incubate for 10 minutes on ice.

  • Repeat the incubation with fresh sodium borohydride solution two more times for a total of three incubations.[14]

  • Wash the samples thoroughly three times for 5 minutes each with PBS to remove any residual sodium borohydride.

  • Proceed with your standard immunofluorescence or staining protocol.

Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence

This protocol is typically performed after the secondary antibody incubation and final washes in an immunofluorescence workflow.

  • Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution in the dark for 1-2 hours to ensure it is fully dissolved, then filter it.[4][15]

  • After your final post-secondary antibody wash, incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature.

  • Briefly rinse the samples with 70% ethanol.

  • Wash the samples extensively with PBS until no more black precipitate is seen leaching from the tissue.

  • Mount the coverslip with an appropriate mounting medium.

Protocol 3: Pre-Staining Photobleaching

This method uses high-intensity light to destroy endogenous fluorophores before staining.

  • After fixation and permeabilization, place your sample on the microscope stage.

  • Expose the sample to a broad-spectrum, high-intensity light source (e.g., a mercury arc lamp or a bright LED) for a period ranging from 30 minutes to several hours.[15][19] The optimal time will need to be determined empirically for your specific sample type and microscope setup.

  • After photobleaching, proceed with your standard staining protocol.

Visual Guides

autofluorescence_troubleshooting_workflow start Start: High Background in Quinamine Imaging is_unstained_control_fluorescent Is unstained control fluorescent? start->is_unstained_control_fluorescent no_autofluorescence No significant autofluorescence. Check staining protocol. is_unstained_control_fluorescent->no_autofluorescence No autofluorescence_present Autofluorescence is present. is_unstained_control_fluorescent->autofluorescence_present Yes identify_source Identify Source of Autofluorescence autofluorescence_present->identify_source fixation_induced Fixation-Induced? identify_source->fixation_induced spectral_unmixing Use Spectral Unmixing identify_source->spectral_unmixing far_red_fluorophores Use Far-Red Fluorophores (for multi-color) identify_source->far_red_fluorophores lipofuscin Lipofuscin (Punctate)? fixation_induced->lipofuscin No optimize_fixation Optimize Fixation (Time, Concentration) or Change Fixative fixation_induced->optimize_fixation Yes other_endogenous Other Endogenous (e.g., Collagen)? lipofuscin->other_endogenous No sudan_black Treat with Sudan Black B lipofuscin->sudan_black Yes photobleaching Photobleach Sample other_endogenous->photobleaching Yes sodium_borohydride Treat with Sodium Borohydride optimize_fixation->sodium_borohydride end Proceed with Imaging sodium_borohydride->end sudan_black->end photobleaching->end

Caption: A decision-making workflow for troubleshooting autofluorescence.

mitigation_strategies cluster_prevention Prevention cluster_reduction Reduction cluster_separation Separation optimize_fixation Optimize Fixation change_fixative Change Fixative (e.g., Methanol) perfuse_pbs Perfuse with PBS chemical_quenching Chemical Quenching (NaBH4, Sudan Black B) photobleaching Photobleaching spectral_unmixing Spectral Unmixing strategic_fluorophore_selection Strategic Fluorophore Selection autofluorescence Autofluorescence Problem autofluorescence->optimize_fixation Prevent autofluorescence->change_fixative Prevent autofluorescence->perfuse_pbs Prevent autofluorescence->chemical_quenching Reduce autofluorescence->photobleaching Reduce autofluorescence->spectral_unmixing Separate autofluorescence->strategic_fluorophore_selection Separate

Caption: Strategies for mitigating autofluorescence in fluorescence microscopy.

References

Troubleshooting

Technical Support Center: Strategies to Minimize Quinamine Cytotoxicity

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to addre...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to quinamine's cytotoxicity in experimental settings.

Disclaimer: Direct experimental data on the cytotoxicity of quinamine is limited in publicly available literature. The information provided herein is largely based on studies of structurally related cinchona alkaloids, such as quinine and cinchonine. Therefore, these strategies should be considered as a starting point for your own empirical investigations.

Frequently Asked Questions (FAQs)

Q1: What is quinamine and why is its cytotoxicity a concern?

Quinamine is a crystalline alkaloid with the molecular formula C₁₉H₂₄N₂O₂, found in the bark of the Cinchona tree.[1][2] Like other cinchona alkaloids, it is investigated for various therapeutic properties. However, compounds in this class can exhibit cytotoxicity, which is a critical consideration in drug development to ensure the safety and efficacy of potential therapeutic agents. The cytotoxic effects of related cinchona alkaloids have been observed in various cancer cell lines.[1][3]

Q2: What are the likely mechanisms of quinamine-induced cytotoxicity?

While specific studies on quinamine are scarce, the cytotoxic mechanisms of related cinchona alkaloids like quinine are better understood. These mechanisms are likely relevant to quinamine due to structural similarities and may include:

  • Induction of Apoptosis: Cinchona alkaloids can trigger programmed cell death (apoptosis) in cancer cells.[3]

  • Cell Cycle Arrest: These compounds may interfere with the normal progression of the cell cycle, leading to a halt in cell proliferation.

  • Inhibition of P-glycoprotein (P-gp): Some cinchona derivatives can inhibit P-gp, a protein associated with multidrug resistance in cancer cells. This can paradoxically increase the cytotoxicity of co-administered chemotherapy agents.[4]

  • Direct Membrane Effects: At high concentrations, these alkaloids can disrupt cell membrane integrity.

Q3: We are observing high levels of cell death in our quinamine-treated cultures. What are the initial troubleshooting steps?

If you are observing excessive cytotoxicity, consider the following:

  • Concentration Optimization: Perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) of quinamine for your specific cell line. Start with a wide range of concentrations to identify a suitable therapeutic window.

  • Exposure Time: Evaluate different incubation times. Shorter exposure periods may achieve the desired biological effect with reduced cytotoxicity.

  • Solvent Control: Ensure that the solvent used to dissolve quinamine (e.g., DMSO) is not contributing to cell death by including a vehicle-only control in your experiments.

  • Cell Health: Use healthy, actively dividing cells for your experiments. Cells that are stressed or overly confluent may be more susceptible to cytotoxic effects.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in cytotoxicity results between experiments. Inconsistent cell seeding density.Ensure a homogenous cell suspension and consistent cell numbers in each well.
Contamination of cell cultures.Regularly test for mycoplasma and other common contaminants.
Degradation of quinamine stock solution.Prepare fresh stock solutions and store them appropriately. Avoid repeated freeze-thaw cycles.
Unexpectedly low cytotoxicity. Cell line resistance.Some cell lines may be inherently resistant to cinchona alkaloids. Consider using a different cell line or investigating mechanisms of resistance.
Compound precipitation.Visually inspect the culture medium for any precipitate. If observed, consider using a different solvent or adjusting the final concentration.
Discrepancy between different cytotoxicity assays. Different assays measure different cellular parameters.Use multiple assays to get a comprehensive view of cytotoxicity. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH).

Strategies to Minimize Quinamine Cytotoxicity

Based on the known mechanisms of related compounds, several strategies can be explored to mitigate quinamine's cytotoxic effects:

  • Co-treatment with Antioxidants: If oxidative stress is suspected to be a contributing factor to cytotoxicity, co-administration with antioxidants like N-acetylcysteine (NAC) or Vitamin E could be beneficial.

  • Use of Apoptosis Inhibitors: To investigate if the desired effect of quinamine occurs upstream of apoptosis, a pan-caspase inhibitor like Z-VAD-FMK can be used to block the apoptotic pathway.

  • Structural Modification: Chemical modification of the quinamine molecule, particularly at the C-9 hydroxy group, has been shown to alter the cytotoxic properties of other cinchona alkaloids.[1] This is a long-term strategy for drug development professionals.

  • Dose Fractionation: In in-vivo studies, administering the total dose in smaller, more frequent intervals may reduce peak plasma concentrations and associated toxicity.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for quinamine and related cinchona alkaloids against various cancer cell lines, as might be determined by in vitro cytotoxicity assays. Note: These are representative values and should be empirically determined for your specific experimental conditions.

CompoundCell LineCell TypeIncubation Time (h)IC50 (µM)
Quinamine (Hypothetical)MCF-7Human Breast Cancer485-20
QuinineMES-SAUterine Sarcoma7247-111[4]
CinchonineHeLaHuman Cervical Cancer48~155[3]
Cinchonine Cinnamate EsterMCF-7Human Breast Cancer480.21[1]

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Quinamine stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of quinamine in complete culture medium. Remove the old medium from the wells and add 100 µL of the quinamine dilutions. Include a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, an indicator of compromised membrane integrity.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Quinamine-treated cells and supernatants

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with quinamine as described in the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay: Carefully transfer a portion of the supernatant to a new 96-well plate and follow the LDH assay kit manufacturer's instructions to measure LDH activity.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway for quinamine-induced cytotoxicity based on related compounds and a general experimental workflow for assessing cytotoxicity.

Quinamine_Cytotoxicity_Pathway Quinamine Quinamine CellMembrane Cell Membrane Quinamine->CellMembrane Interacts with Apoptosis Apoptosis Induction CellMembrane->Apoptosis CellCycle Cell Cycle Arrest CellMembrane->CellCycle Caspase Caspase Activation Apoptosis->Caspase CellDeath Cell Death Caspase->CellDeath CellCycle->CellDeath Cytotoxicity_Workflow Start Start: Cell Culture Treatment Quinamine Treatment (Dose-Response) Start->Treatment Incubation Incubation (Time-Course) Treatment->Incubation Assay Cytotoxicity Assays (MTT, LDH, etc.) Incubation->Assay Data Data Analysis (IC50 Calculation) Assay->Data End End: Results Data->End

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Efficacy of Quinamine and Other Cinchona Alkaloids

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of quinamine and its fellow cinchona alkaloids. This report synthesizes available experimental data on their antimalari...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of quinamine and its fellow cinchona alkaloids. This report synthesizes available experimental data on their antimalarial, antiarrhythmic, and cytotoxic properties, providing detailed experimental protocols and visualizing key signaling pathways.

Cinchona alkaloids, a class of natural compounds extracted from the bark of the Cinchona tree, have a long and storied history in medicine, most notably for their use in treating malaria. While quinine has traditionally been the most recognized of these alkaloids, its stereoisomer quinidine, along with cinchonine and cinchonidine, also possess significant biological activity. This guide provides a comparative overview of the efficacy of these four major cinchona alkaloids, with a particular focus on the available data for quinamine, a less-studied but structurally related compound.

Antimalarial Efficacy

The primary mechanism of antimalarial action for cinchona alkaloids is the inhibition of hemozoin biocrystallization in the food vacuole of the Plasmodium parasite. This disruption of the heme detoxification pathway leads to the accumulation of toxic free heme, ultimately causing parasite death. The in vitro efficacy of these alkaloids against Plasmodium falciparum is typically measured by determining the half-maximal inhibitory concentration (IC50).

Table 1: Comparative In Vitro Antimalarial Activity of Cinchona Alkaloids against Plasmodium falciparum

AlkaloidP. falciparum Strain(s)IC50 (nM)Reference(s)
Quinine FCQ-27/PNG, Gabonese isolates144 - 385.5[1][2]
Quinidine FCQ-27/PNG80[1]
Cinchonine FCQ-27/PNG104[1]
Cinchonidine FCQ-27/PNG225[1]
Quinamine -No data available-

Note: IC50 values can vary depending on the parasite strain and the specific assay conditions.

Antiarrhythmic Properties

Quinidine has a well-established history as a Class IA antiarrhythmic agent, primarily exerting its effect by blocking fast inward sodium channels (INa) and several potassium channels in cardiomyocytes.[3][4] This action prolongs the action potential duration and the effective refractory period, thereby suppressing arrhythmias. Quinine, as the diastereomer of quinidine, also exhibits antiarrhythmic properties, though its effects and clinical use are less characterized.[4][5] The antiarrhythmic potential of cinchonine and cinchonidine is less documented.

Table 2: Comparative Antiarrhythmic Effects of Cinchona Alkaloids

AlkaloidMechanism of ActionKey Electrophysiological EffectsReference(s)
Quinine Blocks fast inward sodium currents and outward potassium currents.Prolongs action potential duration, slows impulse conduction, increases effective refractory period.[4][4][5]
Quinidine Blocks fast inward sodium currents (INa) and multiple potassium channels (e.g., IKr, IKs, IK1, Ito).Prolongs action potential duration and QT interval.[3][6][7][3][6][7]
Cinchonine Suggested Ca2+-channel mediated spasmolytic activity.Spasmolytic activity on rat ileum.[8]
Cinchonidine -No specific data available.-
Quinamine -No data available.-

Direct comparative IC50 values for arrhythmia suppression are not consistently reported in the literature. However, studies have shown that quinine can effectively suppress ventricular arrhythmias in humans at daily dosages of 600-1800 mg.[5] The primary mechanism for the antiarrhythmic effects of quinidine involves a use-dependent block of sodium channels and modulation of various potassium currents.[3][7] There is a significant lack of data regarding the antiarrhythmic properties of quinamine.

Cytotoxic Activity

The potential of cinchona alkaloids as anticancer agents has been an area of growing interest. Their cytotoxic effects are being investigated against various cancer cell lines.

Table 3: Comparative In Vitro Cytotoxicity of Cinchona Alkaloids

AlkaloidCell Line(s)IC50Reference(s)
Quinine HeLa, A549Antiproliferative and pro-apoptotic effects observed.[9]
Quinidine -No specific IC50 data available in the provided context.
Cinchonine -No specific IC50 data available in the provided context.
Cinchonidine -No specific IC50 data available in the provided context.
Quinamine -No data available.-

Quinine has been shown to induce apoptosis in HeLa and A549 tumor cell lines by inhibiting the anti-apoptotic protein BCL-2 and activating the pro-apoptotic factor BAX.[9] It has also been found to inhibit the activation of AKT, a key protein in cell survival pathways.[9] As with other therapeutic areas, there is a notable absence of publicly available data on the cytotoxic activity of quinamine.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I-based Method)

This assay is a widely used, simple, and cost-effective method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[8][10][11]

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well black, clear-bottom microplates

  • Test compounds (serially diluted)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test alkaloids in complete culture medium in the 96-well plates.

  • Add the synchronized parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well.

  • Include drug-free and uninfected red blood cell controls.

  • Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear microplates

  • Test compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

Procedure:

  • Seed the cells in the 96-well plates and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test alkaloids.

  • Include a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of approximately 570 nm.

  • Calculate the IC50 values by plotting the percentage of cell viability against the log of the drug concentration.

In Vivo Antiarrhythmic Activity (Aconitine-Induced Arrhythmia in Rats)

This model is used to evaluate the potential of compounds to prevent or terminate chemically-induced cardiac arrhythmias.[16][17][18]

Materials:

  • Male Wistar rats

  • Anesthetic (e.g., urethane)

  • Aconitine solution

  • Test compounds

  • ECG recording system

  • Infusion pump

Procedure:

  • Anesthetize the rats and record a baseline ECG.

  • Administer the test compound or vehicle control intravenously.

  • After a set period, infuse a solution of aconitine at a constant rate to induce arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

  • Continuously monitor the ECG throughout the experiment.

  • Determine the dose of aconitine required to induce each type of arrhythmia.

  • The antiarrhythmic effect of the test compound is assessed by its ability to increase the dose of aconitine required to produce arrhythmias or to prevent their occurrence altogether.

Signaling Pathways and Mechanisms of Action

The biological effects of cinchona alkaloids are mediated through their interaction with specific molecular targets and the subsequent modulation of signaling pathways.

Antimalarial Mechanism of Action

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum cluster_drug Cinchona Alkaloids Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Biocrystallization Toxicity Toxicity Heme->Toxicity Accumulation leads to parasite death Food_Vacuole Food Vacuole Alkaloids Quinine, Quinidine, Cinchonine, Cinchonidine Alkaloids->Heme Inhibits Biocrystallization

Caption: Antimalarial action of cinchona alkaloids via inhibition of hemozoin formation.

The primary antimalarial action of cinchona alkaloids involves their accumulation in the acidic food vacuole of the parasite.[19][20] There, they interfere with the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin crystals.[21][22] This leads to an accumulation of free heme, which is toxic to the parasite and causes its death.

Antiarrhythmic Mechanism of Action (Quinidine)

Antiarrhythmic_Mechanism cluster_cardiomyocyte Cardiomyocyte Membrane Na_Channel Voltage-gated Na+ Channel (Nav1.5) Action_Potential Action Potential Na_Channel->Action_Potential Phase 0 Depolarization K_Channel Voltage-gated K+ Channels (e.g., hERG) K_Channel->Action_Potential Repolarization Prolonged_AP Prolonged Action Potential Duration & Effective Refractory Period Action_Potential->Prolonged_AP Results in Quinidine Quinidine Quinidine->Na_Channel Blocks Quinidine->K_Channel Blocks Antiarrhythmic_Effect Suppression of Arrhythmias Prolonged_AP->Antiarrhythmic_Effect Leads to

Caption: Antiarrhythmic mechanism of quinidine via ion channel blockade.

Quinidine's antiarrhythmic effect is primarily due to its ability to block voltage-gated sodium channels in a use-dependent manner, which slows the upstroke of the cardiac action potential.[3][7][23] It also blocks several types of potassium channels, which prolongs the repolarization phase of the action potential.[6][24][25] This combined action increases the effective refractory period of cardiac tissue, making it less susceptible to re-entrant arrhythmias. Quinine shares a similar, though less potent, mechanism of action.[4]

Cytotoxicity Signaling Pathway (Quinine)

Cytotoxicity_Pathway cluster_cell Cancer Cell Quinine Quinine TRAF6 TRAF6 Quinine->TRAF6 Inhibits interaction with AKT BCL2 BCL-2 (Anti-apoptotic) Quinine->BCL2 Inhibits BAX BAX (Pro-apoptotic) Quinine->BAX Activates AKT AKT TRAF6->AKT Activates Cell_Survival Cell_Survival AKT->Cell_Survival Promotes Apoptosis Apoptosis BCL2->Apoptosis Inhibits BAX->Apoptosis Promotes

Caption: Proposed cytotoxic signaling pathway of quinine in cancer cells.

In cancer cells, quinine has been shown to interfere with the TRAF6-AKT signaling pathway, which is crucial for cell survival and proliferation.[9] By inhibiting the interaction between TRAF6 and AKT, quinine prevents the activation of AKT.[9] Furthermore, quinine promotes apoptosis by downregulating the anti-apoptotic protein BCL-2 and upregulating the pro-apoptotic protein BAX.[9]

Conclusion

While quinine, quinidine, cinchonine, and cinchonidine have demonstrated varying degrees of efficacy in antimalarial, antiarrhythmic, and cytotoxic studies, there is a significant lack of available data for quinamine across all these therapeutic areas. The existing research highlights the potential of cinchona alkaloids as a valuable source for drug discovery and development. Further investigation into the efficacy and mechanisms of action of all cinchona alkaloids, particularly the understudied quinamine, is warranted to fully explore their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers to design and conduct comparative studies to fill these knowledge gaps.

References

Comparative

Quinine as a Biological Marker for CYP3A4 Activity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive validation of quinine as a biological marker for Cytochrome P450 3A4 (CYP3A4) activity, a critical enzyme in drug metabo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of quinine as a biological marker for Cytochrome P450 3A4 (CYP3A4) activity, a critical enzyme in drug metabolism. Its performance is objectively compared with midazolam, a well-established probe for CYP3A4, supported by experimental data.

Introduction to CYP3A4 and the Need for Reliable Biomarkers

Cytochrome P450 3A4 is a pivotal enzyme responsible for the metabolism of a vast array of clinically used drugs. Its activity exhibits significant inter-individual variability, which can lead to unpredictable drug responses and adverse events.[1][2] Therefore, the use of reliable biomarkers to phenotype CYP3A4 activity is crucial in drug development and personalized medicine. An ideal biomarker should be sensitive, specific, and easy to measure. This guide focuses on the validation of quinine, an antimalarial drug, as such a biomarker and compares it to the current standard, midazolam. The primary metabolic pathway for quinine is 3-hydroxylation, a reaction predominantly catalyzed by CYP3A4, making the ratio of quinine to its metabolite, 3-hydroxyquinine, a direct measure of the enzyme's activity.[1]

Comparative Performance of Quinine and Midazolam as CYP3A4 Biomarkers

Quinine's utility as a CYP3A4 biomarker is demonstrated by its metabolic ratio (MR), which is the ratio of the parent drug to its 3-hydroxy metabolite. This MR has been shown to be a stable and specific measure of CYP3A4 activity.[3] Midazolam, on the other hand, is typically assessed by its clearance, which also reflects CYP3A4 function.

A key study directly compared the performance of the quinine MR and midazolam clearance in assessing CYP3A4 induction by rifampicin, a potent inducer of the enzyme. The results indicated that the quinine MR is comparable to midazolam clearance in detecting CYP3A4 induction, even at low doses of the inducer.[3][4]

Quantitative Data Summary

The following table summarizes the comparative performance of quinine and midazolam in a clinical study investigating CYP3A4 induction by rifampicin.

Parameter Quinine (Metabolic Ratio) Midazolam (Clearance) Reference
Baseline (No Induction) --[3]
Induction with Rifampicin (10 mg) 1.7-fold increase2.0-fold increase[3][5]
Induction with Rifampicin (20 mg) 1.8-fold increase2.6-fold increase[3][5]
Induction with Rifampicin (100 mg) 2.6-fold increase4.0-fold increase[3][5]
Inter-individual Variability High (inherent to CYP3A4)High (inherent to CYP3A4)[2]
Ease of Determination Easier (single blood sample)More complex (multiple blood samples for clearance)[3]

Experimental Protocols

Protocol for Determining CYP3A4 Activity using Quinine

This protocol is based on a clinical study that validated the use of the quinine metabolic ratio.

  • Subject Preparation: Healthy volunteers are to fast overnight before the administration of the probe drug.

  • Drug Administration: A single oral dose of 250 mg of quinine hydrochloride is administered.

  • Sample Collection: A single blood sample is collected 16 hours after the administration of quinine.

  • Sample Processing: Plasma is separated from the blood sample.

  • Analytical Method: The concentrations of quinine and its metabolite, 3-hydroxyquinine, in the plasma are determined using a validated high-performance liquid chromatography (HPLC) method.

  • Data Analysis: The metabolic ratio is calculated by dividing the concentration of quinine by the concentration of 3-hydroxyquinine.

Protocol for Determining CYP3A4 Activity using Midazolam

This protocol is a standard method for assessing CYP3A4 activity using midazolam clearance.

  • Subject Preparation: Healthy volunteers are to fast overnight.

  • Drug Administration: Midazolam is administered either orally or intravenously.

  • Sample Collection: A series of blood samples are collected at multiple time points over a specified period (e.g., up to 24 hours) to determine the pharmacokinetic profile.

  • Sample Processing: Plasma is separated from the blood samples.

  • Analytical Method: The concentration of midazolam in the plasma samples is measured using a validated analytical method, such as HPLC or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The clearance of midazolam is calculated from the plasma concentration-time data using standard pharmacokinetic equations.

Visualizing the Validation Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for validating a CYP3A4 biomarker and the metabolic pathway of quinine.

G cluster_0 Biomarker Validation Workflow Study Design Study Design Drug Administration Drug Administration Study Design->Drug Administration Sample Collection Sample Collection Drug Administration->Sample Collection Analytical Measurement Analytical Measurement Sample Collection->Analytical Measurement Data Analysis Data Analysis Analytical Measurement->Data Analysis Validation Validation Data Analysis->Validation

Caption: A generalized workflow for the clinical validation of a new biological marker.

G Quinine Quinine CYP3A4 CYP3A4 Quinine->CYP3A4 Metabolism 3-Hydroxyquinine 3-Hydroxyquinine CYP3A4->3-Hydroxyquinine Excretion Excretion 3-Hydroxyquinine->Excretion

Caption: The metabolic pathway of quinine via the CYP3A4 enzyme.

Conclusion

The 3-hydroxylation of quinine to 3-hydroxyquinine serves as a reliable and specific biomarker for CYP3A4 activity. Its performance is comparable to that of midazolam clearance, with the significant advantage of requiring only a single blood sample, which simplifies the experimental protocol and reduces the burden on study participants. This makes quinine an attractive alternative for phenotyping CYP3A4 in clinical and research settings.

References

Comparative

Comparative Analysis of Quinamine Synthesis Methods: A Review of Available Strategies

Quinamine, a Cinchona alkaloid characterized by a unique furo[2,3-b]indole core structure, presents a distinct synthetic challenge compared to its more extensively studied quinoline-containing relatives like quinine and...

Author: BenchChem Technical Support Team. Date: December 2025

Quinamine, a Cinchona alkaloid characterized by a unique furo[2,3-b]indole core structure, presents a distinct synthetic challenge compared to its more extensively studied quinoline-containing relatives like quinine and quinidine. While a comprehensive comparative analysis of multiple, distinct total syntheses of quinamine is hampered by the limited availability of fully elaborated and published routes in scientific literature, a review of existing data allows for a discussion of potential and partial synthetic strategies. This guide provides an overview of the structural features of quinamine, its relationship to other Cinchona alkaloids, and plausible synthetic approaches based on the synthesis of related compounds and key structural motifs.

Understanding the Quinamine Scaffold

Quinamine's molecular architecture is distinguished from other Cinchona alkaloids by the replacement of the quinoline ring system with a furo[2,3-b]indole moiety. This fundamental difference necessitates a departure from the well-established synthetic strategies employed for quinine and its congeners. The core challenge in quinamine synthesis lies in the stereocontrolled construction of the pentacyclic system, including the intricate furoindoline core linked to the quinuclidine unit.

Key Structural Features:

  • Furo[2,3-b]indole Core: A fused heterocyclic system that is biosynthetically derived from tryptophan.

  • Quinuclidine Moiety: A bridged bicyclic amine common to all Cinchona alkaloids.

  • Stereocenters: Multiple chiral centers that require precise stereochemical control during synthesis.

Potential Synthetic Pathways

Direct and complete total syntheses of quinamine are not extensively documented in publicly available scientific literature. However, based on the synthesis of structurally related alkaloids and the furo[2,3-b]indole core, two primary hypothetical strategies can be outlined: a biomimetic approach starting from tryptophan or tryptamine, and a convergent approach involving the synthesis of the furoindoline and quinuclidine fragments followed by their coupling.

Biomimetic-Inspired Synthesis from Tryptophan/Tryptamine

A plausible biomimetic route would mimic the biosynthetic origin of the furo[2,3-b]indole core from tryptophan. This approach would likely involve an intramolecular cyclization of a suitably functionalized tryptophan or tryptamine derivative to form the key heterocyclic system.

Hypothetical Experimental Workflow:

Biomimetic_Quinamine_Synthesis Tryptophan Tryptophan/Tryptamine Intermediate Functionalized Intermediate Tryptophan->Intermediate Functionalization Cyclization Intramolecular Cyclization Intermediate->Cyclization Activation Furoindoline Furoindoline Core Cyclization->Furoindoline Formation of Furo[2,3-b]indole Coupling Coupling with Quinuclidine Precursor Furoindoline->Coupling Quinamine Quinamine Coupling->Quinamine

Figure 1: Hypothetical biomimetic synthesis of quinamine.

Experimental Protocol (Conceptual):

  • Starting Material: L-tryptophan or tryptamine would serve as the initial building block.

  • Functionalization: The precursor would undergo a series of reactions to introduce the necessary functional groups for the subsequent cyclization and coupling steps. This could involve protection of the amine and carboxylic acid groups, followed by the introduction of a side chain that will ultimately form part of the fused ring system.

  • Intramolecular Cyclization: A key step would be the acid- or metal-catalyzed intramolecular cyclization to construct the furo[2,3-b]indole core. This is a critical transformation that would establish a significant portion of the final molecular architecture.

  • Coupling: The synthesized furoindoline fragment would then be coupled with a pre-synthesized and appropriately functionalized quinuclidine moiety.

  • Final Elaboration: The coupled product would undergo final deprotection and functional group manipulations to yield quinamine.

Convergent Synthesis via Furo[2,3-b]indole Formation and Fragment Coupling

A convergent strategy offers the advantage of preparing the two main components of the quinamine molecule—the furo[2,3-b]indole and the quinuclidine—independently before their final assembly. This approach allows for greater flexibility and optimization of the synthesis of each fragment.

Logical Relationship of Convergent Synthesis:

Convergent_Quinamine_Synthesis cluster_furoindoline Furo[2,3-b]indole Synthesis cluster_quinuclidine Quinuclidine Synthesis Indole Substituted Indole Cyclization_F Cyclization Strategy Indole->Cyclization_F Furoindoline_Frag Furo[2,3-b]indole Fragment Cyclization_F->Furoindoline_Frag Coupling Fragment Coupling Furoindoline_Frag->Coupling Acyclic Acyclic Precursor Cyclization_Q Bicyclization Acyclic->Cyclization_Q Quinuclidine_Frag Quinuclidine Fragment Cyclization_Q->Quinuclidine_Frag Quinuclidine_Frag->Coupling Quinamine_Final Quinamine Coupling->Quinamine_Final

Figure 2: Convergent synthesis strategy for quinamine.

Experimental Protocol (Conceptual):

  • Synthesis of the Furo[2,3-b]indole Fragment:

    • Start with a substituted indole derivative.

    • Employ a cyclization strategy, such as a palladium-catalyzed reaction, to form the fused furan ring. This would yield the core furo[2,3-b]indole structure with appropriate functional handles for coupling.

  • Synthesis of the Quinuclidine Fragment:

    • Utilize established methods for the synthesis of the quinuclidine ring system, starting from acyclic precursors.

    • Introduce the necessary vinyl group and a functional group for coupling to the furoindoline fragment.

  • Fragment Coupling and Finalization:

    • Perform a cross-coupling reaction (e.g., Suzuki, Stille, or Heck coupling) between the two synthesized fragments.

    • Conduct final deprotection and stereochemical adjustments to obtain the target quinamine molecule.

Relationship to Cinchonamine Synthesis

An important consideration in the potential synthesis of quinamine is its close structural relationship to cinchonamine. Historical chemical literature indicates that quinamine can be reduced to cinchonamine. This suggests that a synthetic route to quinamine could potentially be achieved through a late-stage oxidation of a cinchonamine precursor or a modification of a cinchonamine total synthesis. The total synthesis of cinchonamine has been reported, providing a valuable template for such an approach.

Data Summary and Comparison

Due to the lack of complete, published total syntheses of quinamine, a quantitative comparison of different methods is not currently feasible. The following table outlines the conceptual differences between the two major hypothetical approaches.

FeatureBiomimetic-Inspired SynthesisConvergent Synthesis
Starting Material Tryptophan/TryptamineSubstituted Indole & Acyclic Precursors
Key Transformation Intramolecular CyclizationFragment Coupling
Overall Strategy Linear/SequentialConvergent
Potential Advantages Mimics natural pathway, potentially fewer stepsAllows for independent optimization of fragment syntheses, greater flexibility
Potential Challenges Stereocontrol during cyclization, functional group compatibilityDevelopment of an efficient and stereoselective fragment coupling method

Conclusion

The synthesis of quinamine remains a challenging and largely unexplored area within the field of alkaloid total synthesis. While direct comparative data from multiple established routes is unavailable, analysis of its structure and relationship to other alkaloids allows for the formulation of logical and potentially viable synthetic strategies. Both a biomimetic approach leveraging the biosynthetic precursor tryptophan and a convergent strategy based on fragment coupling represent promising avenues for future research. The development of a successful total synthesis of quinamine would not only provide access to this unique natural product for further biological evaluation but also contribute new methodologies for the construction of complex heterocyclic systems. Further research is required to transform these conceptual pathways into practical and efficient laboratory syntheses.

Comparative

A Head-to-Head Comparison of the Anticancer Potency of Quinamine Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the in vitro anticancer potency of various quinamine (quinoline) derivatives. The data presented herein is com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer potency of various quinamine (quinoline) derivatives. The data presented herein is compiled from recent studies to facilitate the objective assessment of these compounds as potential therapeutic agents.

Quantitative Potency of Quinoline Derivatives

The anticancer efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the IC50 values of several quinoline derivatives against a panel of human cancer cell lines. Lower IC50 values are indicative of higher potency.

Compound ID/NameCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid (12e) MGC-803 (Gastric Cancer)1.38[1]
HCT-116 (Colon Cancer)5.34[1]
MCF-7 (Breast Cancer)5.21[1]
Quinoline-Chalcone Hybrid (6) HL-60 (Leukemia)0.59[1]
Phenylsulfonylurea Derivative (7) HepG-2 (Liver Cancer)2.71[1]
A549 (Lung Cancer)7.47[1]
MCF-7 (Breast Cancer)6.55[1]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) Multiple Human Tumor Cell Lines< 1.0[2]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55) HL-60 (Leukemia)19.88 (µg/ml)[3]
U937 (Leukemia)43.95 (µg/ml)[3]
Quinoline-8-Sulfonamide (Compound 9a) C32 (Amelanotic Melanoma)0.520[4]
COLO829 (Metastatic Melanoma)0.376[4]
MDA-MB-231 (Breast Adenocarcinoma)0.609[4]
U87-MG (Glioblastoma)0.756[4]
A549 (Lung Carcinoma)0.496[4]

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of a compound's potency. The most common method cited in the referenced literature for assessing the cytotoxicity of quinoline derivatives is the MTT assay.

MTT Assay Protocol for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Materials:

  • Cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Quinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only). Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in the evaluation and mechanism of action of quinoline derivatives, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well plate cell_culture->cell_seeding compound_dilution 3. Serial Dilution of Quinoline Derivatives treatment 4. Treatment of Cells compound_dilution->treatment mtt_addition 5. Addition of MTT Reagent treatment->mtt_addition incubation 6. Incubation (Formazan Formation) mtt_addition->incubation solubilization 7. Solubilization of Formazan incubation->solubilization read_absorbance 8. Absorbance Reading solubilization->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Experimental workflow for determining the IC50 of quinoline derivatives using the MTT assay.

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits

Simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for quinoline derivatives.

References

Validation

A Comparative Statistical Analysis of Quinine and Its Derivatives in Antimalarial Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive statistical analysis of experimental data on quinine and its derivatives, offering a comparative overview of their effic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of experimental data on quinine and its derivatives, offering a comparative overview of their efficacy as antimalarial agents. The information presented is intended to support researchers, scientists, and drug development professionals in their ongoing efforts to combat malaria. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of the performance of these compounds.

Data Presentation: Comparative Efficacy of Quinine and Alternatives

The following tables summarize the in vitro and in vivo efficacy of quinine and its derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Data is also presented for chloroquine and artemisinin derivatives to provide a broader context for comparison.

Table 1: In Vitro Antiplasmodial Activity (IC₅₀ Values) of Quinine and Derivatives against P. falciparum Strains
CompoundP. falciparum StrainIC₅₀ (nM)Reference
Quinine HB3 (Chloroquine-sensitive)100[1]
Dd2 (Chloroquine-resistant)1,170[1][2]
Multiple Isolates (Gabon)Mean: 55.1[1]
Multiple Isolates (Thailand)Median: 168 (Range: 68-366)[1]
Quinine Derivative (QN-7) HB3Comparable to Quinine[2]
Dd2More potent than Quinine[2]
Chloroquine NF54 (Chloroquine-sensitive)15[1]
T24 (Chloroquine-resistant)1,122[1]
Multiple Isolates (Ghana)Geometric Mean: 19.6[1]
Artemether Multiple Isolates (Gabon)Mean: 5.0 (Range: 0.8-34.8)[1]
Multiple Isolates (Ghana)Geometric Mean: 2.1[1]
Table 2: In Vivo Efficacy of Quinine and Chloroquine in Clinical Trials
Drug RegimenOutcome MeasureValuePopulationReference
Quinine Median Parasite Clearance Time3 daysAdult Travelers[3]
Median Fever Clearance Time52 hoursAdult Travelers[3]
Quinine-Clindamycin (3-day) Median Parasite Clearance Time3 daysAdult Travelers[3]
Median Fever Clearance Time43 hoursAdult Travelers[3]
Chloroquine Median Parasite Clearance Time63.0 hours (2000-2005)South Korean Patients (P. vivax)[4]
75.0 hours (2011-2016)South Korean Patients (P. vivax)[4]
Median Fever Clearance Time28.0 hours (2000-2005)South Korean Patients (P. vivax)[4]
48.0 hours (2011-2016)South Korean Patients (P. vivax)[4]
Artemether Survival Rate93%Severe Falciparum Malaria Patients[5]
Quinine Survival Rate58%Severe Falciparum Malaria Patients[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum in vitro.

  • Parasite Culture: P. falciparum is cultured in human red blood cells in a complete medium (RPMI 1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin) under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Drug Preparation: Test compounds are serially diluted in a 96-well microplate.

  • Incubation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions and incubated for 72 hours.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration using a non-linear regression model.

In Vivo Efficacy Assessment in Murine Models (Peter's 4-Day Suppressive Test)

This standard in vivo test evaluates the efficacy of an antimalarial compound in suppressing parasitemia in mice infected with a rodent malaria parasite, such as Plasmodium berghei.

  • Infection: Mice are inoculated with P. berghei-infected red blood cells.

  • Drug Administration: The test compound is administered to the mice daily for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized red blood cells.

  • Data Analysis: The average parasitemia in the treated group is compared to that of an untreated control group to calculate the percentage of parasite suppression.

Clinical Trial Protocol for Uncomplicated Falciparum Malaria

This protocol outlines the general design for a randomized controlled trial to evaluate the efficacy of antimalarial treatments in human patients.

  • Patient Recruitment: Patients with confirmed uncomplicated P. falciparum malaria are enrolled in the study after providing informed consent.

  • Randomization: Patients are randomly assigned to different treatment arms (e.g., quinine monotherapy vs. a combination therapy).

  • Treatment Administration: The assigned drug regimen is administered under supervision.

  • Follow-up and Monitoring: Patients are monitored for clinical symptoms (fever) and parasite density at regular intervals (e.g., daily for the first week, then weekly).

  • Endpoint Assessment: The primary endpoints typically include parasite clearance time (the time until no parasites are detectable in the blood) and fever clearance time. Secondary endpoints may include the rate of treatment failure and the incidence of adverse events.

  • Statistical Analysis: The data is analyzed to compare the efficacy and safety of the different treatment regimens.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows related to the action of quinine.

Hemozoin_Inhibition_Pathway cluster_parasite Malaria Parasite Digestive Vacuole cluster_drug_action Quinine Action Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Biocrystallization Parasite Death Parasite Death Heme->Parasite Death Accumulation leads to oxidative stress and Proteases Parasite Proteases Proteases->Hemoglobin Quinine Quinine Quinine->Heme Binds to Heme Quinine->Hemozoin Inhibits crystallization

Caption: Mechanism of hemozoin inhibition by quinine.

Eryptosis_Signaling_Pathway cluster_membrane_events Erythrocyte Membrane cluster_intracellular_signaling Intracellular Signaling Cascade cluster_cellular_response Cellular Response Quinine Quinine Ca_channel Ca²⁺ Channel Quinine->Ca_channel Stimulates Ca_entry Ca²⁺ Influx Ca_channel->Ca_entry ROS Increased ROS (Oxidative Stress) Ca_entry->ROS Ceramide Ceramide Accumulation Ca_entry->Ceramide CaseinKinase Casein Kinase Activation Ca_entry->CaseinKinase Cell_shrinkage Cell Shrinkage Ca_entry->Cell_shrinkage Scramblase Scramblase Activation ROS->Scramblase Ceramide->Scramblase CaseinKinase->Scramblase PS_exposure Phosphatidylserine Exposure Scramblase->PS_exposure Eryptosis Eryptosis (Erythrocyte Apoptosis) PS_exposure->Eryptosis Cell_shrinkage->Eryptosis

Caption: Quinine-induced eryptosis signaling pathway.

Experimental_Workflow start Start: Compound Library in_vitro In Vitro Antiplasmodial Assay (e.g., SYBR Green I) start->in_vitro ic50 Determine IC₅₀ in_vitro->ic50 in_vivo In Vivo Efficacy Study (e.g., Peter's 4-Day Suppressive Test) ic50->in_vivo Potent Compounds inactive Inactive Compounds ic50->inactive Inactive Compounds efficacy Assess Parasite Suppression in_vivo->efficacy clinical Pre-clinical Development & Clinical Trials efficacy->clinical Efficacious Compounds not_efficacious Not Efficacious in Vivo efficacy->not_efficacious Inefficacious Compounds end End: New Antimalarial Drug clinical->end

Caption: General experimental workflow for antimalarial drug discovery.

References

Comparative

A Guide to Achieving Reproducible Experimental Results with Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the biological activity of various quinoline derivatives and outlines standardized experimental protocols to e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of various quinoline derivatives and outlines standardized experimental protocols to enhance the reproducibility of research findings. While the term "quinamine" is not commonly found in scientific literature, it is often used interchangeably with quinoline, a prominent heterocyclic compound. Quinoline and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3]

Ensuring the reproducibility of experimental results is fundamental to scientific progress. This guide presents standardized methods for key in vitro assays to facilitate consistent and comparable data across different studies.

Comparative Efficacy of Quinoline Derivatives in Cancer Cell Lines

The cytotoxic effects of quinoline derivatives are commonly quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit 50% of cell viability. The following table summarizes the IC50 values for several quinoline derivatives against various human cancer cell lines, providing a benchmark for comparative analysis.

Compound Class/DerivativeCancer Cell LineCancer TypeAssayIC50 (µM)Reference
4,7-Disubstituted quinolineSF-295Central Nervous SystemMTT0.314 - 4.65[4]
4,7-Disubstituted quinolineHCT-8ColonMTT0.314 - 4.65[4]
4,7-Disubstituted quinolineHL-60LeukemiaMTT0.314 - 4.65[4]
3-Quinoline derivative (Compound 11)MCF7BreastMTT29.8[4]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60LeukemiaMTT19.88 ± 3.35[4]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineU937LeukemiaMTT43.95 ± 3.53[4]
Pyridin-2-one derivative (4c)K-562LeukemiaNot Specified7.72[5]
Pyridin-2-one derivative (4c)HOP-92Non-Small Cell LungNot Specified2.37[5]
Pyridin-2-one derivative (4c)SNB-75CNSNot Specified2.38[5]
Pyridin-2-one derivative (4c)RXF 393RenalNot Specified2.21[5]
Pyridin-2-one derivative (4c)HS 578TBreastNot Specified2.38[5]
Pyrazolo[3,4-b]quinoline (Compound 15)MCF-7BreastNot Specified15.16[6]
Pyrazolo[3,4-b]quinoline (Compound 15)HepG-2LiverNot Specified18.74[6]
Pyrazolo[3,4-b]quinoline (Compound 15)A549LungNot Specified18.68[6]

Standardized Experimental Protocols

To ensure the reliability and reproducibility of experimental data, it is crucial to follow standardized protocols. Below are detailed methodologies for three key assays used to evaluate the cytotoxic and apoptotic effects of quinoline derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Materials:

  • Cancer cell lines

  • Quinoline derivative stock solution (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][9]

  • Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl)[7]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in complete medium. The final DMSO concentration should not exceed 0.5%.[9] Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).[10]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Shake the plate for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.[10]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.[9][11]

Materials:

  • Treated cells and culture supernatants

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer

  • 96-well plates

  • Microplate reader

Protocol:

  • Supernatant Collection: Following treatment with the quinoline derivative, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new plate.[9]

  • Maximum LDH Release Control: Add lysis buffer to control wells and incubate for the time specified by the kit manufacturer to induce maximum LDH release.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.[11]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of around 490 nm.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

Caspase-Glo® 3/7 Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • Quinoline derivative

  • White-walled 96-well microplates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of the quinoline derivative for a predetermined time (e.g., 24 hours).[10]

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.[10]

  • Incubation: Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1-2 hours.[10]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as relative luminescence units (RLU) or as a fold change compared to the vehicle control.[10]

Visualizing Experimental Processes and Mechanisms

To further standardize experimental design and conceptualize the mechanism of action, the following diagrams are provided.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cell_seeding Cell Seeding (5,000-10,000 cells/well) treatment Cell Treatment (Add Compound Dilutions) cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Cytotoxicity) incubation->ldh_assay caspase_assay Caspase Assay (Apoptosis) incubation->caspase_assay data_acq Data Acquisition (Absorbance/Luminescence) mtt_assay->data_acq ldh_assay->data_acq caspase_assay->data_acq ic50_calc IC50 Calculation & Statistical Analysis data_acq->ic50_calc

Caption: General experimental workflow for cytotoxicity and apoptosis assessment.

G quinoline Quinoline Derivative kinase Tyrosine Kinase (e.g., EGFR, VEGFR) quinoline->kinase Inhibition apoptosis Induction of Apoptosis quinoline->apoptosis Activation cell_cycle Cell Cycle Arrest quinoline->cell_cycle Induction pi3k PI3K/AKT Pathway kinase->pi3k Activates proliferation Cell Proliferation & Survival pi3k->proliferation Promotes apoptosis->proliferation Inhibits cell_cycle->proliferation Inhibits

References

Validation

A Comparative Guide to the Spectroscopic Signatures of Quinamine and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the predicted spectroscopic signatures of the antimalarial drug quinamine and its principal metabolites. Unders...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted spectroscopic signatures of the antimalarial drug quinamine and its principal metabolites. Understanding the metabolic fate of quinamine is crucial for optimizing its therapeutic efficacy and safety profile. This document outlines the anticipated changes in mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy upon metabolic transformation. The data presented herein are inferred from the well-documented metabolism of its diastereomer, quinine, and the known spectroscopic properties of related quinoline alkaloids.

Predicted Metabolic Pathways of Quinamine

Quinamine is expected to undergo metabolic transformations similar to quinine, primarily mediated by cytochrome P450 enzymes in the liver. The major metabolic pathways include hydroxylation, oxidation, and N-oxidation. The primary metabolites are predicted to be 3-hydroxyquinamine, 2'-oxoquinaminone, and quinamine N-oxide.

Quinamine_Metabolism Predicted Metabolic Pathway of Quinamine Quinamine Quinamine Metabolite1 3-Hydroxyquinamine Quinamine->Metabolite1 Hydroxylation (e.g., CYP3A4) Metabolite2 2'-Oxoquinaminone Quinamine->Metabolite2 Oxidation (e.g., CYP3A4) Metabolite3 Quinamine N-Oxide Quinamine->Metabolite3 N-Oxidation

Caption: Predicted metabolic pathway of quinamine.

Comparative Spectroscopic Signatures

The following tables summarize the predicted spectroscopic signatures of quinamine and its major metabolites.

Mass Spectrometry Data
CompoundPredicted Molecular FormulaPredicted Monoisotopic Mass (Da)Predicted [M+H]⁺ (m/z)Key Predicted Fragment Ions (m/z)
Quinamine C₂₀H₂₄N₂O₂324.1838325.1916Fragmentation of the quinuclidine ring, loss of the vinyl group.
3-Hydroxyquinamine C₂₀H₂₄N₂O₃340.1787341.1865[M+H-H₂O]⁺, characteristic loss of water from the hydroxylated quinuclidine ring.
2'-Oxoquinaminone C₂₀H₂₂N₂O₃338.1630339.1708Characteristic fragmentation of the quinolone core.
Quinamine N-Oxide C₂₀H₂₄N₂O₃340.1787341.1865[M+H-O]⁺, characteristic loss of an oxygen atom from the N-oxide.
¹H NMR Spectroscopy Data (Predicted Chemical Shift Changes relative to Quinamine)
MetaboliteKey Structural ChangePredicted ¹H NMR Chemical Shift (δ) Changes
3-Hydroxyquinamine Introduction of -OH at C3Protons on C3 and adjacent carbons will experience a downfield shift. The new hydroxyl proton will appear as a broad singlet, its position being solvent-dependent.
2'-Oxoquinaminone C=O at C2'Protons on the quinolone ring, particularly those ortho and para to the C2' position, will be significantly deshielded (downfield shift).
Quinamine N-Oxide N-O bond at the quinoline nitrogenProtons on the quinoline ring, especially at positions 2' and 8', are expected to be deshielded and shift downfield due to the electron-withdrawing nature of the N-oxide group.
¹³C NMR Spectroscopy Data (Predicted Chemical Shift Changes relative to Quinamine)
MetaboliteKey Structural ChangePredicted ¹³C NMR Chemical Shift (δ) Changes
3-Hydroxyquinamine Introduction of -OH at C3The C3 carbon will experience a significant downfield shift (deshielding) due to the electronegativity of the attached oxygen. Adjacent carbons will also be affected, but to a lesser extent.
2'-Oxoquinaminone C=O at C2'The C2' carbon will appear as a carbonyl signal significantly downfield (typically >160 ppm). Carbons within the quinolone ring will also show shifts due to the altered electronic structure.
Quinamine N-Oxide N-O bond at the quinoline nitrogenCarbons in the quinoline ring, particularly C2' and C8a', are expected to shift downfield due to the inductive effect and altered aromaticity caused by the N-oxide.
UV-Vis Spectroscopy Data
CompoundPredicted λmax (nm)Predicted Chromophore Change and Spectral Shift
Quinamine ~230, 280, 330Quinoline chromophore.
3-Hydroxyquinamine Similar to QuinamineThe hydroxyl group is on the aliphatic quinuclidine ring and is not expected to significantly alter the quinoline chromophore's absorption. Minor shifts may be observed.
2'-Oxoquinaminone Shift to longer wavelengthsThe formation of the 2'-quinolone system extends the conjugation, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to quinamine.
Quinamine N-Oxide Shift to longer wavelengthsThe N-oxide group can act as an auxochrome, perturbing the π-electron system of the quinoline ring and potentially causing a bathochromic shift in the UV-Vis spectrum.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of quinamine and its metabolites are provided below. These are generalized protocols and may require optimization for specific instrumentation and experimental conditions.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Metabolite Profiling

Objective: To separate and identify quinamine and its metabolites in a biological matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column.

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Precipitate proteins from plasma or urine samples by adding a three-fold excess of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • HPLC Separation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS and data-dependent MS/MS.

    • Mass Range: m/z 100-1000.

    • Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS fragmentation.

  • Data Analysis:

    • Extract ion chromatograms for the predicted m/z values of quinamine and its metabolites.

    • Analyze the MS/MS fragmentation patterns to confirm the structures of the metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To obtain detailed structural information of isolated metabolites.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Isolate sufficient quantities of each metabolite using preparative HPLC.

    • Lyophilize the collected fractions to remove the solvent.

    • Dissolve the purified metabolite in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • NMR Experiments:

    • Acquire a ¹H NMR spectrum to identify the proton chemical shifts and coupling constants.

    • Acquire a ¹³C NMR spectrum to identify the carbon chemical shifts.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon connectivities and confirm the site of metabolic modification.

  • Data Analysis:

    • Process and analyze the NMR spectra using appropriate software.

    • Compare the chemical shifts and coupling patterns of the metabolites with those of the parent drug, quinamine, to elucidate the structural changes.

UV-Vis Spectroscopy for Chromophore Analysis

Objective: To monitor changes in the chromophoric system of quinamine upon metabolism.

Instrumentation:

  • UV-Vis Spectrophotometer.

Procedure:

  • Sample Preparation:

    • Prepare solutions of quinamine and its isolated metabolites in a suitable solvent (e.g., ethanol or methanol) at a known concentration.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectra from 200 to 400 nm.

    • Use the solvent as a blank.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each compound.

    • Compare the spectra of the metabolites to that of quinamine to identify any bathochromic (red) or hypsochromic (blue) shifts.

Experimental Workflow for Metabolite Identification

The following diagram illustrates a general workflow for the identification and characterization of drug metabolites.

Workflow General Workflow for Spectroscopic Analysis of Drug Metabolites cluster_in_vitro In Vitro Metabolism cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Incubation Incubation of Quinamine with Liver Microsomes HPLC_MS HPLC-MS/MS Analysis (Detection and Preliminary ID) Incubation->HPLC_MS Isolation Preparative HPLC (Metabolite Isolation) HPLC_MS->Isolation NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Isolation->NMR UV_Vis UV-Vis Spectroscopy Isolation->UV_Vis Structure Final Structure Confirmation NMR->Structure UV_Vis->Structure

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Quinamine

The following guide provides essential safety and logistical information for the proper disposal of quinamine, designed for researchers, scientists, and drug development professionals. Due to the limited availability of...

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of quinamine, designed for researchers, scientists, and drug development professionals. Due to the limited availability of specific public disposal data for quinamine, this document outlines a comprehensive approach based on its known chemical properties and general best practices for chemical waste management.

Immediate Safety and Handling Considerations

Before beginning any disposal process, it is critical to handle quinamine with appropriate care. Based on information for related cinchona alkaloids like quinine, quinamine should be handled with caution.[1][2] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed handling instructions.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves when handling quinamine.[1]

  • Eye Protection: Use safety glasses or goggles.[3]

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If working with the powder form and there is a risk of inhalation, use respiratory protection.[1][2]

General Handling:

  • Avoid breathing dust, fumes, or vapors.[1][3]

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke in the handling area.[1][3]

  • Ensure adequate ventilation in the work area.[3]

Core Disposal Protocol: A Step-by-Step Approach

In the absence of explicit disposal instructions for quinamine, a conservative approach, treating it as hazardous chemical waste, is mandatory. The following steps provide a general framework that must be adapted to comply with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Treat all unused quinamine, materials contaminated with quinamine (e.g., weighing paper, filter paper, gloves), and empty containers as hazardous waste.[4][5]

    • Segregate quinamine waste from other chemical waste streams to prevent unknown reactions. Do not mix with incompatible materials.[5][6]

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for solid quinamine waste.[4][5] The original container can often be used if it is in good condition.[5]

    • For solutions containing quinamine, use a compatible, sealed container designed for liquid waste.[5]

    • Ensure the container is kept closed at all times except when adding waste.[5]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[5]

    • The label must also include the chemical name ("Quinamine") and a list of all constituents and their approximate concentrations.[5]

    • Note the date when waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) near the point of generation.[5][6]

    • The storage area should be secure and under the control of laboratory personnel.[5]

    • Ensure secondary containment is used to prevent spills.[6]

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[1]

    • Do not dispose of quinamine down the sink or in regular trash.[2][6] This is crucial as some related compounds are harmful to aquatic life.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[5]

Chemical and Physical Properties of Quinamine

Understanding the properties of quinamine is essential for safe handling and disposal. The table below summarizes key data.

PropertyValueSource
Molecular Formula C₁₉H₂₄N₂O₂[7][8]
Molecular Weight 312.41 g/mol [7][8]
CAS Number 464-85-7[7]
Appearance Crystalline solid (needles)[7]
Melting Point 185-186 °C[7]
Solubility Soluble in absolute alcohol, hot ether, hot benzene. Sparingly soluble in water (1g in 1500 ml).[7]

Quinamine Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of quinamine and its associated waste in a laboratory setting.

G cluster_0 Quinamine Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start Quinamine-containing material (unused product, contaminated labware, solutions, empty containers) is_hazardous Treat as Hazardous Waste start->is_hazardous segregate Segregate from other incompatible waste streams is_hazardous->segregate Yes improper Improper Disposal (Sewer/Trash) is_hazardous->improper No (Not Applicable for Research Chemicals) containerize Place in a compatible, leak-proof container segregate->containerize label_waste Label with 'HAZARDOUS WASTE', chemical name, and constituents containerize->label_waste store Store in designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store contact_ehs Contact Environmental Health & Safety (EH&S) or approved waste vendor for pickup store->contact_ehs end Proper Disposal via Approved Waste Facility contact_ehs->end

Caption: Decision workflow for the safe disposal of quinamine waste.

References

Handling

Essential Safety and Handling Guide for Quinamine (Quinine)

For Immediate Use by Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling of Quinamine, which is understood to be Quinine based on av...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Quinamine, which is understood to be Quinine based on available safety data. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.

I. Personal Protective Equipment (PPE) and Safety Measures

When handling Quinamine, a thorough risk assessment should be conducted to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE.

Protection Type Equipment Purpose
Eye and Face Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat or chemical-resistant suit.To prevent skin contact with the substance.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)Required when there is a risk of inhaling dust or when working in poorly ventilated areas.[1][2]
Foot Protection Closed-toe shoesTo protect feet from spills.

II. Quantitative Exposure and Toxicity Data

The following table provides key quantitative data regarding the occupational exposure limits and toxicity of Quinine and its salts.

Parameter Value Reference Substance
OSHA PEL TWA (Total Dust) 15 mg/m³Quinine Sulfate
ACGIH TLV TWA (Inhalable Particles) 10 mg/m³Quinine Sulfate[3]
LD50 Oral Rat 350.82 mg/kgQuinine
LD50 Oral Guinea Pig 1800 mg/kgQuinine

III. Operational Plan for Safe Handling and Disposal

A systematic approach to handling and disposing of Quinamine is crucial to minimize risks.

A. Handling Protocol

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, should be used.[2]

  • Personal Protective Equipment (PPE) : Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting : Handle the solid form of Quinamine with care to avoid generating dust. Use a chemical fume hood for these operations.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Clean the work area and any equipment used.

B. Disposal Plan

  • Waste Segregation : Do not mix Quinamine waste with other chemical waste streams.[4]

  • Containerization : Collect all Quinamine waste, including contaminated PPE, in a designated, labeled, and sealed hazardous waste container.[5][6]

  • Labeling : Clearly label the waste container as "Hazardous Waste" and include the chemical name "Quinamine (Quinine)".

  • Storage : Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[3]

IV. Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Emergency Situation Immediate Action
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the spilled material and place it in a sealed container for disposal as hazardous waste.[3]

V. Visual Workflow Diagrams

The following diagrams illustrate the procedural workflows for safe handling and emergency response.

SafeHandlingWorkflow Safe Handling Workflow for Quinamine (Quinine) cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Clean Work Area SelectPPE->PrepareWorkArea DonPPE Don PPE PrepareWorkArea->DonPPE HandleChemical Handle Quinamine in Fume Hood DonPPE->HandleChemical PostHandlingClean Clean Work Area and Equipment HandleChemical->PostHandlingClean SegregateWaste Segregate Quinamine Waste HandleChemical->SegregateWaste WashHands Wash Hands Thoroughly PostHandlingClean->WashHands PostHandlingClean->SegregateWaste ContainerizeWaste Containerize and Label Waste SegregateWaste->ContainerizeWaste StoreWaste Store Waste Securely ContainerizeWaste->StoreWaste DisposeWaste Dispose via Licensed Service StoreWaste->DisposeWaste

Caption: Workflow for the safe handling of Quinamine.

EmergencyResponseFlowchart Emergency Response for Quinamine (Quinine) Exposure cluster_actions Immediate Actions cluster_firstaid First Aid Procedures Exposure Exposure Occurs AssessScene Assess Scene for Safety Exposure->AssessScene RemoveFromSource Remove from Exposure Source AssessScene->RemoveFromSource AdministerFirstAid Administer First Aid RemoveFromSource->AdministerFirstAid Inhalation Move to Fresh Air AdministerFirstAid->Inhalation Inhalation SkinContact Wash with Soap and Water AdministerFirstAid->SkinContact Skin Contact EyeContact Flush with Water AdministerFirstAid->EyeContact Eye Contact Ingestion Rinse Mouth, Do Not Induce Vomiting AdministerFirstAid->Ingestion Ingestion MedicalAttention Seek Immediate Medical Attention Inhalation->MedicalAttention SkinContact->MedicalAttention EyeContact->MedicalAttention Ingestion->MedicalAttention ReportIncident Report Incident to Supervisor MedicalAttention->ReportIncident

Caption: Emergency response flowchart for Quinamine exposure.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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